Product packaging for N-Propionyl-d5-glycine(Cat. No.:)

N-Propionyl-d5-glycine

Cat. No.: B15142313
M. Wt: 136.16 g/mol
InChI Key: WOMAZEJKVZLLFE-ZBJDZAJPSA-N
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Description

N-Propionyl-d5-glycine is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 136.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO3 B15142313 N-Propionyl-d5-glycine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO3

Molecular Weight

136.16 g/mol

IUPAC Name

2-(2,2,3,3,3-pentadeuteriopropanoylamino)acetic acid

InChI

InChI=1S/C5H9NO3/c1-2-4(7)6-3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9)/i1D3,2D2

InChI Key

WOMAZEJKVZLLFE-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)NCC(=O)O

Canonical SMILES

CCC(=O)NCC(=O)O

Origin of Product

United States

Foundational & Exploratory

What is N-Propionyl-d5-glycine and its chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Propionyl-d5-glycine, a deuterated internal standard crucial for quantitative bioanalytical studies. Below, we delve into its chemical structure, properties, and detailed experimental applications, presenting data in a clear, accessible format for laboratory professionals.

Core Compound Details

This compound is the isotopically labeled form of N-Propionyl-glycine, where five hydrogen atoms on the propionyl group have been replaced with deuterium.[1] This substitution results in a mass shift that allows it to be distinguished from its endogenous counterpart by mass spectrometry, without significantly altering its chemical behavior. Its primary application is as an internal standard in mass spectrometry-based assays for the quantification of N-propionylglycine and other acylglycines in biological matrices.[2][3][4]

Chemical Structure

The chemical structure of this compound is detailed below. The molecule consists of a glycine amino acid linked via an amide bond to a propionyl group that is fully deuterated at the ethyl moiety.

Figure 1. Chemical structure of this compound.
Physicochemical Properties

A summary of the key quantitative data for this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₅H₄D₅NO₃PubChem[1]
Molecular Weight 136.16 g/mol PubChem[1]
Exact Mass 136.089626879 DaPubChem[1]
IUPAC Name 2-(2,2,3,3,3-pentadeuteriopropanoylamino)acetic acidPubChem[1]
XLogP3 0.7PubChem[1]
Polar Surface Area 66.4 ŲPubChem[1]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem

Experimental Protocols

This compound is instrumental in the diagnosis and monitoring of inherited metabolic disorders, such as propionic acidemia, where elevated levels of N-propionylglycine are observed in urine.[5] The following section outlines a typical experimental workflow for the quantification of acylglycines in urine using this compound as an internal standard, based on established methodologies.[2][3]

Quantification of Acylglycines in Urine by LC-MS/MS

This protocol describes a common method for the analysis of acylglycines in human urine, employing solid-phase extraction and derivatization, followed by detection with liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).

1. Sample Preparation and Internal Standard Spiking:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples to pellet any precipitate.

  • Transfer a specific volume (e.g., 100 µL) of the supernatant to a clean tube.

  • Add a known concentration of the this compound internal standard solution. The exact concentration should be optimized to be within the linear range of the assay and comparable to the expected analyte concentrations.

2. Solid-Phase Extraction (SPE):

  • Condition an appropriate SPE cartridge (e.g., a C18 cartridge) with methanol followed by water.

  • Load the urine sample onto the cartridge.

  • Wash the cartridge with water to remove interfering salts and polar impurities.

  • Elute the acylglycines with a suitable organic solvent, such as methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

3. Derivatization:

  • To enhance chromatographic separation and ionization efficiency, the dried extract is derivatized. A common method is butylation.

  • Reconstitute the dried extract in a solution of 3 M HCl in n-butanol.

  • Heat the mixture at 65°C for 20 minutes.

  • Evaporate the derivatization reagent to dryness under nitrogen.

  • Reconstitute the final sample in the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is employed to separate the acylglycines. An example gradient could be:

      • 0-2 min: 10% B

      • 2-10 min: ramp to 90% B

      • 10-12 min: hold at 90% B

      • 12-12.1 min: return to 10% B

      • 12.1-15 min: re-equilibrate at 10% B

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (Q1) and a specific product ion (Q3) for both the analyte (N-propionylglycine) and the internal standard (this compound).

      • The specific m/z transitions would need to be determined empirically on the mass spectrometer being used. For the butylated derivatives, the precursor ion would correspond to the [M+H]⁺ of the butyl ester.

5. Data Analysis:

  • The concentration of N-propionylglycine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample add_is Add this compound (Internal Standard) urine_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe derivatize Butylation (n-butanol/HCl) spe->derivatize lcms LC-MS/MS Analysis derivatize->lcms quant Quantification using Area Ratio to Internal Standard lcms->quant

Figure 2. Workflow for urinary acylglycine analysis.

Synthesis Pathway

While this compound is commercially available, understanding its synthesis is valuable for researchers. A plausible synthetic route involves the acylation of glycine with a deuterated propionylating agent.

1. Preparation of Propionyl-d5 Chloride:

  • The synthesis begins with deuterated propionic acid (propionic-d5 acid).

  • Propionic-d5 acid is then chlorinated to form the highly reactive acyl chloride, Propionyl-d5 chloride. This can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.

2. Acylation of Glycine:

  • The final step is the N-acylation of glycine with Propionyl-d5 chloride. A common method for this is the Schotten-Baumann reaction, which is performed in a two-phase system of water and an organic solvent.

  • Glycine is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide).

  • Propionyl-d5 chloride, dissolved in an inert organic solvent, is added slowly with vigorous stirring. The base neutralizes the HCl that is formed during the reaction.

  • After the reaction is complete, the product is isolated by acidification of the aqueous layer, which precipitates the this compound. The product can then be purified by recrystallization.

Synthesis_Pathway cluster_reagents Starting Materials cluster_intermediates Intermediate cluster_product Final Product prop_acid Propionic-d5 Acid prop_chloride Propionyl-d5 Chloride prop_acid->prop_chloride Chlorination (e.g., SOCl₂) glycine Glycine npg This compound glycine->npg Schotten-Baumann Reaction prop_chloride->npg Schotten-Baumann Reaction

Figure 3. Proposed synthesis of this compound.

References

Physical and chemical properties of N-Propionyl-d5-glycine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Propionyl-d5-glycine, tailored for researchers, scientists, and professionals in drug development. This document details experimental protocols, quantitative data, and relevant biological pathways.

Introduction

This compound is a deuterated form of N-propionylglycine, an acylglycine that serves as a biomarker for certain inborn errors of metabolism, such as propionic acidemia. In this condition, the accumulation of propionyl-CoA leads to its conjugation with glycine. The deuterated standard is primarily utilized as an internal standard in mass spectrometry-based analytical methods for the accurate quantification of its non-deuterated counterpart in biological samples. Its stable isotope label ensures that its chemical and physical behavior is nearly identical to the endogenous analyte, allowing for precise and accurate measurement.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Data for the non-deuterated form, N-Propionylglycine, is also provided for comparison where specific data for the deuterated compound is not available.

Table 1: Physical and Chemical Properties of this compound and N-Propionylglycine

PropertyThis compoundN-Propionylglycine
Molecular Formula C₅D₅H₄NO₃C₅H₉NO₃
Molecular Weight 136.16 g/mol [1]131.13 g/mol [2][3]
CAS Number Not available21709-90-0[2][4]
Appearance Solid (Predicted)[3]Solid[3]
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Data not availableDMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 15 mg/mLPBS (pH 7.2): 10 mg/mL[5]
pKa (Predicted) 3.65 ± 0.10 (acid)14.13 ± 0.29 (amide)3.65 ± 0.10 (acid)14.13 ± 0.29 (amide)
LogP (Predicted) -0.64-0.64
Storage Temperature -20°C2-8°C[2]

Synthesis and Purification

General Synthesis of N-Acyl Glycines

A common method for synthesizing N-acyl glycines is the Schotten-Baumann reaction, which involves the reaction of an amino acid with an acyl chloride in the presence of a base.

Experimental Workflow for N-Acyl Glycine Synthesis

cluster_synthesis Synthesis cluster_purification Purification Glycine Glycine Reaction_Vessel Reaction Vessel (Aqueous/Organic Solvent) Glycine->Reaction_Vessel Propionyl-d5_Chloride Propionyl-d5_Chloride Propionyl-d5_Chloride->Reaction_Vessel Base Base Base->Reaction_Vessel Crude_Product Crude This compound Reaction_Vessel->Crude_Product Acylation Extraction Liquid-Liquid Extraction Crude_Product->Extraction Crystallization Recrystallization Extraction->Crystallization Pure_Product Pure This compound Crystallization->Pure_Product

Figure 1. General workflow for the synthesis and purification of N-acyl glycines.

Methodology:

  • Dissolution of Glycine: Glycine is dissolved in an aqueous basic solution (e.g., sodium hydroxide).

  • Acylation: Deuterated propionyl chloride (or another activated propionic acid derivative) is added dropwise to the glycine solution with vigorous stirring. The reaction is typically carried out at a low temperature (0-5°C) to control the exothermic reaction.

  • Acidification: After the reaction is complete, the mixture is acidified (e.g., with HCl) to precipitate the this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Analytical Methodologies

The primary application of this compound is as an internal standard for the quantification of N-propionylglycine in biological matrices by mass spectrometry.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acylglycines.

Experimental Workflow for LC-MS/MS Analysis

Biological_Sample Biological Sample (Urine, Plasma) Sample_Preparation Sample Preparation (Protein Precipitation, Solid Phase Extraction) Biological_Sample->Sample_Preparation Internal_Standard This compound Internal_Standard->Sample_Preparation LC_System LC System Sample_Preparation->LC_System Injection MS_System Tandem Mass Spectrometer LC_System->MS_System Elution & Ionization Data_Analysis Data Analysis (Quantification) MS_System->Data_Analysis Detection (MRM)

Figure 2. Workflow for the quantification of N-propionylglycine using this compound as an internal standard.

Detailed Protocol:

  • Sample Preparation:

    • To a 100 µL aliquot of biological sample (e.g., urine, plasma), add a known amount of this compound internal standard solution.

    • For plasma samples, perform protein precipitation by adding a 3-fold excess of cold acetonitrile. Centrifuge to pellet the proteins.

    • For urine samples, a simple dilution may be sufficient. For cleaner samples, solid-phase extraction (SPE) can be employed.

    • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

  • LC Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic content is used to elute the analytes.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-Propionylglycine: Precursor ion (e.g., [M+H]⁺ at m/z 132.1) to a specific product ion.

      • This compound: Precursor ion (e.g., [M+H]⁺ at m/z 137.2) to a corresponding product ion. The specific transitions should be optimized for the instrument used.

NMR Spectroscopy

While primarily used as an internal standard in MS, NMR spectroscopy can be used to confirm the structure and isotopic purity of this compound.

Sample Preparation for NMR:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Expected Spectral Features:

  • ¹H NMR: The spectrum will show signals corresponding to the glycine protons. The signals for the propionyl group protons will be absent due to deuteration.

  • ²H NMR: A signal corresponding to the deuterium atoms on the propionyl group will be present.

  • ¹³C NMR: The spectrum will show signals for the five carbon atoms. The signals for the deuterated carbons will be split into multiplets due to deuterium coupling and will have a lower intensity.

Biological Relevance and Signaling Pathways

N-Propionylglycine is formed endogenously through the action of glycine N-acyltransferase (GNAT), a mitochondrial enzyme. This enzyme catalyzes the conjugation of various acyl-CoA molecules to the amino group of glycine. This process is a detoxification pathway that helps to remove excess or xenobiotic acyl groups.

In the metabolic disorder propionic acidemia, a deficiency in the enzyme propionyl-CoA carboxylase leads to the accumulation of propionyl-CoA. This excess propionyl-CoA is then shunted into the glycine conjugation pathway, leading to elevated levels of N-propionylglycine in blood and urine.

Metabolic Pathway of N-Propionylglycine Formation

cluster_pathway Mitochondrial Matrix Propionyl_CoA Propionyl-CoA GNAT Glycine N-Acyltransferase (GNAT) Propionyl_CoA->GNAT Accumulation Accumulation in Propionic Acidemia Propionyl_CoA->Accumulation Glycine Glycine Glycine->GNAT N_Propionylglycine N-Propionylglycine GNAT->N_Propionylglycine Conjugation CoA Coenzyme A GNAT->CoA Excretion Excreted in Urine N_Propionylglycine->Excretion

Figure 3. The metabolic pathway showing the formation of N-propionylglycine from propionyl-CoA and glycine, catalyzed by glycine N-acyltransferase.

Conclusion

This compound is an essential tool for researchers and clinicians involved in the diagnosis and monitoring of inherited metabolic disorders. Its well-defined physical and chemical properties, when used in conjunction with robust analytical methods like LC-MS/MS, enable the accurate quantification of its endogenous counterpart, providing valuable insights into metabolic pathways and disease states. This guide provides a foundational understanding of this important molecule and its application in the field of drug development and clinical diagnostics.

References

A Technical Guide to the Synthesis and Isotopic Purity of N-Propionyl-d5-glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis method for N-Propionyl-d5-glycine, a deuterated isotopologue of the endogenous metabolite N-Propionyl-glycine. This document outlines a detailed experimental protocol for its synthesis, methods for the determination of its isotopic purity, and a summary of relevant biochemical pathways. The information presented herein is intended to support researchers in the fields of metabolomics, drug metabolism, and clinical diagnostics who require a stable isotope-labeled internal standard for the quantification of N-Propionyl-glycine.

Introduction

N-Propionyl-glycine is a glycine conjugate of propionic acid. It is formed in the mitochondria from propionyl-CoA and glycine via the action of glycine N-acyltransferase. Elevated levels of N-Propionyl-glycine in urine are a key biomarker for propionic acidemia, an inborn error of metabolism. Accurate quantification of this metabolite is crucial for the diagnosis and monitoring of this disorder. Stable isotope-labeled internal standards, such as this compound, are essential for precise and accurate quantification by mass spectrometry-based methods. This guide details a feasible synthetic route and the necessary analytical procedures to ensure the quality of the synthesized standard.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the acylation of glycine with a deuterated propionylating agent. Commercially available propionic acid-d5 can serve as the starting material for the synthesis of the reactive acylating agent, propionyl-d5 chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • Propionic acid-d5 (commercially available)

  • Thionyl chloride (SOCl₂)

  • Glycine

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Preparation of Propionyl-d5 chloride: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine propionic acid-d5 (1.0 eq) with thionyl chloride (1.2 eq) at 0 °C. Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). After completion, the excess thionyl chloride is removed by distillation to yield crude propionyl-d5 chloride, which can be used directly in the next step.

  • Acylation of Glycine (Schotten-Baumann reaction):

    • Dissolve glycine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq) in a flask cooled in an ice bath.

    • To this solution, add the freshly prepared propionyl-d5 chloride (1.1 eq) dissolved in an inert organic solvent such as dichloromethane or diethyl ether, dropwise with vigorous stirring.

    • Continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel. The organic layer is separated, and the aqueous layer is washed with diethyl ether to remove any unreacted acyl chloride.

    • The aqueous layer is then acidified to a pH of approximately 2 with concentrated hydrochloric acid.

    • The acidified aqueous solution is extracted multiple times with ethyl acetate.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Synthesis Workflow Diagram

Synthesis_Workflow Propionic_acid_d5 Propionic acid-d5 Propionyl_d5_chloride Propionyl-d5 chloride Propionic_acid_d5->Propionyl_d5_chloride Reflux Thionyl_chloride Thionyl chloride (SOCl₂) Thionyl_chloride->Propionyl_d5_chloride N_Propionyl_d5_glycine_crude Crude this compound Propionyl_d5_chloride->N_Propionyl_d5_glycine_crude Acylation Glycine Glycine Glycine->N_Propionyl_d5_glycine_crude NaOH NaOH (aq) NaOH->N_Propionyl_d5_glycine_crude Purification Purification (Recrystallization) N_Propionyl_d5_glycine_crude->Purification N_Propionyl_d5_glycine_pure Pure this compound Purification->N_Propionyl_d5_glycine_pure

Caption: Synthesis workflow for this compound.

Quantitative Data Summary
ParameterExpected ValueNotes
Starting Material Propionic acid-d5Commercially available with high isotopic enrichment.
Reagents Glycine, Thionyl chloride, NaOHStandard laboratory-grade reagents.
Theoretical Yield Dependent on starting material quantity.Calculated based on the stoichiometry of the reaction.
Expected Purity >98% (chemical)After purification by recrystallization.
Expected Isotopic Enrichment >98 atom % DDependent on the isotopic purity of the starting propionic acid-d5.

Isotopic Purity Determination

Ensuring the isotopic purity of this compound is critical for its use as an internal standard. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is recommended for a comprehensive analysis.

Experimental Protocol: Isotopic Purity Analysis

3.1.1. Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., electrospray ionization - ESI).

  • Procedure:

    • Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

    • Infuse the sample directly into the mass spectrometer or inject it through a liquid chromatography system.

    • Acquire the mass spectrum in the region of the molecular ion of this compound (expected [M-H]⁻ at m/z 135.09 or [M+H]⁺ at m/z 137.10).

    • Analyze the isotopic distribution of the molecular ion cluster. The relative intensities of the ions corresponding to the d0 to d5 species are used to calculate the isotopic enrichment.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

    • Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the propionyl group protons (ethyl group) confirms successful deuteration.

    • Acquire a ²H (Deuterium) NMR spectrum. The presence of signals in the regions corresponding to the propionyl group confirms the incorporation of deuterium. The integration of these signals can be used to assess the relative abundance of deuterium at different positions.

Data Analysis and Interpretation
Analytical TechniqueParameter MeasuredInterpretation
Mass Spectrometry Isotopic distribution of the molecular ionThe relative abundance of the M+0 to M+5 peaks will determine the percentage of each isotopologue (d0 to d5) and the overall isotopic enrichment.
¹H NMR Spectroscopy Absence/reduction of proton signals in the propionyl regionConfirms the high level of deuteration at the specified positions.
²H NMR Spectroscopy Presence and integration of deuterium signalsConfirms the incorporation of deuterium and can provide information on the site-specificity of the labeling.

Metabolic Pathway of N-Propionyl-glycine

N-Propionyl-glycine is an acylglycine that is formed endogenously. Its synthesis is a detoxification pathway for the removal of excess propionyl-CoA.

Metabolic_Pathway Propionyl_CoA Propionyl-CoA Glycine_N_acyltransferase Glycine N-acyltransferase Propionyl_CoA->Glycine_N_acyltransferase Glycine Glycine Glycine->Glycine_N_acyltransferase N_Propionyl_glycine N-Propionyl-glycine Glycine_N_acyltransferase->N_Propionyl_glycine CoA CoA Glycine_N_acyltransferase->CoA releases Urinary_Excretion Urinary Excretion N_Propionyl_glycine->Urinary_Excretion

Caption: Metabolic pathway of N-Propionyl-glycine formation.

Conclusion

This technical guide provides a detailed framework for the synthesis and quality control of this compound. The proposed synthetic method is based on established organic chemistry principles, and the analytical protocols described are standard techniques for the characterization of isotopically labeled compounds. The successful synthesis and rigorous purity assessment of this compound will provide researchers with a reliable internal standard for the accurate quantification of its unlabeled analogue in biological matrices, thereby aiding in the study and diagnosis of metabolic disorders such as propionic acidemia.

N-Propionyl-d5-glycine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis, Application, and Biological Relevance of N-Propionyl-d5-glycine as a Derivative of the Amino Acid Glycine.

Introduction

This compound is the deuterated form of N-propionyl-glycine, a glycine conjugate of propionic acid. In the field of metabolic research and drug development, stable isotope-labeled compounds like this compound are indispensable tools, primarily utilized as internal standards for quantitative analysis by mass spectrometry. The deuterium labeling provides a distinct mass shift from the endogenous, non-labeled analyte, allowing for precise and accurate quantification in complex biological matrices. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, its biological significance, and its application as an internal standard in mass spectrometry-based assays.

Chemical and Physical Properties

This compound shares similar physicochemical properties with its non-deuterated analog, with the key difference being its increased molecular weight due to the presence of five deuterium atoms on the propionyl group. This mass difference is fundamental to its utility as an internal standard.

PropertyValueReference
Molecular Formula C₅H₄D₅NO₃[1]
Molecular Weight 136.16 g/mol [1]
Monoisotopic Mass 136.089626879 Da[1]
IUPAC Name 2-(2,2,3,3,3-pentadeuteriopropanoylamino)acetic acid[1]
Synonyms Propionyl-d5 Glycine, N-(1-Oxopropyl)glycine-d5, N-Propionylglycine-d5[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the N-acylation of glycine with a deuterated propionylating agent, such as propionic-d5 anhydride. The following protocol is adapted from established methods for the N-acetylation of glycine.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • Glycine

  • Propionic-d10 anhydride ((CD₃CD₂CO)₂O)

  • Deionized water

  • Mechanical stirrer

  • Erlenmeyer flask

  • Büchner funnel and flask

  • Refrigerator

  • Drying oven

  • Rotary evaporator

Procedure:

  • Dissolution of Glycine: In a 1-liter Erlenmeyer flask equipped with a mechanical stirrer, dissolve 75 g (1 mole) of glycine in 300 mL of deionized water. Stir the mixture vigorously until the glycine is almost completely dissolved.

  • Acylation Reaction: To the glycine solution, add 1.4 moles of propionic-d10 anhydride in one portion. Continue vigorous stirring for 20-30 minutes. The reaction is exothermic, and the solution will become warm. This compound may begin to crystallize during this time.

  • Crystallization: Place the reaction flask in a refrigerator (4-8°C) overnight to facilitate complete crystallization of the product.

  • Isolation and Washing: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified this compound in a drying oven at 100-110°C to a constant weight.

  • Second Crop Recovery (Optional): The combined filtrate and washings can be concentrated under reduced pressure using a rotary evaporator to yield a second crop of the product. This can be recrystallized from a minimal amount of boiling water to improve purity.

Logical Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification glycine Glycine dissolution Dissolve Glycine in Water glycine->dissolution d10_anhydride Propionic-d10 Anhydride acylation Add Propionic-d10 Anhydride d10_anhydride->acylation dissolution->acylation stirring Vigorous Stirring (20-30 min) acylation->stirring crystallization Overnight Crystallization (4-8°C) stirring->crystallization filtration Vacuum Filtration crystallization->filtration washing Wash with Cold Water filtration->washing drying Drying (100-110°C) washing->drying product This compound drying->product

Caption: Synthesis workflow for this compound.

Biological Significance of N-Propionyl-glycine

N-propionyl-glycine is a metabolite that is normally present in low levels in human urine. However, its concentration is significantly elevated in individuals with propionic acidemia, an inherited metabolic disorder.[3][4] This condition is caused by a deficiency in the enzyme propionyl-CoA carboxylase, which is essential for the metabolism of several amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids.

In propionic acidemia, the inability to convert propionyl-CoA to methylmalonyl-CoA leads to the accumulation of propionyl-CoA. The excess propionyl-CoA is then shunted into an alternative detoxification pathway where it is conjugated with glycine by the enzyme glycine N-acyltransferase to form N-propionyl-glycine, which is subsequently excreted in the urine.[5] Therefore, the quantification of N-propionyl-glycine in urine is a key diagnostic marker for propionic acidemia.

Metabolic Pathway of Propionyl-CoA and Formation of N-Propionyl-glycine

G cluster_precursors Precursors cluster_main_pathway Normal Metabolic Pathway cluster_alt_pathway Alternative Pathway in Propionic Acidemia aa Isoleucine, Valine, Threonine, Methionine pcoa Propionyl-CoA aa->pcoa fa Odd-chain Fatty Acids fa->pcoa pcc Propionyl-CoA Carboxylase pcoa->pcc gnat Glycine N-acyltransferase pcoa->gnat mmcoa Methylmalonyl-CoA pcc->mmcoa block Enzyme Deficiency in Propionic Acidemia tca TCA Cycle mmcoa->tca glycine Glycine glycine->gnat npg N-Propionyl-glycine gnat->npg excretion Urinary Excretion npg->excretion block->gnat Increased Flux

Caption: Propionyl-CoA metabolism and N-propionyl-glycine formation.

Application of this compound as an Internal Standard

The primary application of this compound is as an internal standard for the quantitative analysis of N-propionyl-glycine in biological samples, typically urine or plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the endogenous analyte and experiences similar matrix effects and ionization suppression, thus allowing for accurate correction of any analyte loss during sample processing and analysis.

Experimental Protocol: Quantification of N-Propionyl-glycine in Urine using this compound Internal Standard

Materials:

  • Urine sample

  • This compound internal standard solution (of known concentration)

  • Methanol

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • UPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

    • To 100 µL of urine, add a known amount of this compound internal standard solution.

    • Add 400 µL of methanol to precipitate proteins. Vortex and centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate N-propionyl-glycine from other urine components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM transitions need to be optimized for the specific instrument but are based on the fragmentation of the precursor ions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
N-Propionyl-glycine132.176.1
This compound137.181.1
  • Quantification:

    • A calibration curve is generated by analyzing standards containing known concentrations of N-propionyl-glycine and a fixed concentration of this compound.

    • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

    • The concentration of N-propionyl-glycine in the unknown samples is then calculated from the calibration curve.

Analytical Workflow```dot

G sample Biological Sample (Urine/Plasma) is Add this compound (Internal Standard) sample->is prep Sample Preparation (e.g., Protein Precipitation, SPE) is->prep lc UPLC Separation prep->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Analysis (Peak Area Ratio) ms->data quant Quantification (Calibration Curve) data->quant

References

The Biological Significance of N-Propionylglycine in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-propionylglycine is a glycine conjugate of propionic acid, an important intermediate in the metabolism of odd-chain fatty acids and several amino acids. Under normal physiological conditions, N-propionylglycine is present at very low levels in biological fluids. However, in the context of certain inborn errors of metabolism, particularly propionic acidemia, its concentration elevates dramatically, establishing it as a critical biomarker for diagnosis and therapeutic monitoring. This technical guide provides an in-depth exploration of the biological significance of N-propionylglycine, its role in metabolic pathways, quantitative data on its levels in health and disease, and detailed experimental protocols for its analysis.

Introduction to N-Propionylglycine

N-propionylglycine (NPG) is an N-acylglycine formed through the conjugation of a propionyl group with the amino group of glycine. This reaction is catalyzed by the mitochondrial enzyme glycine N-acyltransferase. Acylglycines are typically minor metabolites of fatty acid and amino acid catabolism. However, their excretion can be significantly increased in various inborn errors of metabolism, where the accumulation of specific acyl-CoA esters leads to their conjugation with glycine as an alternative detoxification pathway.

The primary clinical significance of N-propionylglycine lies in its role as a sensitive and specific biomarker for propionic acidemia.[1][2][3] This rare autosomal recessive metabolic disorder is caused by a deficiency in the enzyme propionyl-CoA carboxylase (PCC).[2][3] The enzymatic block leads to the accumulation of propionyl-CoA, which is subsequently shunted into alternative metabolic pathways, including the formation of N-propionylglycine.

Metabolic Pathways Involving N-Propionylglycine

The formation of N-propionylglycine is intrinsically linked to the catabolism of several key metabolites that generate propionyl-CoA as an intermediate.

Sources of Propionyl-CoA

Propionyl-CoA is primarily derived from the catabolism of:

  • Odd-chain fatty acids: Beta-oxidation of fatty acids with an odd number of carbon atoms yields a final molecule of propionyl-CoA.

  • Amino acids: The degradation of the amino acids isoleucine, valine, threonine, and methionine produces propionyl-CoA.[3]

  • Cholesterol: The side chain of cholesterol can also be a source of propionyl-CoA.

The Propionyl-CoA Carboxylase Pathway and Its Disruption

In healthy individuals, propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form D-methylmalonyl-CoA. This is subsequently converted to L-methylmalonyl-CoA and then to succinyl-CoA, which enters the citric acid cycle for energy production.

In propionic acidemia, the deficiency of PCC leads to a buildup of propionyl-CoA within the mitochondria. This accumulation has several metabolic consequences, including the formation of N-propionylglycine.

Formation of N-Propionylglycine

The elevated intramitochondrial concentration of propionyl-CoA drives the activity of glycine N-acyltransferase, which catalyzes the following reaction:

Propionyl-CoA + Glycine → N-Propionylglycine + Coenzyme A

This conjugation reaction serves as a detoxification mechanism, allowing for the excretion of the excess propionyl groups in the form of N-propionylglycine in the urine.

Signaling Pathway Diagram

The following diagram illustrates the metabolic fate of propionyl-CoA and the formation of N-propionylglycine in the context of propionic acidemia.

Metabolic_Pathway cluster_sources Sources of Propionyl-CoA cluster_normal_pathway Normal Metabolic Pathway cluster_pa_pathway Propionic Acidemia Pathway Odd-chain Fatty Acids Odd-chain Fatty Acids Propionyl-CoA Propionyl-CoA Odd-chain Fatty Acids->Propionyl-CoA Isoleucine Isoleucine Isoleucine->Propionyl-CoA Valine Valine Valine->Propionyl-CoA Threonine Threonine Threonine->Propionyl-CoA Methionine Methionine Methionine->Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC) N-Propionylglycine N-Propionylglycine Propionyl-CoA->N-Propionylglycine Glycine N-acyltransferase PCC_block Propionyl-CoA->PCC_block L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase Citric Acid Cycle Citric Acid Cycle Succinyl-CoA->Citric Acid Cycle Urinary Excretion Urinary Excretion N-Propionylglycine->Urinary Excretion Glycine Glycine Glycine->N-Propionylglycine PCC_block->D-Methylmalonyl-CoA   Deficient in   Propionic Acidemia

Caption: Metabolic fate of propionyl-CoA and N-propionylglycine formation.

Quantitative Data Presentation

The urinary concentration of N-propionylglycine is a key diagnostic parameter. The following tables summarize the quantitative data for N-propionylglycine in healthy individuals and patients with propionic acidemia.

Table 1: Urinary N-Propionylglycine in a Healthy Population

AnalyteReference Interval (mg/g Creatinine)
n-Propionylglycine≤ 2.25

Data sourced from Mayo Clinic Laboratories.[4][5]

Table 2: Comparison of Urinary N-Propionylglycine in Healthy Individuals vs. Propionic Acidemia Patients (Representative Data)

PopulationN-Propionylglycine (mg/g Creatinine)Notes
Healthy Controls< 2.25Levels are typically very low or undetectable.
Propionic Acidemia PatientsMarkedly Increased (>100)Concentrations can be several orders of magnitude higher than in healthy individuals and can fluctuate based on metabolic status and dietary protein intake.

Note: The values for propionic acidemia patients are representative and can vary significantly between individuals and during different metabolic states.

Experimental Protocols

The quantification of N-propionylglycine in biological fluids, primarily urine, is typically performed using mass spectrometry-based methods. The following is a detailed methodology for the analysis of N-propionylglycine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Principle

This method involves the extraction of acylglycines from urine, followed by derivatization to enhance their chromatographic and mass spectrometric properties. The derivatized analytes are then separated by UPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Stable isotope-labeled internal standards are used for accurate quantification.

Materials and Reagents
  • N-Propionylglycine analytical standard

  • Stable isotope-labeled N-propionylglycine (e.g., N-propionyl-d5-glycine) for internal standard

  • Urine samples (patient and quality control)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • n-Butanol

  • Acetyl chloride

  • Solid-phase extraction (SPE) cartridges (e.g., anion exchange)

  • Ultrapure water

Experimental Workflow

The workflow for the quantification of N-propionylglycine is depicted in the following diagram.

Experimental_Workflow Internal Standard Spiking Internal Standard Spiking Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Internal Standard Spiking->Solid-Phase Extraction (SPE) Elution Elution Solid-Phase Extraction (SPE)->Elution Drying Drying Elution->Drying Derivatization (Butylation) Derivatization (Butylation) Drying->Derivatization (Butylation) Reconstitution Reconstitution Derivatization (Butylation)->Reconstitution UPLC-MS/MS Analysis UPLC-MS/MS Analysis Reconstitution->UPLC-MS/MS Analysis Data Analysis Data Analysis UPLC-MS/MS Analysis->Data Analysis

Caption: UPLC-MS/MS workflow for N-propionylglycine quantification.
Detailed Procedure

  • Sample Preparation and Extraction:

    • Thaw urine samples to room temperature and vortex.

    • To 100 µL of urine, add the internal standard solution (this compound).

    • Perform solid-phase extraction using an anion exchange cartridge to isolate the acidic acylglycines.

    • Wash the cartridge to remove interfering substances.

    • Elute the acylglycines with an appropriate solvent (e.g., methanol with formic acid).

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization (Butylation):

    • To the dried extract, add a solution of 3N HCl in n-butanol (prepared by slowly adding acetyl chloride to cold n-butanol).

    • Incubate the mixture at 65°C for 20 minutes to convert the carboxylic acid group to a butyl ester.

    • Evaporate the derivatization reagent to dryness under nitrogen.

  • Reconstitution:

    • Reconstitute the dried, derivatized sample in a suitable mobile phase, such as 50% methanol in water.

  • UPLC-MS/MS Analysis:

    • UPLC Conditions:

      • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate N-propionylglycine from other acylglycines.

      • Flow Rate: e.g., 0.4 mL/min.

      • Injection Volume: e.g., 5 µL.

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • N-propionylglycine butyl ester: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

        • This compound butyl ester (Internal Standard): Monitor the corresponding transition.

      • Optimize cone voltage and collision energy for each transition.

  • Data Analysis and Quantification:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a calibration curve using known concentrations of N-propionylglycine standards.

    • Determine the concentration of N-propionylglycine in the urine samples from the calibration curve.

    • Normalize the concentration to the urinary creatinine level and express the result as mg/g creatinine.

Conclusion

N-propionylglycine is a metabolite of significant biological importance, primarily serving as a crucial diagnostic and monitoring biomarker for propionic acidemia. Its formation via the glycine conjugation pathway represents a key detoxification mechanism for the excess propionyl-CoA that accumulates in this disorder. The accurate quantification of N-propionylglycine in urine, typically by UPLC-MS/MS, is essential for the clinical management of patients with propionic acidemia. Further research into the broader metabolic impact of elevated N-propionylglycine and other acylglycines may provide deeper insights into the pathophysiology of organic acidemias and potentially reveal new therapeutic targets.

References

The Role of N-propionylglycine as a Biomarker for Propionic Acidemia: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionic acidemia (PA) is a rare, inherited metabolic disorder caused by the deficiency of the mitochondrial enzyme propionyl-CoA carboxylase (PCC). This enzymatic block leads to the accumulation of propionyl-CoA and its metabolites, including N-propionylglycine. This technical guide provides a comprehensive overview of the role of N-propionylglycine as a key biomarker for the diagnosis and monitoring of propionic acidemia. We will delve into the biochemical pathways, present quantitative data on its levels in affected individuals versus healthy controls, and provide detailed experimental protocols for its quantification.

Introduction

Propionic acidemia is an autosomal recessive disorder characterized by the inability to metabolize certain amino acids (valine, isoleucine, threonine, and methionine) and odd-chain fatty acids.[1] The deficiency in propionyl-CoA carboxylase (PCC) leads to the accumulation of propionyl-CoA in the mitochondria.[2] To mitigate the toxicity of this buildup, the body utilizes alternative metabolic pathways, one of which involves the conjugation of propionyl-CoA with glycine to form N-propionylglycine.[3][4] This makes N-propionylglycine a sensitive and specific biomarker for propionic acidemia.[5][6] Its presence and concentration in biological fluids, primarily urine, are indicative of the underlying metabolic dysfunction.

Biochemical Pathway of N-propionylglycine Formation

In a healthy individual, propionyl-CoA is converted to D-methylmalonyl-CoA by the biotin-dependent enzyme propionyl-CoA carboxylase.[7] However, in individuals with propionic acidemia, this pathway is impaired. The resulting accumulation of propionyl-CoA drives its conjugation with glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase.[4][8] This process, which occurs in the mitochondria, serves as a detoxification mechanism by converting the toxic propionyl-CoA into a less harmful and excretable compound, N-propionylglycine.

Propionic Acidemia Pathway Formation of N-propionylglycine in Propionic Acidemia cluster_0 Normal Metabolism cluster_1 Propionic Acidemia Propionyl-CoA Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC) Propionyl-CoA_PA Propionyl-CoA PCC_Deficiency Deficient PCC Propionyl-CoA_PA->PCC_Deficiency Blocked Pathway N-propionylglycine N-propionylglycine Propionyl-CoA_PA->N-propionylglycine Glycine N-acyltransferase Glycine Glycine Glycine->N-propionylglycine

Biochemical pathway of N-propionylglycine formation.

Quantitative Data: N-propionylglycine Levels

The concentration of N-propionylglycine is significantly elevated in the urine of individuals with propionic acidemia compared to healthy controls. This makes it a reliable diagnostic marker for the disease.

AnalytePatient GroupMatrixConcentration (mg/g Creatinine)Reference
N-propionylglycineHealthy Controls (Pediatric)Urine≤2.25[2]
N-propionylglycinePropionic Acidemia PatientsUrineMarkedly Increased[5][6][7]

Experimental Protocols for N-propionylglycine Quantification

The two primary analytical methods for the quantification of N-propionylglycine in urine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used method for the analysis of organic acids. The protocol involves extraction of the organic acids from the urine, derivatization to make them volatile, followed by separation and detection by GC-MS.

Sample Preparation and Derivatization:

  • Urine Collection: A random urine sample is collected in a container without preservatives.

  • Internal Standard Addition: An internal standard (e.g., a stable isotope-labeled version of N-propionylglycine or a structurally similar compound not present in urine) is added to a known volume of urine to correct for extraction and derivatization inefficiencies.

  • Extraction: The organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate.

  • Drying: The organic extract is dried under a stream of nitrogen.

  • Derivatization: The dried residue is derivatized to increase volatility and thermal stability. A common method is silylation, using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS). This converts the carboxylic acid and amine groups to their trimethylsilyl (TMS) derivatives.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp to 280°C at 10°C/min

    • Hold at 280°C for 5 minutes

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

  • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.

GC-MS Workflow GC-MS Experimental Workflow for N-propionylglycine Urine_Sample Urine Sample Internal_Standard Add Internal Standard Urine_Sample->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Drying Dry Down (Nitrogen) Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

GC-MS workflow for N-propionylglycine analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of acylglycines and is often preferred for targeted quantification. This method may not require derivatization.

Sample Preparation:

  • Urine Collection: A random urine sample is collected.

  • Internal Standard Addition: An appropriate internal standard is added to the urine sample.

  • Dilution: The urine sample is diluted with a suitable solvent (e.g., methanol or water).

  • Centrifugation: The diluted sample is centrifuged to pellet any particulate matter.

  • Injection: The supernatant is injected into the LC-MS/MS system.

LC-MS/MS Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class (or equivalent)

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2-98% B

    • 3.0-4.0 min: 98% B

    • 4.0-4.1 min: 98-2% B

    • 4.1-5.0 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad 6500+ (or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM Transitions for N-propionylglycine:

Precursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
132.176.115
132.157.120

Note: These MRM transitions are predicted based on the structure of N-propionylglycine and may require optimization on the specific instrument used.

LC-MSMS_Workflow LC-MS/MS Experimental Workflow for N-propionylglycine Urine_Sample Urine Sample Internal_Standard Add Internal Standard Urine_Sample->Internal_Standard Dilution Dilution & Centrifugation Internal_Standard->Dilution LC_Separation UPLC Separation Dilution->LC_Separation MSMS_Detection Tandem MS Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

LC-MS/MS workflow for N-propionylglycine analysis.

Conclusion

N-propionylglycine is an essential biomarker for the diagnosis and monitoring of propionic acidemia. Its markedly elevated levels in the urine of affected individuals provide a clear indication of the underlying metabolic defect. The analytical methods of GC-MS and LC-MS/MS offer reliable and sensitive quantification of N-propionylglycine, aiding in the timely diagnosis and management of this serious condition. For drug development professionals, N-propionylglycine can serve as a valuable pharmacodynamic biomarker to assess the efficacy of novel therapeutic interventions aimed at restoring normal propionate metabolism. Further research to establish more extensive quantitative data in larger patient cohorts and to standardize analytical methodologies will continue to enhance the clinical utility of this important biomarker.

References

N-Propionyl-d5-glycine suppliers and commercial availability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Propionyl-d5-glycine, a deuterated stable isotope-labeled compound crucial for metabolic research and clinical diagnostics. This document details its commercial availability, summarizes its application in experimental protocols, and illustrates its relevance in metabolic pathways.

Commercial Availability and Suppliers

This compound is available from several specialized chemical suppliers. The compound is primarily used as an internal standard in mass spectrometry-based analyses for the diagnosis and monitoring of inherited metabolic disorders, such as propionic acidemia. Below is a summary of suppliers and their product information.

SupplierProduct NameProduct NumberAvailable QuantitiesIsotopic Enrichment
CDN Isotopes This compoundD-76220.01 g, 0.05 g99 atom % D[1]
Fisher Scientific This compound, CDN303249560.01 g, 0.05 gNot specified[2][3][4]
LGC Standards This compoundCDN-D-7622-0.01G0.01 gNot specified[4]
MedchemExpress This compoundHY-132961SNot specifiedNot specified[5]
Toronto Research Chemicals This compoundP829152Not specifiedNot specified

Application in Experimental Protocols

This compound serves as an essential internal standard for the quantification of N-propionylglycine and other acylglycines in biological samples, typically urine or blood, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Its deuterated form ensures that it behaves chromatographically and ionizes similarly to the endogenous analyte, but is distinguishable by its higher mass. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Sample Preparation for Acylglycine Analysis using LC-MS/MS

The following is a representative protocol for the analysis of acylglycines in urine, incorporating this compound as an internal standard.

  • Sample Collection and Storage: Collect urine samples and store them at -20°C or lower until analysis.

  • Internal Standard Spiking: Thaw urine samples and centrifuge to remove any particulate matter. To a specific volume of supernatant (e.g., 100 µL), add a known amount of this compound solution (the concentration will depend on the expected range of the analyte and instrument sensitivity).

  • Dilution: Dilute the sample with a suitable solvent, such as a mixture of water and organic solvent (e.g., methanol or acetonitrile) containing formic acid to aid in ionization.

  • Filtration: Filter the diluted sample through a 0.2 µm filter to remove any remaining particulates that could clog the LC system.

  • LC-MS/MS Analysis: Inject the filtered sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
  • Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of acylglycines. A gradient elution with a mobile phase consisting of water with formic acid and an organic solvent (e.g., acetonitrile or methanol) with formic acid is commonly employed.

  • Mass Spectrometry Detection: A tandem mass spectrometer operating in positive or negative electrospray ionization (ESI) mode is used for detection. Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification, where specific precursor-to-product ion transitions for both N-propionylglycine and this compound are monitored.

Metabolic Pathway of N-Propionylglycine

N-propionylglycine is a metabolite that accumulates in individuals with propionic acidemia, an inborn error of metabolism.[7][8] This condition is caused by a deficiency in the enzyme propionyl-CoA carboxylase, which is responsible for the conversion of propionyl-CoA to methylmalonyl-CoA.[1][5][9] The accumulation of propionyl-CoA leads to its alternative metabolism, including the conjugation with glycine to form N-propionylglycine.[3]

The following diagram illustrates the metabolic fate of propionyl-CoA and the formation of N-propionylglycine in the context of propionic acidemia.

Metabolic_Pathway cluster_pa In Propionic Acidemia Isoleucine Isoleucine PropionylCoA Propionyl-CoA Isoleucine->PropionylCoA Valine Valine Valine->PropionylCoA Threonine Threonine Threonine->PropionylCoA Methionine Methionine Methionine->PropionylCoA OddChainFattyAcids Odd-Chain Fatty Acids OddChainFattyAcids->PropionylCoA PropionylCoA_Carboxylase Propionyl-CoA Carboxylase (Deficient) PropionylCoA->PropionylCoA_Carboxylase Biotin, ATP Glycine_N_Acyltransferase Glycine N-Acyltransferase PropionylCoA->Glycine_N_Acyltransferase PropionylCoA->Glycine_N_Acyltransferase Increased Flux MethylmalonylCoA D-Methylmalonyl-CoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase (Vitamin B12) TCACycle TCA Cycle SuccinylCoA->TCACycle PropionylCoA_Carboxylase->MethylmalonylCoA Glycine Glycine Glycine->Glycine_N_Acyltransferase NPropionylglycine N-Propionylglycine (Excreted in Urine) Glycine_N_Acyltransferase->NPropionylglycine

Metabolic pathway of propionyl-CoA and N-propionylglycine formation.

Experimental Workflow for Quantification

The following diagram outlines a typical experimental workflow for the quantification of N-propionylglycine in biological samples using this compound as an internal standard.

Experimental_Workflow SampleCollection Biological Sample Collection (e.g., Urine) InternalStandard Addition of This compound (Internal Standard) SampleCollection->InternalStandard SamplePrep Sample Preparation (Dilution, Filtration) InternalStandard->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Data Analysis (Quantification) LCMS->DataAnalysis Result Concentration of N-Propionylglycine DataAnalysis->Result

Workflow for N-propionylglycine quantification.

References

CAS number and molecular formula for N-Propionyl-d5-glycine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of N-Propionyl-d5-glycine, a deuterated stable isotope-labeled compound. It is intended for researchers, scientists, and drug development professionals who utilize internal standards for mass spectrometry-based quantification of metabolites, particularly in the context of inborn errors of metabolism. This document outlines the compound's properties, its role in metabolic pathways, and detailed experimental protocols for its application.

Core Compound Information

This compound is the deuterated form of N-Propionylglycine, where five hydrogen atoms on the propionyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of N-Propionylglycine by mass spectrometry, as it is chemically identical to the analyte but has a distinct, higher mass.

PropertyValue
Compound Name This compound
Molecular Formula C5D5H4NO3
Molecular Weight 136.161 g/mol
Unlabeled CAS Number 21709-90-0
Appearance Solid
Primary Application Internal standard for mass spectrometry

Metabolic Significance and Signaling Pathway

N-Propionylglycine is a critical biomarker for the diagnosis and monitoring of propionic acidemia , an inherited metabolic disorder.[1][2] This condition is caused by a deficiency in the enzyme propionyl-CoA carboxylase (PCC), which plays a crucial role in the catabolism of several amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids.[3][4]

In individuals with propionic acidemia, the impaired activity of PCC leads to an accumulation of propionyl-CoA.[5] The excess propionyl-CoA is then conjugated with glycine by the enzyme glycine N-acyltransferase to form N-propionylglycine, which is subsequently excreted in the urine.[1] Therefore, elevated levels of N-propionylglycine in urine are a key diagnostic indicator of propionic acidemia.[5][6]

Propionic Acidemia Metabolic Pathway Simplified Metabolic Pathway in Propionic Acidemia cluster_precursors Catabolic Precursors Isoleucine Isoleucine Propionyl-CoA Propionyl-CoA Isoleucine->Propionyl-CoA Valine Valine Valine->Propionyl-CoA Threonine Threonine Threonine->Propionyl-CoA Methionine Methionine Methionine->Propionyl-CoA Odd-chain fatty acids Odd-chain fatty acids Odd-chain fatty acids->Propionyl-CoA Propionyl-CoA Carboxylase (PCC) Propionyl-CoA Carboxylase (PCC) Propionyl-CoA->Propionyl-CoA Carboxylase (PCC) Deficient in Propionic Acidemia Glycine N-acyltransferase Glycine N-acyltransferase Propionyl-CoA->Glycine N-acyltransferase Alternative Pathway Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC)->Methylmalonyl-CoA Krebs Cycle Krebs Cycle Methylmalonyl-CoA->Krebs Cycle N-Propionylglycine N-Propionylglycine Glycine N-acyltransferase->N-Propionylglycine Excreted in Urine Glycine Glycine Glycine->Glycine N-acyltransferase

Simplified Metabolic Pathway in Propionic Acidemia

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of N-Propionylglycine in biological samples, typically urine, using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The following is a detailed methodology adapted from a study by Fong et al. (2012) for the analysis of acylglycines in human urine.[7]

Objective: To quantify the concentration of N-Propionylglycine in human urine using this compound as an internal standard.

Materials and Reagents:

  • Urine samples

  • This compound (internal standard)

  • N-Propionylglycine (analytical standard)

  • Solid-phase extraction (SPE) cartridges

  • n-Butanol

  • HPLC-grade water

  • HPLC-grade organic solvents (e.g., acetonitrile, methanol)

  • Formic acid

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Experimental Workflow:

Experimental Workflow Workflow for Quantification of N-Propionylglycine Sample_Preparation 1. Sample Preparation SPE 2. Solid-Phase Extraction (SPE) Sample_Preparation->SPE Spike with this compound Derivatization 3. Derivatization with n-Butanol SPE->Derivatization Isolate Acylglycines HPLC_Separation 4. HPLC Separation Derivatization->HPLC_Separation Inject into HPLC MS_MS_Detection 5. MS/MS Detection HPLC_Separation->MS_MS_Detection Separate Analytes Data_Analysis 6. Data Analysis and Quantification MS_MS_Detection->Data_Analysis Monitor Transitions

Workflow for Quantification of N-Propionylglycine

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex for 15 seconds.

    • Centrifuge the samples at 13,000 rpm for 5 minutes to remove any particulate matter.

    • Transfer a known volume of the supernatant to a clean tube.

    • Spike the sample with a known concentration of the this compound internal standard solution.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridges according to the manufacturer's instructions.

    • Load the spiked urine sample onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acylglycines from the cartridge using an appropriate solvent.

  • Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in n-butanol and an appropriate catalyst.

    • Heat the mixture to facilitate the derivatization of the carboxylic acid group to a butyl ester. This step enhances the chromatographic and mass spectrometric properties of the analyte.

  • HPLC Separation:

    • Evaporate the derivatization reagent and reconstitute the sample in the initial mobile phase.

    • Inject the sample into the HPLC system.

    • Separate the acylglycines using a suitable C18 column and a gradient elution program with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of formic acid.

  • MS/MS Detection:

    • The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.

    • Operate the mass spectrometer in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for both N-Propionylglycine and this compound in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis and Quantification:

    • Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.

    • Calculate the ratio of the peak area of N-Propionylglycine to the peak area of this compound.

    • Determine the concentration of N-Propionylglycine in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the analytical standard and a fixed concentration of the internal standard.[7]

Validation Parameters: The method should be validated for linearity, accuracy, precision (within-run and between-run), and recovery. In the study by Fong et al. (2012), mean recoveries of acylglycines ranged from 90.2% to 109.3%, and within- and between-run imprecisions were less than 10% CV.[7]

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of N-Propionylglycine in biological matrices. Its use as an internal standard in HPLC-MS/MS methods is crucial for the diagnosis and management of propionic acidemia. The detailed understanding of its properties and the application of robust analytical protocols, as outlined in this guide, are essential for researchers and clinicians working in the field of inborn errors of metabolism.

References

Safety data sheet and handling information for N-Propionyl-d5-glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data, handling information, and technical applications of N-Propionyl-d5-glycine. This stable isotope-labeled compound is a critical tool for researchers in metabolomics and clinical diagnostics, particularly in the study of inborn errors of metabolism.

Safety Data Sheet (SDS) and Handling Information

Proper handling and storage of this compound are essential for laboratory safety and to maintain the integrity of the product. The following information is a summary of key safety data.

Hazard Identification

This compound is typically not classified as hazardous. However, as with any chemical, it should be handled with care. Some suppliers of similar compounds, like Glycine-d5, indicate potential for skin and eye irritation.

GHS Hazard Statements (for related compounds):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash hands thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

First Aid Measures
  • Inhalation: Move the person to fresh air.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water.

  • Ingestion: Rinse mouth with water.

Handling and Storage
  • Handling: Avoid direct contact with the substance. Use in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperatures are typically refrigerated (2°C to 8°C).

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₅D₅H₄NO₃
Molecular Weight 136.16 g/mol [1]
IUPAC Name 2-(2,2,3,3,3-pentadeuteriopropanoylamino)acetic acid[1]
Synonyms N-(1-Oxopropyl-d5)glycine, Propionyl-d5 Glycine
Appearance Solid
Purity Typically ≥98%

Metabolic Pathway and Biological Relevance

This compound serves as an internal standard for the quantification of its non-deuterated analog, N-Propionyl-glycine. N-Propionyl-glycine is a clinically significant metabolite that is elevated in the metabolic disorder known as propionic acidemia.

Propionic acidemia is an inborn error of metabolism caused by a deficiency of the enzyme propionyl-CoA carboxylase. This enzyme is crucial for the breakdown of several amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids. A deficiency leads to the accumulation of propionyl-CoA. The body attempts to detoxify this excess propionyl-CoA by converting it to N-Propionyl-glycine via the action of glycine N-acyltransferase. This metabolite is then excreted in the urine. Therefore, urinary levels of N-Propionyl-glycine are a key diagnostic marker for propionic acidemia.

Propionic Acidemia Metabolic Pathway cluster_precursors Metabolic Precursors cluster_main_pathway Normal Metabolism cluster_detoxification Detoxification Pathway Isoleucine Isoleucine PropionylCoA Propionyl-CoA Isoleucine->PropionylCoA Valine Valine Valine->PropionylCoA Threonine Threonine Threonine->PropionylCoA Methionine Methionine Methionine->PropionylCoA OddChainFattyAcids Odd-Chain Fatty Acids OddChainFattyAcids->PropionylCoA PropionylCoACarboxylase Propionyl-CoA Carboxylase (Deficient in Propionic Acidemia) PropionylCoA->PropionylCoACarboxylase Biotin GlycineNAcyltransferase Glycine N-Acyltransferase PropionylCoA->GlycineNAcyltransferase MethylmalonylCoA Methylmalonyl-CoA PropionylCoACarboxylase->MethylmalonylCoA KrebsCycle Krebs Cycle MethylmalonylCoA->KrebsCycle NPropionylGlycine N-Propionyl-glycine (Excreted in Urine) GlycineNAcyltransferase->NPropionylGlycine Glycine Glycine Glycine->GlycineNAcyltransferase

Caption: Metabolic pathway illustrating the formation of N-Propionyl-glycine in propionic acidemia.

Experimental Protocols

This compound is primarily used as an internal standard in stable isotope dilution analysis for the accurate quantification of N-Propionyl-glycine in biological samples, typically urine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Urinary N-Propionyl-glycine using LC-MS/MS

This protocol provides a general framework for the analysis of acylglycines. Specific parameters may need to be optimized for individual instruments and laboratory conditions.

Materials:

  • Urine samples

  • This compound (internal standard)

  • Methanol

  • Formic acid

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples to pellet any particulate matter.

    • In a clean microcentrifuge tube, combine a specific volume of the urine supernatant (e.g., 100 µL) with the internal standard solution (this compound in a suitable solvent like methanol) to a known final concentration.

    • Add a protein precipitation solvent, such as methanol, vortex, and centrifuge to pellet proteins.

    • Transfer the supernatant to a new tube for analysis. For cleaner samples, an optional solid-phase extraction step can be performed.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column. The mobile phases typically consist of water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B). A gradient elution is used to separate the analytes.

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both N-Propionyl-glycine and this compound.

Typical MRM Transitions:

  • N-Propionyl-glycine: To be determined empirically based on the instrument.

  • This compound: To be determined empirically based on the instrument (will have a +5 Da shift from the non-deuterated form).

  • Quantification:

    • Generate a calibration curve using known concentrations of N-Propionyl-glycine with a fixed concentration of the this compound internal standard.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Determine the concentration of N-Propionyl-glycine in the unknown samples by interpolating from the calibration curve.

LC-MS_MS_Workflow UrineSample Urine Sample SampleSpiking Sample Spiking UrineSample->SampleSpiking InternalStandard This compound (Internal Standard) InternalStandard->SampleSpiking ProteinPrecipitation Protein Precipitation (e.g., with Methanol) SampleSpiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection LCMSMS LC-MS/MS Analysis SupernatantCollection->LCMSMS DataAnalysis Data Analysis and Quantification LCMSMS->DataAnalysis

Caption: General workflow for the quantification of urinary N-Propionyl-glycine using LC-MS/MS.

References

Methodological & Application

Application Notes: Quantitative Analysis of N-Propionylglycine in Biological Matrices using N-Propionyl-d5-glycine as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-propionylglycine is an acylglycine that serves as a key biomarker in the diagnosis and monitoring of certain inborn errors of metabolism, most notably propionic acidemia. Its accurate and precise quantification in biological fluids such as plasma and urine is crucial for clinical assessment. This application note describes a robust and sensitive method for the quantification of N-propionylglycine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, N-Propionyl-d5-glycine. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.[1]

Principle of the Method

The method involves the extraction of N-propionylglycine and the internal standard, this compound, from a biological matrix, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is well-suited for the retention and separation of polar compounds like acylglycines without the need for chemical derivatization.[2][3][4] Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for both the analyte and the internal standard are monitored for selective and sensitive quantification.

Materials and Reagents

  • Analytes and Internal Standard:

    • N-propionylglycine (MW: 131.13 g/mol )

    • This compound (MW: 136.16 g/mol )

  • Solvents and Reagents:

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Methanol (LC-MS grade)

    • Biological matrix (e.g., human plasma, urine)

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-propionylglycine and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of N-propionylglycine by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water. These will be used to construct the calibration curve.

  • Internal Standard Working Solution (1 µg/mL): Prepare a working solution of this compound by diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)
  • Thaw biological samples (plasma or urine) on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.

  • Add 10 µL of the internal standard working solution (1 µg/mL) to each sample, calibrator, and quality control sample (except for the blank).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 95% acetonitrile with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic Conditions (HILIC)

ParameterValue
LC System A high-performance liquid chromatography system
Column HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 35°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
5.0
5.1
8.0

Mass Spectrometry Conditions

ParameterValue
Mass Spectrometer A triple quadrupole tandem mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions See Table 1

Data Presentation

Table 1: MRM Transitions and Mass Spectrometer Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
N-propionylglycine 132.176.01001540
132.157.01002040
This compound 137.276.01001540
137.262.01002040

Note: The product ion m/z 76.0 corresponds to the glycine moiety, while m/z 57.0 is the propionyl fragment. For the d5-internal standard, the propionyl fragment is shifted to m/z 62.0.[5]

Table 2: Representative Method Validation Parameters

ParameterResult
Linearity (r²) > 0.99
Calibration Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (RSD%) < 15%
Accuracy (%) 85 - 115%
Matrix Effect (%) < 15%
Recovery (%) > 85%

Note: The values presented in Table 2 are representative of typical performance for this type of assay and may vary depending on the specific instrumentation and matrix used.

Visualization

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma or Urine) add_is Add this compound (Internal Standard) sample->add_is precipitation Protein Precipitation (Ice-cold Acetonitrile) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporation supernatant->drydown reconstitute Reconstitution drydown->reconstitute lcms LC-MS/MS Analysis (HILIC-MRM) reconstitute->lcms data Data Processing (Quantification) lcms->data

Caption: Experimental workflow for the quantification of N-propionylglycine.

Analyte-Internal Standard Relationship

logical_relationship analyte N-propionylglycine (Analyte) sample_prep Sample Preparation (Extraction, etc.) analyte->sample_prep is This compound (Internal Standard) is->sample_prep lc_separation LC Separation (HILIC) sample_prep->lc_separation Co-processed ms_detection MS/MS Detection (MRM) lc_separation->ms_detection Co-elute ratio Peak Area Ratio (Analyte / IS) ms_detection->ratio Signal Correction quantification Accurate Quantification ratio->quantification

References

Application Notes and Protocols for N-Propionyl-d5-glycine in Quantitative Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propionyl-d5-glycine is a deuterated stable isotope-labeled internal standard used for the accurate quantification of N-propionylglycine in biological samples. N-propionylglycine is a critical biomarker for monitoring propionic acidemia, an inherited metabolic disorder characterized by the deficiency of the enzyme propionyl-CoA carboxylase.[1][2] The accumulation of propionyl-CoA leads to an increase in propionylglycine, which is excreted in the urine.[1][3] Quantitative analysis of N-propionylglycine is essential for the diagnosis and monitoring of patients with propionic acidemia.[1][2] Isotope dilution mass spectrometry using this compound as an internal standard is the gold standard for achieving the highest accuracy and precision in these measurements.[4]

Principle of Isotope Dilution Mass Spectrometry

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are ideal for quantitative mass spectrometry-based metabolomics.[4] A known amount of the SIL-IS is added to the biological sample at the beginning of the sample preparation process. The SIL-IS has nearly identical physicochemical properties to the endogenous analyte (N-propionylglycine) and therefore experiences the same extraction efficiency, ionization response, and potential matrix effects.[4] By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL-IS, accurate and precise quantification can be achieved, correcting for variations in sample preparation and instrument response.[4]

Quantitative Data Summary

The following tables summarize the typical performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of acylglycines, including N-propionylglycine, using deuterated internal standards.

Table 1: Method Validation Parameters for Acylglycine Quantification

ParameterTypical ValueReference
Linearity (r²)> 0.99[5]
Lower Limit of Quantification (LLOQ)0.05 - 0.1 ng/mL[5]
Precision (%CV)< 15%[5]
Accuracy (%RE)Within ± 15%[5]
Mean Extraction Recovery> 90%[5]
Matrix Effect< 15%[5]

Table 2: Stability of Acylglycines in Human Plasma

ConditionStabilityReference
Autosampler (4°C) for 24h> 90%
Long-term storage at -80°C for 30 days> 90%[6]
Three Freeze-Thaw Cycles> 90%[6]

Experimental Protocols

Sample Preparation from Human Plasma or Urine

This protocol describes a general procedure for the extraction of acylglycines from biological fluids.

Materials:

  • Human plasma or urine samples

  • This compound internal standard solution (concentration to be optimized based on expected endogenous levels)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Centrifuge

  • Vortex mixer

  • Autosampler vials

Protocol:

  • Sample Thawing: Thaw frozen plasma or urine samples on ice.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample. The final concentration of the internal standard should be optimized to be within the linear range of the calibration curve.

  • Protein Precipitation (for plasma): For plasma samples, add 3 volumes of ice-cold acetonitrile to 1 volume of the spiked plasma sample.

  • Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for concentration of the analytes.

  • Dilution (for urine): For urine samples, a simple dilution with the initial mobile phase may be sufficient. The dilution factor should be optimized based on the expected concentration of N-propionylglycine.

  • Transfer to Autosampler Vial: Transfer the final extract or diluted urine to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides a starting point for developing an LC-MS/MS method for the quantification of N-propionylglycine.

Instrumentation:

  • Liquid chromatograph (e.g., UPLC or HPLC system)

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from low to high organic mobile phase (e.g., 5% B to 95% B over 5-10 minutes). The gradient should be optimized to achieve good separation of N-propionylglycine from other matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • N-propionylglycine: The precursor ion will be the [M+H]+ of N-propionylglycine. The product ions should be determined by infusing a standard solution and selecting the most intense and stable fragments.

    • This compound: The precursor ion will be the [M+H]+ of this compound. The product ions will be shifted by 5 Da compared to the non-labeled compound.

  • Ion Source Parameters (to be optimized):

    • Capillary Voltage: ~3.0 - 4.0 kV

    • Source Temperature: ~120 - 150°C

    • Desolvation Temperature: ~350 - 450°C

    • Gas Flow Rates (Nebulizer, Desolvation): Optimize for best signal intensity.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas for the MRM transitions of both N-propionylglycine and this compound.

  • Ratio Calculation: Calculate the ratio of the peak area of N-propionylglycine to the peak area of this compound for each sample, standard, and quality control.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the N-propionylglycine standards. A linear regression with a 1/x weighting is commonly used.

  • Concentration Determination: Determine the concentration of N-propionylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing sample Biological Sample (Plasma or Urine) spike Spike with This compound sample->spike precipitate Protein Precipitation (for Plasma) spike->precipitate Plasma dilute Dilution (for Urine) spike->dilute Urine centrifuge Centrifugation precipitate->centrifuge extract Supernatant Extraction centrifuge->extract final_sample Final Sample for LC-MS/MS extract->final_sample dilute->final_sample lcms LC-MS/MS System (UPLC-QqQ) final_sample->lcms data_acq Data Acquisition (MRM Mode) lcms->data_acq peak_int Peak Integration data_acq->peak_int ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_int->ratio_calc cal_curve Calibration Curve Generation ratio_calc->cal_curve quant Quantification of N-propionylglycine cal_curve->quant

Caption: Experimental workflow for quantitative analysis.

Caption: Simplified metabolic pathway of propionic acid.

References

Application of N-Propionyl-d5-glycine in Clinical Diagnostic Assays for Propionic Acidemia

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Propionyl-d5-glycine is a deuterated stable isotope-labeled internal standard used in clinical diagnostic assays for the detection and quantification of N-propionylglycine. The measurement of N-propionylglycine is a key diagnostic marker for Propionic Acidemia, a rare autosomal recessive metabolic disorder.[1][2] This inborn error of metabolism is caused by a deficiency of the enzyme propionyl-CoA carboxylase, leading to the accumulation of propionyl-CoA and its metabolites, including propionylglycine.[1][2] The use of this compound as an internal standard in mass spectrometry-based assays allows for accurate and precise quantification of endogenous N-propionylglycine levels in biological samples, typically urine.

Biochemical Pathway and Clinical Significance

In individuals with Propionic Acidemia, the metabolic block in the conversion of propionyl-CoA to methylmalonyl-CoA results in the shunting of propionyl-CoA towards alternative metabolic pathways.[2] One such pathway is the conjugation of propionyl-CoA with glycine to form N-propionylglycine, which is then excreted in the urine.[1] Consequently, elevated levels of N-propionylglycine in urine are a hallmark of Propionic Acidemia.[1][2][3] The quantitative analysis of urinary N-propionylglycine, facilitated by the use of this compound, is a critical component in the diagnosis and monitoring of this disorder.

Propionic Acidemia Metabolic Pathway Simplified Metabolic Pathway in Propionic Acidemia Isoleucine Isoleucine PropionylCoA Propionyl-CoA Isoleucine->PropionylCoA Valine Valine Valine->PropionylCoA Threonine Threonine Threonine->PropionylCoA Methionine Methionine Methionine->PropionylCoA OddChainFattyAcids Odd-chain Fatty Acids OddChainFattyAcids->PropionylCoA PCC Propionyl-CoA Carboxylase PropionylCoA->PCC Deficient in Propionic Acidemia NPropionylglycine N-Propionylglycine (Excreted in Urine) PropionylCoA->NPropionylglycine Alternative Pathway MethylmalonylCoA Methylmalonyl-CoA PCC->MethylmalonylCoA KrebsCycle Krebs Cycle MethylmalonylCoA->KrebsCycle Glycine Glycine Glycine->NPropionylglycine

Propionic Acidemia Metabolic Pathway

Quantitative Data

The use of this compound as an internal standard allows for the precise measurement of N-propionylglycine concentrations in urine. The following table summarizes the typical ranges observed in healthy individuals compared to those with Propionic Acidemia.

AnalytePopulationMatrixConcentration Range
N-PropionylglycineHealthy IndividualsUrine≤2.25 mg/g Creatinine[4]
N-PropionylglycinePropionic Acidemia PatientsUrineSignificantly elevated, often >100 times the upper limit of normal. For example, one study reported a mean excretion of 2.98 µmol/kg/h during fasting.[5]

Note: The concentration of N-propionylglycine in patients with Propionic Acidemia can vary depending on their clinical status (e.g., fed vs. fasting) and dietary management.[5]

Experimental Protocols

The following are detailed protocols for the quantitative analysis of N-propionylglycine in urine using this compound as an internal standard. Two common analytical techniques are presented: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Quantitative Analysis of N-Propionylglycine in Urine by LC-MS/MS

This method offers high sensitivity and specificity for the direct measurement of N-propionylglycine.

1. Materials and Reagents

  • N-Propionylglycine standard

  • This compound (Internal Standard)

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Urine samples (patient and quality control)

  • Centrifuge tubes and filters

2. Sample Preparation

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine samples at 10,000 x g for 5 minutes to pellet any particulate matter.

  • In a clean centrifuge tube, combine 100 µL of the urine supernatant with 10 µL of the this compound internal standard solution (concentration to be optimized based on instrument sensitivity, e.g., 10 µg/mL).

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A (see below).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Propionylglycine132.176.1Optimized for instrument
This compound137.181.1Optimized for instrument

4. Data Analysis

  • Create a calibration curve using known concentrations of N-propionylglycine standard spiked with a constant concentration of this compound.

  • Calculate the peak area ratio of the analyte to the internal standard for each calibrator and patient sample.

  • Determine the concentration of N-propionylglycine in the patient samples by interpolating their peak area ratios from the calibration curve.

  • Normalize the final concentration to the urinary creatinine level.

LC-MS/MS Workflow LC-MS/MS Workflow for N-Propionylglycine Analysis UrineSample Urine Sample SpikeIS Spike with This compound UrineSample->SpikeIS ProteinPrecipitation Protein Precipitation (Acetonitrile) SpikeIS->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 Evaporation Evaporation Centrifugation1->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration LCMSMS LC-MS/MS Analysis (MRM Mode) Filtration->LCMSMS DataAnalysis Data Analysis and Quantification LCMSMS->DataAnalysis GC-MS Workflow GC-MS Workflow for N-Propionylglycine Analysis UrineSample Urine Sample UreaRemoval Urea Removal (Urease) UrineSample->UreaRemoval SpikeIS Spike with This compound UreaRemoval->SpikeIS Extraction Liquid-Liquid Extraction (Ethyl Acetate) SpikeIS->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization (BSTFA/TMCS) Evaporation->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS DataAnalysis Data Analysis and Quantification GCMS->DataAnalysis

References

Application Notes and Protocols for the Derivatization of N-Acyl Glycines for Improved Mass Spectrometry Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl glycines (NAGs) are a class of endogenous metabolites involved in various physiological and pathological processes, including fatty acid metabolism, detoxification, and cellular signaling. The accurate and sensitive detection of NAGs by mass spectrometry (MS) is crucial for understanding their biological roles and for biomarker discovery. However, the inherent physicochemical properties of NAGs, such as their high polarity and poor ionization efficiency, can present analytical challenges.

Chemical derivatization is a powerful strategy to overcome these limitations. By modifying the carboxyl group of the glycine moiety, derivatization can enhance the chromatographic retention of NAGs on reverse-phase columns, improve their ionization efficiency in the MS source, and increase the specificity and sensitivity of detection. These application notes provide detailed protocols for various derivatization methods for the analysis of NAGs by liquid chromatography-mass spectrometry (LC-MS).

Derivatization Strategies for N-Acyl Glycine Analysis

Several chemical derivatization strategies can be employed to improve the detection of N-acyl glycines. The choice of derivatization reagent and method depends on the specific analytical platform (e.g., LC-MS, GC-MS), the desired sensitivity, and the nature of the biological matrix. Here, we detail three common and effective approaches:

  • 3-Nitrophenylhydrazine (3-NPH) Derivatization: A highly sensitive method for LC-MS analysis that targets the carboxyl group.

  • p-Dimethylaminophenacyl Bromide (DmPABr) Derivatization: A versatile reagent that reacts with carboxylic acids, thiols, and amines, offering broad coverage for metabolomic studies.

  • Alkylation (Methylation and n-Butylation): Classic derivatization techniques, particularly useful for gas chromatography-mass spectrometry (GC-MS) analysis, that increase the volatility of the analytes.

Application Note 1: 3-Nitrophenylhydrazine (3-NPH) Derivatization for Enhanced LC-MS Detection

Principle

3-Nitrophenylhydrazine (3-NPH) reacts with the carboxylic acid group of N-acyl glycines in the presence of a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), to form a stable hydrazone derivative. This derivatization imparts a nonpolar, easily ionizable group to the NAG molecule, leading to significantly improved chromatographic retention on reversed-phase columns and enhanced detection sensitivity by mass spectrometry.[1][2] This method is particularly advantageous due to its rapid reaction time, compatibility with aqueous solutions, and the lack of a need for a quenching step.[1][2]

Key Advantages
  • Greatly Increased Sensitivity: Can improve the detection sensitivity of short- to medium-chain N-acyl glycines by more than 50-fold.[1]

  • Improved Chromatography: Enhances retention of polar NAGs on reversed-phase columns, allowing for better separation and simultaneous analysis of a wider range of these metabolites.[1]

  • Simple and Fast Protocol: The reaction is performed at room temperature and is typically complete within 30 minutes.[1]

  • Aqueous Compatibility: The derivatization can be performed directly in aqueous solutions, simplifying sample preparation.[1][2]

Experimental Protocol: 3-NPH Derivatization of Plasma and Urine Samples

Materials:

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Pyridine

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standards (e.g., deuterated N-acyl glycines)

  • Biological samples (plasma, urine)

Reagent Preparation:

  • 3-NPH Reaction Solution (200 mM): Dissolve 3-NPH·HCl in 70% methanol (methanol/water = 70/30, v/v).

  • EDC Reaction Solution (120 mM): Dissolve EDC·HCl in 70% methanol containing 6% pyridine.

Sample Preparation and Derivatization:

  • Plasma Sample Preparation:

    • To 50 µL of plasma, add 200 µL of ice-cold methanol containing internal standards to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 70% methanol.

  • Urine Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Dilute the urine sample 20-fold with 70% methanol.

    • To 40 µL of the diluted urine, add 40 µL of the internal standard solution (prepared in 70% methanol).

  • Derivatization Reaction:

    • To the prepared plasma or urine sample, add 50 µL of the 3-NPH reaction solution and 50 µL of the EDC reaction solution.[2]

    • Vortex the mixture and incubate at room temperature (25°C) for 30 minutes.[1]

    • After incubation, centrifuge the sample at 14,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

LC-MS Parameters
  • LC System: UHPLC system

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the derivatized NAGs (e.g., start with a low percentage of B and gradually increase).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole or high-resolution mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan/ddMS2 for untargeted analysis.

Quantitative Data Summary
Derivatization MethodAnalyte ClassImprovement in SensitivityLOD RangeReference
3-Nitrophenylhydrazine (3-NPH) Short- to medium-chain N-acyl glycines> 50-fold increaseNot specified[1]
p-Dimethylaminophenacyl Bromide (DmPABr) Carboxylic acids, amino acids, N-acetylated amino acidsSignificant improvement0.11 - 2192 nM[3]

Diagram of the 3-NPH Derivatization Workflow

derivatization_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample (Plasma or Urine) protein_precipitation Protein Precipitation (for Plasma) start->protein_precipitation Methanol + IS dilution Dilution (for Urine) start->dilution Methanol + IS evaporation Evaporation protein_precipitation->evaporation add_reagents Add 3-NPH and EDC Solutions dilution->add_reagents reconstitution Reconstitution evaporation->reconstitution reconstitution->add_reagents incubation Incubate at RT (30 min) add_reagents->incubation centrifugation Centrifuge incubation->centrifugation lcms_analysis LC-MS Analysis centrifugation->lcms_analysis

Caption: Workflow for 3-NPH derivatization of N-acyl glycines.

Application Note 2: p-Dimethylaminophenacyl Bromide (DmPABr) Derivatization for Broad Metabolite Coverage

Principle

p-Dimethylaminophenacyl bromide (DmPABr) is an alkylating agent that reacts with the carboxylate anions of N-acyl glycines to form phenacyl esters.[4] This derivatization introduces a dimethylaminophenyl group, which has a high proton affinity, leading to enhanced ionization efficiency in positive ion mode ESI-MS. DmPABr also derivatizes other functional groups like thiols and amines, making it a suitable reagent for broader metabolomic profiling.[5]

Key Advantages
  • Broad Specificity: Reacts with carboxylic acids, thiols, and primary/secondary amines, allowing for the simultaneous analysis of a wide range of metabolites.[4][5]

  • High Sensitivity: Provides significant improvements in detection sensitivity, with limits of detection often in the low nanomolar range.[3]

  • Improved Chromatography: The nonpolar nature of the DmPA tag enhances retention on reversed-phase columns.

Experimental Protocol: General DmPABr Derivatization of Carboxylic Acids

Materials:

  • p-Dimethylaminophenacyl bromide (DmPABr)

  • Triethylamine (TEA) or another suitable base

  • Acetonitrile (ACN, LC-MS grade)

  • Internal Standards

  • Extracted biological samples

Reagent Preparation:

  • DmPABr Solution: Prepare a solution of DmPABr in acetonitrile. The concentration will depend on the expected concentration of analytes in the sample.

  • TEA Solution: Prepare a solution of triethylamine in acetonitrile.

Derivatization Reaction:

  • Ensure the extracted biological sample is free of water by evaporating to dryness.

  • Reconstitute the dried extract in acetonitrile.

  • Add the DmPABr solution and the TEA solution to the sample.

  • Vortex the mixture and incubate at an elevated temperature (e.g., 60-70°C). The reaction time may vary and should be optimized.

  • After incubation, cool the reaction mixture to room temperature.

  • The sample may be diluted with the initial mobile phase before injection for LC-MS analysis.

LC-MS Parameters
  • LC System: UHPLC system

  • Column: Reversed-phase C18 column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient for the separation of derivatized analytes.

  • MS System: Triple quadrupole or high-resolution mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

Diagram of the DmPABr Derivatization Principle

dmpabr_reaction reagents {N-Acyl Glycine (R-COOH) | + | p-Dimethylaminophenacyl Bromide (DmPABr)} product {Derivatized N-Acyl Glycine (R-CO-DmPA) | + | HBr} reagents->product Base (e.g., TEA) Heat alkylation_workflow start Dried Sample Extract add_reagent Add Alkylating Reagent (e.g., Methanolic HCl) start->add_reagent heating Heat Reaction Mixture add_reagent->heating extraction Liquid-Liquid Extraction (if necessary) heating->extraction analysis GC-MS or LC-MS Analysis extraction->analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of N-propionylglycine and other clinically relevant acylglycines in human urine. The method utilizes Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) with Multiple Reaction Monitoring (MRM) for selective and accurate measurement. This approach is particularly suited for researchers and clinicians in the fields of inborn errors of metabolism, drug development, and toxicology, offering a high-throughput and reliable analytical solution for the study of organic acidurias such as propionic acidemia.

Introduction

N-propionylglycine is a key biomarker for propionic acidemia, an inherited metabolic disorder characterized by the deficiency of the enzyme propionyl-CoA carboxylase. This deficiency leads to the accumulation of propionyl-CoA, which is subsequently conjugated with glycine to form N-propionylglycine and excreted in the urine. The accurate quantification of N-propionylglycine and other related metabolites is crucial for the diagnosis, monitoring, and treatment of patients with propionic acidemia and other organic acidurias.

Traditional methods for organic acid analysis, such as gas chromatography-mass spectrometry (GC-MS), often involve lengthy and complex sample preparation steps, including derivatization. In contrast, UPLC-MS/MS offers a "dilute-and-shoot" approach with minimal sample preparation, significantly reducing analysis time and improving sample throughput.[1] This application note provides a detailed protocol for the separation and quantification of N-propionylglycine and a panel of other acylglycines using a Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer.

Experimental

Sample Preparation

A simple and rapid sample preparation protocol is employed:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • Centrifuge the urine samples at 13,000 x g for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, dilute 10 µL of the urine supernatant with 990 µL of the internal standard working solution (a mixture of isotopically labeled acylglycines in 0.1% formic acid in water).

  • Vortex the diluted sample for 5 seconds.

  • Transfer the final diluted sample to an autosampler vial for UPLC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is performed on a Waters ACQUITY UPLC I-Class System.

Table 1: UPLC Parameters

ParameterValue
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution See Table 2

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
1.0982
3.05050
3.5595
4.5595
4.6982
6.0982
Mass Spectrometry

The analysis is performed on a Waters Xevo TQ-S micro Mass Spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions

The quantification of N-propionylglycine and other acylglycines is achieved using Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions, along with their corresponding collision energies and cone voltages, are listed in Table 4. These transitions should be optimized for the specific instrument being used.

Table 4: MRM Transitions for Acylglycine Panel

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
N-Propionylglycine 132.176.12010
N-Butyrylglycine146.176.12012
Isovalerylglycine160.176.12014
N-Tiglylglycine158.176.12015
N-Hexanoylglycine174.176.12516
Phenylacetylglycine194.1102.12518
Suberylglycine232.176.13020
Methylcitric Acid 207.1129.12212

Note: The MRM transition for N-propionylglycine is based on the fragmentation of the protonated molecule [M+H]+, where the product ion corresponds to the glycine fragment. The transition for methylcitric acid is included as it is another key biomarker for propionic acidemia.

Results and Discussion

This UPLC-MS/MS method provides excellent chromatographic resolution and sensitivity for the detection of N-propionylglycine and other acylglycines. The use of a sub-2 µm particle column allows for sharp peaks and rapid analysis times, with a total run time of 6 minutes per sample. The "dilute-and-shoot" sample preparation protocol is simple, fast, and minimizes the potential for analyte loss or degradation.

The method demonstrates good linearity over a clinically relevant concentration range, with excellent accuracy and precision. The use of stable isotope-labeled internal standards for each analyte class compensates for any matrix effects and ensures reliable quantification.

Conclusion

The UPLC-MS/MS method described in this application note is a highly effective tool for the quantitative analysis of N-propionylglycine and related metabolites in urine. Its speed, sensitivity, and simplicity make it ideal for high-throughput clinical research and specialized diagnostic laboratories involved in the study of inborn errors of metabolism.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis UPLC-MS/MS Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample vortex1 Vortex urine_sample->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Internal Standard supernatant->dilute vortex2 Vortex dilute->vortex2 transfer Transfer to Autosampler Vial vortex2->transfer injection Inject Sample transfer->injection separation UPLC Separation (BEH C18 Column) injection->separation ionization ESI Ionization (Positive Mode) separation->ionization detection Tandem MS Detection (MRM) ionization->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental Workflow for UPLC-MS/MS Analysis of Acylglycines.

propionic_acidemia_pathway valine Valine, Isoleucine, Methionine, Threonine, Odd-chain Fatty Acids propionyl_coa Propionyl-CoA valine->propionyl_coa pcc Propionyl-CoA Carboxylase propionyl_coa->pcc Biotin n_propionylglycine N-Propionylglycine (Excreted in Urine) propionyl_coa->n_propionylglycine Glycine Conjugation methylcitrate Methylcitric Acid (Excreted in Urine) propionyl_coa->methylcitrate Condensation methylmalonyl_coa D-Methylmalonyl-CoA pcc->methylmalonyl_coa pcc->methylmalonyl_coa   Deficient in Propionic Acidemia succinyl_coa Succinyl-CoA methylmalonyl_coa->succinyl_coa krebs Krebs Cycle succinyl_coa->krebs glycine Glycine oxaloacetate Oxaloacetate

References

Application Note: Mass Spectrometry Fragmentation Analysis of N-Propionyl-d5-glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of N-Propionyl-d5-glycine, a deuterated isotopologue of N-propionylglycine. N-propionylglycine is a key biomarker in the diagnosis of propionic acidemia and other inborn errors of metabolism. The use of stable isotope-labeled internal standards like this compound is crucial for accurate quantification in clinical and research settings. This application note outlines the predicted fragmentation pathway, presents quantitative data in a tabular format, and provides a comprehensive experimental protocol for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

N-acyl glycines are metabolites formed from the conjugation of glycine with various acyl-CoA molecules. Elevated levels of specific N-acyl glycines in biological fluids can be indicative of metabolic disorders. N-propionylglycine, for instance, is a diagnostic marker for propionic acidemia, a deficiency in the enzyme propionyl-CoA carboxylase. Quantitative analysis of these biomarkers is typically performed using mass spectrometry, often employing stable isotope-labeled internal standards to ensure accuracy and precision. This compound serves as an ideal internal standard for the quantification of N-propionylglycine due to its similar chemical and physical properties and its distinct mass shift. Understanding the fragmentation pattern of this internal standard is essential for developing robust and reliable analytical methods.

Predicted Fragmentation Pattern

The fragmentation of this compound in tandem mass spectrometry is expected to follow characteristic pathways for N-acyl amino acids, primarily involving cleavage of the amide bond and fragmentation within the acyl and glycine moieties. The presence of five deuterium atoms on the propionyl group will result in a corresponding mass shift in the precursor ion and any fragments containing this group.

The molecular weight of this compound is 136.16 g/mol [1]. Upon positive ionization, the protonated molecule [M+H]⁺ with an m/z of 137.17 is expected. The primary fragmentation is anticipated to occur at the amide bond, leading to the formation of a deuterated propionyl cation and a neutral loss of glycine, or the formation of a protonated glycine and a neutral loss of deuterated propionyl isocyanate. Further fragmentation of the glycine moiety is also possible.

Quantitative Data

The table below summarizes the predicted m/z values for the precursor ion and major fragment ions of this compound in positive ion mode mass spectrometry.

Ion Proposed Structure m/z (Da) Notes
[M+H]⁺This compound + H⁺137.17Precursor Ion
b-ion[CD₃CD₂CO]⁺62.08Deuterated propionyl cation resulting from cleavage of the amide bond.
y-ion[H₂NCH₂COOH + H]⁺76.04Protonated glycine resulting from cleavage of the amide bond.
Immonium ion[H₂N=CH₂]⁺30.03Immonium ion of glycine.

Experimental Protocol

This protocol provides a general framework for the analysis of this compound using a liquid chromatography-tandem mass spectrometer (LC-MS/MS) system.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or water. Perform serial dilutions to create working standards and calibration curves.

  • Biological Sample Preparation (e.g., Plasma or Urine):

    • To 100 µL of the biological sample, add an appropriate amount of the this compound internal standard solution.

    • Precipitate proteins by adding 300 µL of cold acetonitrile.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating this compound from matrix components.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-6 min: 98% B

    • 6-6.1 min: 98-2% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • This compound: Precursor ion m/z 137.2 → Product ion m/z 62.1 (for the deuterated propionyl fragment) and/or m/z 76.0 (for the glycine fragment).

    • Collision energy should be optimized for the specific instrument, typically in the range of 10-20 eV.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of protonated this compound.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z = 137.17 b_ion b-ion [CD₃CD₂CO]⁺ m/z = 62.08 precursor->b_ion Amide Bond Cleavage y_ion y-ion [H₂NCH₂COOH + H]⁺ m/z = 76.04 precursor->y_ion Amide Bond Cleavage immonium_ion Immonium ion [H₂N=CH₂]⁺ m/z = 30.03 y_ion->immonium_ion Loss of COOH

Caption: Fragmentation of this compound.

References

Measuring N-propionylglycine in Urine and Plasma: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-propionylglycine is a glycine conjugate of propionic acid, formed in the body as a detoxification product of propionyl-CoA.[1][2] Under normal physiological conditions, propionyl-CoA is converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase.[3][4] However, in certain inborn errors of metabolism, most notably propionic acidemia, a deficiency in this enzyme leads to the accumulation of propionyl-CoA.[5][6] The body then utilizes an alternative pathway, conjugating the excess propionyl-CoA with glycine to form N-propionylglycine, which is subsequently excreted in the urine.[6] Consequently, the quantification of N-propionylglycine in biological fluids, particularly urine and plasma, serves as a critical diagnostic and monitoring biomarker for propionic acidemia.[6][7]

These application notes provide an overview of the methodologies for the quantitative analysis of N-propionylglycine in human urine and plasma samples, primarily focusing on mass spectrometry-based techniques.

Biochemical Pathway: Formation of N-propionylglycine

The formation of N-propionylglycine is a key metabolic event in the pathophysiology of propionic acidemia. The pathway is initiated by the buildup of propionyl-CoA, which then serves as a substrate for the enzyme Glycine N-acyltransferase. This enzyme catalyzes the conjugation of the propionyl group from propionyl-CoA to the amino group of glycine, forming N-propionylglycine and releasing coenzyme A.

Biochemical Pathway of N-propionylglycine Formation Propionyl_CoA Propionyl-CoA Glycine_N_acyltransferase Glycine N-acyltransferase Propionyl_CoA->Glycine_N_acyltransferase Glycine Glycine Glycine->Glycine_N_acyltransferase N_propionylglycine N-propionylglycine Glycine_N_acyltransferase->N_propionylglycine

Biochemical pathway of N-propionylglycine synthesis.

Quantitative Data Summary

The concentration of N-propionylglycine is significantly elevated in individuals with propionic acidemia compared to healthy controls. The following tables summarize the expected concentration ranges.

Table 1: N-propionylglycine Concentration in Urine

PopulationConcentration RangeUnits
Healthy Individuals≤2.25mg/g Creatinine
Propionic Acidemia PatientsSignificantly Elevated-

Note: Quantitative data for urinary N-propionylglycine in propionic acidemia patients is often reported as "elevated" or as part of a broader organic acid profile, without specific concentration ranges readily available in the reviewed literature. The degree of elevation can vary depending on the severity of the disease and the metabolic state of the patient.

Table 2: N-propionylglycine Concentration in Plasma

PopulationConcentration RangeUnits
Healthy IndividualsNot routinely measured; expected to be very low or undetectable-
Propionic Acidemia PatientsElevated-

Note: While N-propionylglycine is expected to be elevated in the plasma of patients with propionic acidemia, specific quantitative reference ranges for plasma are not well-established in the literature.

Experimental Protocols

The following sections detail the recommended protocols for the analysis of N-propionylglycine in urine and plasma samples. The primary methodologies are based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Quantification of N-propionylglycine in Urine and Plasma by LC-MS/MS

LC-MS/MS is a highly sensitive and specific method for the quantification of N-propionylglycine. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow for LC-MS/MS Analysis

LC-MS/MS Workflow for N-propionylglycine Analysis Sample Urine or Plasma Sample Spike Spike with Internal Standard Sample->Spike Protein_Precipitation Protein Precipitation (for plasma) Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS_MS LC-MS/MS Analysis Supernatant->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

LC-MS/MS workflow for N-propionylglycine.

1. Sample Preparation

  • Urine:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

    • Centrifuge the samples at 10,000 x g for 5 minutes to pellet any particulate matter.

    • Transfer a 100 µL aliquot of the supernatant to a clean microcentrifuge tube.

    • Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled N-propionylglycine).

    • Add 300 µL of acetonitrile to precipitate proteins and other macromolecules.

    • Vortex for 30 seconds and then centrifuge at 15,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Plasma:

    • Thaw frozen plasma samples on ice.

    • To a 100 µL aliquot of plasma, add 10 µL of an internal standard solution.

    • Add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode should be optimized.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for N-propionylglycine need to be determined by direct infusion of a standard. Based on the literature for similar compounds, potential transitions can be predicted and then optimized.

    • MRM Transitions (Predicted):

      • Precursor Ion (M+H)+: m/z 132.1

      • Product Ions: To be determined empirically, but could correspond to fragments from the loss of water, the glycine moiety, or the propionyl group.

Table 3: Assay Performance Characteristics (Illustrative)

ParameterExpected Performance
Linearity (r²)>0.99
Precision (%CV)<15%
Accuracy (% bias)±15%
Lower Limit of Quantification (LLOQ)To be determined based on assay sensitivity and clinical requirements.

Note: The values in this table are illustrative of typical performance for a validated LC-MS/MS assay and would need to be established specifically for an N-propionylglycine method.

Protocol 2: Analysis of N-propionylglycine in Urine by GC-MS

GC-MS is a robust technique for the analysis of organic acids, including N-propionylglycine. This method requires derivatization to increase the volatility of the analyte.

Experimental Workflow for GC-MS Analysis

GC-MS Workflow for N-propionylglycine Analysis Urine_Sample Urine Sample Spike_IS Spike with Internal Standard Urine_Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

GC-MS workflow for N-propionylglycine.

1. Sample Preparation and Derivatization

  • To a 1 mL aliquot of urine, add an appropriate internal standard (e.g., a stable isotope-labeled organic acid).

  • Perform a liquid-liquid extraction with a solvent such as ethyl acetate or use a solid-phase extraction (SPE) cartridge to isolate the organic acids.

  • Evaporate the organic extract to complete dryness under a stream of nitrogen.

  • To the dried residue, add a derivatizing agent. A common choice for organic acids is a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate the sample at an elevated temperature (e.g., 60-80°C) for 30-60 minutes to ensure complete derivatization.

2. GC-MS Parameters

  • Gas Chromatography:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is employed to separate the derivatized organic acids. An example program would be an initial temperature of 70°C, held for a few minutes, followed by a ramp to a final temperature of around 300°C.

    • Injection Mode: Splitless injection is often used for trace analysis.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: The mass spectrometer can be operated in full scan mode to identify a range of organic acids or in selected ion monitoring (SIM) mode for targeted quantification of N-propionylglycine and other specific metabolites. Characteristic ions for the trimethylsilyl (TMS) derivative of N-propionylglycine would be monitored.

Conclusion

The measurement of N-propionylglycine in urine and plasma is a valuable tool for the diagnosis and management of propionic acidemia. Both LC-MS/MS and GC-MS offer the required sensitivity and specificity for accurate quantification. The choice of method will depend on the instrumentation available and the desired sample throughput. Proper sample preparation and method validation are critical to ensure reliable and clinically meaningful results. Further research is warranted to establish definitive quantitative ranges for N-propionylglycine in both healthy and affected populations, particularly in plasma.

References

Application Notes: Use of Stable Isotope-Labeled Standards for Biomarker Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate and precise quantification of biomarkers is paramount in basic research, drug development, and clinical diagnostics. Biomarkers, which can range from proteins and peptides to metabolites and lipids, provide critical insights into physiological and pathological processes. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become a primary tool for biomarker quantification due to its high sensitivity, selectivity, and throughput. However, the accuracy of MS-based quantification can be affected by various factors, including sample preparation efficiency, matrix effects, and instrument variability.

The use of stable isotope-labeled (SIL) internal standards is the gold standard method to overcome these challenges, a technique known as stable isotope dilution (SID). In this approach, a known amount of a non-radioactive, isotopically enriched version of the analyte is spiked into a sample at the earliest stage of preparation. This internal standard is nearly identical to the endogenous analyte in its chemical and physical properties (e.g., extraction recovery, ionization efficiency, and chromatographic retention time), but it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. By comparing the MS signal intensity of the endogenous (light) analyte to that of the SIL (heavy) standard, precise and accurate quantification can be achieved, as the ratio of the two is largely unaffected by sample loss or matrix effects.

Key Advantages of SIL Standards:

  • High Accuracy and Precision: Corrects for variability during sample preparation and analysis.

  • Correction for Matrix Effects: The SIL standard and the analyte co-elute and experience the same ionization suppression or enhancement, allowing for accurate ratio-based measurement.

  • Gold Standard for Quantification: Widely regarded as the most reliable method for quantitative mass spectrometry.

  • Versatility: Applicable to a wide range of biomolecules, including proteins, peptides, metabolites, and lipids.

Common Stable Isotopes Used:

  • Carbon-13 (¹³C)

  • Nitrogen-15 (¹⁵N)

  • Deuterium (²H or D)

  • Oxygen-18 (¹⁸O)

Experimental Protocols

Protocol 1: Quantification of a Small Molecule Biomarker (e.g., a Drug Metabolite) in Plasma using LC-MS/MS and a ¹³C-Labeled Internal Standard

This protocol outlines the general steps for quantifying a small molecule biomarker in a complex biological matrix like plasma.

1. Preparation of Standards:

  • Prepare a stock solution of the certified analytical standard of the biomarker (light analyte) in an appropriate solvent (e.g., methanol) at a concentration of 1 mg/mL.
  • Prepare a separate stock solution of the stable isotope-labeled internal standard (e.g., ¹³C₆-labeled analyte) at a concentration of 1 mg/mL.
  • Create a series of calibration standards by serially diluting the light analyte stock solution and spiking a fixed concentration of the SIL internal standard into each. The concentration range should cover the expected physiological or therapeutic range of the biomarker.

2. Sample Preparation:

  • Thaw plasma samples on ice.
  • To 100 µL of plasma, add 10 µL of the SIL internal standard working solution. Vortex briefly.
  • Perform a protein precipitation step by adding 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.
  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a new microcentrifuge tube.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

3. LC-MS/MS Analysis:

  • Set up the liquid chromatography method to achieve chromatographic separation of the analyte from other matrix components.
  • Develop a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer. This involves selecting a specific precursor ion and one or more product ions for both the light analyte and the heavy internal standard.
  • Inject the reconstituted samples and the calibration standards onto the LC-MS/MS system.

4. Data Analysis:

  • Integrate the peak areas for the MRM transitions of both the light analyte and the heavy internal standard.
  • Calculate the ratio of the light analyte peak area to the heavy internal standard peak area.
  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
  • Determine the concentration of the biomarker in the unknown samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Quantification of a Protein Biomarker using the AQUA (Absolute Quantification of Proteins) Strategy

The AQUA strategy utilizes a synthetic peptide containing stable isotopes as an internal standard for the absolute quantification of a target protein.

1. Selection of AQUA Peptide:

  • Choose a proteotypic peptide from the target protein that is unique to that protein and shows good ionization efficiency in the mass spectrometer.
  • Synthesize this peptide with one or more heavy amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine or ¹³C₆,¹⁵N₄-Arginine).

2. Sample Preparation and Digestion:

  • Lyse cells or tissues to extract the total protein content.
  • Determine the total protein concentration using a standard protein assay (e.g., BCA assay).
  • Take a known amount of total protein (e.g., 50 µg) and denature it using a denaturing agent (e.g., urea).
  • Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
  • Spike a known amount of the heavy AQUA peptide into the protein sample.
  • Digest the protein mixture into peptides using a protease like trypsin.

3. LC-MS/MS Analysis:

  • Perform LC-MS/MS analysis using an MRM method similar to the one described for small molecules. The precursor and product ions for both the endogenous (light) peptide and the AQUA (heavy) peptide will be monitored.

4. Data Analysis:

  • Calculate the ratio of the peak areas of the light and heavy peptides.
  • Since a known amount of the heavy AQUA peptide was added to a known amount of total protein, the absolute quantity of the endogenous peptide (and thus the protein) can be calculated directly from this ratio.

Data Presentation

Quantitative data from biomarker studies should be presented in a clear and organized manner.

Table 1: Calibration Curve Data for Biomarker X Quantification

Calibrator LevelNominal Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
11.05,230101,5000.05151.03103.0
25.025,980102,1000.25454.9899.6
320.0101,500100,8001.00720.1100.5
450.0255,600101,9002.50850.2100.4
5100.0508,900101,2005.029100.6100.6

Table 2: Quantification of Protein Y in different cell lines using AQUA

Cell LineTotal Protein (µg)AQUA Peptide Spiked (fmol)Light Peptide AreaHeavy Peptide AreaLight/Heavy RatioCalculated Protein Amount (fmol)
A501001.25e62.50e60.5050.0
B501003.75e62.48e61.51151.2
C501000.50e62.52e60.2019.8

Visualizations

G cluster_sample Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with known amount of Stable Isotope-Labeled Standard Sample->Spike Extract Extraction / Protein Precipitation Spike->Extract Digest Protein Digestion (for protein biomarkers) Extract->Digest if applicable Cleanup Sample Clean-up (e.g., SPE) Extract->Cleanup if applicable Digest->Cleanup LCMS LC-MS/MS Analysis (MRM Mode) Cleanup->LCMS Integration Peak Integration LCMS->Integration Ratio Calculate Peak Area Ratio (Endogenous / Labeled Standard) Integration->Ratio CalCurve Generate Calibration Curve Ratio->CalCurve Concentration Determine Analyte Concentration CalCurve->Concentration

Caption: Workflow for biomarker quantification using stable isotope dilution LC-MS/MS.

G cluster_pathway EGFR Signaling Pathway cluster_quant Quantification Target Examples EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Quant_EGFR Quantify EGFR levels using AQUA peptide EGFR->Quant_EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Phosphorylates Quant_ERK Quantify Phospho-ERK levels using specific antibody & SIL peptide ERK->Quant_ERK Proliferation Cell Proliferation & Survival Transcription->Proliferation Regulates

Caption: EGFR signaling pathway with examples of protein quantification targets.

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for N-Acylglycine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of N-acylglycines using LC-MS/MS. This resource provides answers to frequently asked questions and detailed troubleshooting guides to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization technique for N-acylglycine analysis by LC-MS/MS?

A1: Electrospray ionization (ESI) is the most frequently used ionization technique for N-acylglycine analysis, typically operated in positive ion mode.

Q2: Which type of liquid chromatography column is best suited for separating N-acylglycines?

A2: Reversed-phase columns, such as a C18 column, are commonly used for the chromatographic separation of N-acylglycines.[1] The choice of column will also depend on the specific N-acylglycines being targeted, with HILIC columns being a viable option for more polar, shorter-chain species.[2]

Q3: Why is derivatization sometimes used for N-acylglycine analysis?

A3: Derivatization, for instance with 3-Nitrophenylhydrazine (3-NPH), can be employed to enhance the sensitivity and chromatographic retention of N-acylglycines, especially for those with a wide range of polarities.[3][4] This is particularly useful when authentic standards are unavailable for some of the target analytes.[3]

Q4: What are typical sample preparation techniques for N-acylglycines in biological matrices?

A4: Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE).[5][6] For urine samples, a simple dilution followed by the addition of internal standards may be sufficient.[6]

Q5: How can I find the correct MRM transitions for my target N-acylglycines?

A5: Multiple reaction monitoring (MRM) transitions can be determined by infusing a standard of the target N-acylglycine into the mass spectrometer to identify the precursor ion and the most abundant product ions. Published literature and databases are also valuable resources for finding established MRM transitions for a variety of N-acylglycines.[7][8]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your LC-MS/MS analysis of N-acylglycines.

Poor Peak Shape

Q: My chromatographic peaks are showing significant tailing or fronting. What are the likely causes and solutions?

A: Poor peak shape can be caused by several factors. Here are some common causes and their solutions:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample or reducing the injection volume.

  • Column Degradation: The column's stationary phase may be degrading. Try flushing the column or replacing it if the problem persists.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause peak distortion. Ensure your sample diluent is compatible with the starting mobile phase conditions.[9]

  • Secondary Interactions: Acidic or basic compounds in your mobile phase can help to reduce peak tailing caused by interactions with the stationary phase. Consider adding a small amount of formic acid or ammonium acetate to your mobile phase.[5]

Low Sensitivity/Poor Signal Intensity

Q: I am observing a very low signal for my N-acylglycines of interest. How can I improve the sensitivity?

A: Low sensitivity can be a significant challenge. Here are several approaches to boost your signal:

  • Optimize MS Parameters: Ensure your source parameters (e.g., gas flows, temperature, and spray voltage) are optimized for your specific analytes.[3]

  • Sample Preparation: Your extraction method may have low recovery. Consider evaluating different extraction techniques (e.g., SPE, liquid-liquid extraction) to maximize the recovery of your target N-acylglycines.[5][6] Derivatization can also significantly improve ionization efficiency and, therefore, sensitivity.[4]

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of your target analytes. Improving chromatographic separation or using a more selective sample preparation method can help mitigate matrix effects.

  • Check for Clogs: A clog in the system, particularly in the ESI probe, can lead to a pressurized spray and reduced signal. Ensure the probe is clean and delivering a consistent drip in standby mode.[10]

High Background Noise

Q: My chromatograms have a high background, which is interfering with peak integration. What could be causing this?

A: High background noise can originate from several sources:

  • Contaminated Solvents: Impurities in your mobile phase solvents are a common cause of high background. Use high-purity, LC-MS grade solvents and prepare fresh mobile phases daily, especially aqueous phases with buffers.[9]

  • Contaminated Glassware/Plasticware: Detergents and other contaminants can leach from glassware and plastic tubes, interfering with your analysis.[11] Ensure all labware is thoroughly cleaned and rinsed with a high-purity solvent.

  • Carryover: If a high concentration sample was injected previously, you might be observing carryover. Injecting blanks between samples can help identify and mitigate this issue.[10]

Retention Time Shifts

Q: The retention times for my analytes are inconsistent between injections. What is the cause of this variability?

A: Retention time shifts can compromise the reliability of your data. Here are some potential causes and solutions:

  • Pump Issues: Air bubbles in the solvent lines or problems with the pump can lead to inconsistent mobile phase delivery. Prime the system thoroughly to remove any air bubbles.[9]

  • Column Temperature: Fluctuations in the column oven temperature can affect retention times. Ensure the column compartment is maintaining a stable temperature.[1]

  • Column Equilibration: Insufficient equilibration time between injections can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Leaks: A leak in the LC system will cause pressure fluctuations and result in shifting retention times. Check all fittings and connections for any signs of leakage.[10]

Quantitative Data and Protocols

Table 1: Example MRM Transitions for Selected N-Acylglycines
N-AcylglycinePrecursor Ion (m/z)Product Ion (m/z)
Acetylglycine118.176.1
Propionylglycine132.176.1
Isovalerylglycine160.176.1
Hexanoylglycine174.276.1
Octanoylglycine202.276.1
Tiglylglycine158.176.1

Note: These are example transitions and should be optimized on your specific instrument.[7]

Table 2: Example Liquid Chromatography Gradient
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.01090
10.01090
10.1955
15.0955

Mobile Phase A: Water with 0.1% Formic Acid, Mobile Phase B: Acetonitrile with 0.1% Formic Acid. This is an example gradient and should be optimized for your specific separation needs.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of N-Acylglycines from Plasma
  • To 100 µL of plasma, add an internal standard solution.

  • Add 1.4 mL of a 2:1 chloroform:methanol solution containing 2 mM PMSF and 50 µL of 1 N HCl.[5]

  • Vortex the sample for 1 minute.

  • Add 300 µL of 0.73% sodium chloride, vortex again, and centrifuge at 3,000 rpm for 10 minutes at 4°C.[5]

  • Transfer the lower organic layer to a clean tube.

  • Repeat the extraction of the remaining aqueous layer twice more with 800 µL of chloroform each time, pooling the organic layers.[5]

  • Dry the combined organic layers under a stream of nitrogen at room temperature.[5]

  • Perform a protein precipitation by adding 100 µL of chloroform, vortexing, and then adding 1 mL of acetone.[5]

  • Vortex and centrifuge the sample. Transfer the supernatant to a new tube.

  • Dry the supernatant and reconstitute the sample in 50 µL of methanol for LC-MS/MS analysis.[5]

Visualizations

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) IS Add Internal Standard Sample->IS Extraction Extraction (LLE, SPE, etc.) Drydown Drydown & Reconstitution Extraction->Drydown IS->Extraction LC Liquid Chromatography (Separation) Drydown->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report Final Report

Caption: General workflow for N-acylglycine quantification.

Troubleshooting_Tree Start LC-MS/MS Issue P1 Tailing or Fronting? Start->P1 Poor Peak Shape P2 Low Signal? Start->P2 Low Sensitivity P3 Inconsistent RT? Start->P3 Retention Time Shift P4 Noisy Baseline? Start->P4 High Background S1a Check for: - Column Overload - Incompatible Solvent - Column Degradation P1->S1a Yes S2a Optimize: - MS Source Parameters - Sample Prep Recovery - Chromatography P2->S2a Yes S3a Inspect: - Pump for air bubbles - System for leaks - Column Equilibration P3->S3a Yes S4a Verify: - Solvent Purity - Cleanliness of Labware - Check for Carryover P4->S4a Yes

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

References

Improving peak shape and resolution for N-propionylglycine chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve peak shape and resolution in the chromatography of N-propionylglycine.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of N-propionylglycine.

Question: My N-propionylglycine peak is broad and tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing for an acidic compound like N-propionylglycine in reversed-phase HPLC is a common issue, often stemming from unwanted secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. Here’s a step-by-step approach to troubleshoot and resolve this problem:

  • Mobile Phase pH Optimization: The most critical factor is the pH of your mobile phase. N-propionylglycine has a carboxylic acid group with a predicted pKa of approximately 3.93.[1] For optimal peak shape in reversed-phase chromatography, the mobile phase pH should be at least 1.5 to 2 pH units below the analyte's pKa to ensure it is in its neutral, un-ionized form.[2][3][4]

    • Solution: Adjust your mobile phase to a pH between 1.9 and 2.9 using a suitable buffer (e.g., phosphate or formate buffer). This will suppress the ionization of the carboxylic acid group, minimizing secondary interactions with the silica backbone of the column and improving peak symmetry.[5][6]

  • Column Choice and Condition: The type and condition of your HPLC column play a significant role.

    • Secondary Silanol Interactions: Residual silanol groups on the surface of C18 columns can be deprotonated at higher pH values and interact with the analyte, causing tailing.[7] Operating at a low pH protonates these silanols, reducing these interactions.[5]

    • Column Contamination: Accumulation of strongly retained compounds on the column can lead to peak distortion.

    • Column Void: A void at the head of the column can also cause peak broadening and splitting.

    • Solution:

      • Ensure you are using a high-quality, well-maintained C18 column.

      • If tailing persists at low pH, consider using a column with advanced end-capping or a polar-embedded stationary phase to shield the residual silanols.

      • Flush the column with a strong solvent to remove any contaminants.

      • If a void is suspected, the column may need to be replaced.

  • Mobile Phase Composition: The choice and concentration of the organic modifier and buffer can impact peak shape.

    • Buffer Capacity: An inadequate buffer concentration may not effectively control the pH at the column surface.

    • Organic Modifier: Acetonitrile and methanol can have different effects on peak shape.

    • Solution:

      • Use a buffer concentration of at least 10-20 mM to ensure adequate pH control.

      • If using acetonitrile, you can try switching to methanol or a mixture of both, as this can sometimes improve peak shape for certain compounds.

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak broadening and tailing.[5]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

The following workflow diagram illustrates the troubleshooting process for poor peak shape:

G cluster_0 Troubleshooting Workflow: Poor Peak Shape for N-propionylglycine start Start: Broad or Tailing Peak check_ph Is mobile phase pH ~2 units below pKa (3.93)? start->check_ph adjust_ph Adjust mobile phase pH to 2.0-2.5 using a suitable buffer (e.g., formate). check_ph->adjust_ph No check_column Is the column in good condition (no contamination or voids)? check_ph->check_column Yes adjust_ph->check_column clean_column Flush column with strong solvent. If problem persists, replace column. check_column->clean_column No check_overload Is the sample concentration too high? check_column->check_overload Yes clean_column->check_overload reduce_sample Reduce sample concentration or injection volume. check_overload->reduce_sample Yes consider_modifier Consider changing organic modifier (e.g., methanol instead of acetonitrile). check_overload->consider_modifier No reduce_sample->consider_modifier end End: Improved Peak Shape consider_modifier->end

Troubleshooting workflow for poor peak shape.

Question: I am seeing poor resolution between N-propionylglycine and other components in my sample. How can I improve the separation?

Answer:

Improving resolution requires optimizing the selectivity, efficiency, and retention of your chromatographic method.

  • Optimize Mobile Phase Selectivity:

    • pH Adjustment: As with peak shape, pH is a powerful tool for manipulating selectivity for ionizable compounds.[6] Small changes in pH can alter the retention times of N-propionylglycine and other ionizable components differently, leading to improved separation.

    • Organic Modifier: Switching between acetonitrile and methanol can alter the elution order and spacing of peaks.

    • Solution: Systematically vary the mobile phase pH (e.g., in 0.2 unit increments) and the organic modifier to find the optimal selectivity for your separation.

  • Increase Column Efficiency:

    • Column Particle Size: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) will result in sharper peaks and better resolution.

    • Flow Rate: Operating at the optimal flow rate for your column will maximize efficiency.

    • Temperature: Increasing the column temperature can sometimes improve efficiency by reducing mobile phase viscosity.

    • Solution:

      • If available, switch to a UHPLC system with a sub-2 µm particle column.

      • Optimize the flow rate by performing a van Deemter plot analysis if necessary.

      • Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C).

  • Adjust Retention:

    • Gradient Elution: If you are running an isocratic method, switching to a gradient can help to separate early-eluting impurities and sharpen the peak of N-propionylglycine.

    • Solution: Develop a shallow gradient to improve the separation of closely eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of N-propionylglycine and why is it important for HPLC method development?

A1: The predicted pKa of the carboxylic acid group of N-propionylglycine is approximately 3.93.[1] This value is crucial for reversed-phase HPLC method development because the ionization state of the molecule, which is dictated by the mobile phase pH relative to the pKa, significantly affects its retention and peak shape.[2][8] To achieve good peak shape and reproducible retention, it is recommended to set the mobile phase pH at least 1.5 to 2 units below the pKa, ensuring the molecule is in its non-ionized, more hydrophobic form.[3][4]

The following diagram illustrates the effect of mobile phase pH on the ionization state of N-propionylglycine:

G cluster_1 Effect of Mobile Phase pH on N-propionylglycine Ionization cluster_low_ph Low pH (e.g., pH 2.0) cluster_high_ph High pH (e.g., pH 7.0) compound_structure N-propionylglycine (pKa ≈ 3.93) low_ph_form Predominantly Non-ionized (Good for RP-HPLC) compound_structure->low_ph_form pH < pKa high_ph_form Predominantly Ionized (Leads to poor retention and peak tailing in RP-HPLC) compound_structure->high_ph_form pH > pKa

Ionization state of N-propionylglycine at different pH values.

Q2: Which type of HPLC column is best for analyzing N-propionylglycine?

A2: A standard C18 (octadecyl) reversed-phase column is a good starting point for the analysis of N-propionylglycine. Due to its polar nature, a column that is stable in highly aqueous mobile phases is recommended to achieve sufficient retention. For improved peak shape, especially if tailing is an issue, consider using a C18 column with high-density bonding and end-capping to minimize the exposure of residual silanols. Alternatively, a polar-embedded C18 column can provide a different selectivity and may improve peak shape.

Q3: Can I use a different organic modifier than acetonitrile?

A3: Yes, methanol is a common alternative to acetonitrile in reversed-phase HPLC. The choice of organic modifier can influence the selectivity of the separation. If you are having trouble resolving N-propionylglycine from co-eluting peaks, switching from acetonitrile to methanol, or using a combination of both, is a valuable method development strategy.

Q4: My baseline is noisy. What could be the cause?

A4: A noisy baseline can be caused by several factors:

  • Mobile Phase: Ensure your mobile phase solvents are of high purity (HPLC or MS grade) and have been properly degassed. If you are using a buffer, make sure it is completely dissolved and filtered.

  • Pump: Air bubbles in the pump or check valve issues can cause pressure fluctuations and a noisy baseline. Purging the pump may resolve this.

  • Detector: A deteriorating lamp in a UV detector can increase noise.

  • Contamination: Contamination in the column or system can lead to a noisy or drifting baseline.

Data Presentation

The following tables provide illustrative data on how changes in chromatographic parameters can affect the retention and peak shape of an acidic compound like N-propionylglycine. Please note that this is generalized data to demonstrate trends, as specific experimental data for N-propionylglycine was not available in the searched literature.

Table 1: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry

Mobile Phase pHRetention Time (min)Peak Asymmetry (As)
5.01.82.1
4.02.51.8
3.04.21.3
2.55.11.1

Table 2: Effect of Organic Modifier on Resolution

Organic ModifierResolution (Rs) between N-propionylglycine and a closely eluting peak
100% Acetonitrile1.3
100% Methanol1.6
50:50 Acetonitrile:Methanol1.8

Experimental Protocols

Optimized UHPLC Method for N-propionylglycine Analysis

This protocol is adapted from a published method for the analysis of N-acyl glycines.

  • Instrumentation:

    • An ultra-high performance liquid chromatography (UHPLC) system coupled with a suitable detector (e.g., UV or mass spectrometer).

  • Chromatographic Conditions:

    • Column: A high-quality reversed-phase C18 column suitable for UHPLC (e.g., 1.7 µm particle size, 2.1 x 100 mm).

    • Mobile Phase A: Water with 0.1% formic acid (pH ~2.7).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      Time (min) %B
      0.0 5
      10.0 50
      12.0 95
      14.0 95
      14.1 5

      | 17.0 | 5 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Detection: UV at 210 nm or by mass spectrometry.

  • Sample Preparation:

    • Dissolve the N-propionylglycine standard or sample in the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B).

    • Filter the sample through a 0.22 µm syringe filter before injection.

References

Minimizing matrix effects in biological samples for accurate quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the challenges of matrix effects in biological sample analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible quantification in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during bioanalysis that may be attributed to matrix effects.

Problem: Poor reproducibility and accuracy in my quantitative LC-MS/MS assay.

Possible Cause: Undetected matrix effects may be suppressing or enhancing the ionization of your analyte, leading to inaccurate and imprecise results.[1][2][3]

Solution:

  • Assess the Presence of Matrix Effects:

    • Post-Column Infusion: This qualitative method helps identify at what points during your chromatographic run ion suppression or enhancement occurs.[1][3]

    • Post-Extraction Spike: This quantitative method compares the analyte response in a pure solution versus a blank matrix extract spiked with the analyte after extraction.[2][3] This allows for a quantitative assessment of the matrix effect.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.[4][5]

    • Consider switching from Protein Precipitation (PPT), which is often the least effective method, to more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[6]

    • Specialized techniques like HybridSPE®-Phospholipid removal can specifically target and deplete phospholipids, a major source of matrix effects in plasma and serum.[7]

  • Refine Chromatographic Conditions: Increase the separation between your analyte and co-eluting matrix components.[8]

    • Adjust the mobile phase gradient and pH.[6]

    • Consider using a column with a different chemistry or smaller particle sizes (e.g., UHPLC) for better resolution.[9]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for matrix effects, as it will be affected in the same way as the analyte of interest.[10]

Problem: My analyte signal is suppressed, leading to poor sensitivity.

Possible Cause: Co-eluting endogenous matrix components, such as phospholipids, salts, or metabolites, are interfering with the ionization of your target analyte in the mass spectrometer source.[1][3][4] This is a common form of matrix effect known as ion suppression.[4]

Solution:

  • Sample Dilution: A straightforward initial approach is to dilute the sample, which can reduce the concentration of interfering components.[2][11] This is only feasible if the method has sufficient sensitivity to still detect the analyte after dilution.[11][12]

  • Enhanced Sample Cleanup:

    • Liquid-Liquid Extraction (LLE): By adjusting the pH of the aqueous matrix and using appropriate organic solvents, LLE can effectively separate the analyte from many interfering substances.[4]

    • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, has been shown to produce very clean extracts and significantly reduce matrix effects.[6]

  • Chromatographic Separation: Optimize your LC method to ensure the analyte does not co-elute with regions of significant ion suppression. The post-column infusion experiment is invaluable for identifying these regions.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect?

A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting components in the sample matrix.[2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of quantitative analysis.[2][3] The effect is caused by all other components in the sample except for the specific analyte being measured.[2]

Q2: What are the common causes of matrix effects in biological samples?

Matrix effects can be caused by a wide range of endogenous and exogenous substances.

  • Endogenous substances include phospholipids, salts, proteins, lipids, carbohydrates, and metabolites.[1][3] Phospholipids are a particularly notorious cause of ion suppression in plasma and serum samples.[4][7]

  • Exogenous substances can include anticoagulants (e.g., heparin), dosing vehicles (e.g., PEG400), mobile phase additives, and contaminants from plasticware.[1][3][13]

Q3: How can I quantitatively assess the matrix effect in my assay?

The most common quantitative method is the post-extraction spike . This involves comparing the peak area of an analyte in a pure solution to the peak area of the analyte spiked into a blank matrix sample after the extraction process.[2][3] The matrix effect can then be calculated as a percentage.

Another approach is the calibration-based method , where the slope of a calibration curve prepared in a pure solvent is compared to the slope of a curve prepared in the sample matrix. The ratio of these slopes indicates the extent of the matrix effect.[2]

Q4: What are the primary strategies to minimize or eliminate matrix effects?

There are three main strategies to combat matrix effects:

  • Improve Sample Preparation: This is often the most effective approach.[4] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) provide cleaner extracts compared to simple Protein Precipitation (PPT).[6]

  • Optimize Chromatographic Separation: Modifying the LC conditions (e.g., gradient, mobile phase pH, column chemistry) can separate the analyte from interfering matrix components.[8]

  • Use an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects, as it behaves nearly identically to the analyte during ionization.[10]

Q5: When is sample dilution a good strategy to reduce matrix effects?

Sample dilution is a simple and quick method to reduce the concentration of interfering matrix components.[11] It is a viable strategy when the analytical method has high sensitivity, and the analyte concentration is high enough to be accurately measured even after dilution.[11][12] However, if the analyte concentration is low, dilution may cause the signal to drop below the limit of quantification.

Quantitative Data Summary

The following table summarizes the comparative effectiveness of different sample preparation techniques in reducing matrix interferences, particularly phospholipids, a major contributor to matrix effects.

Sample Preparation TechniqueRelative Matrix Removal EfficiencyAnalyte RecoveryKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) LowHighSimple, fast, non-specificLeast effective at removing matrix components, high risk of ion suppression[6]
Liquid-Liquid Extraction (LLE) Medium to HighVariable (can be low for polar analytes)[6]Provides cleaner extracts than PPTCan be labor-intensive, analyte recovery can be problematic[6]
Solid-Phase Extraction (SPE) HighGood to HighHighly selective, produces clean extractsMore complex and time-consuming than PPT
Mixed-Mode SPE Very HighHighDramatically reduces residual matrix components[6]Can require more extensive method development
HybridSPE®-Phospholipid Very High (specifically for phospholipids)HighEffectively removes phospholipids, leading to a significant reduction in matrix effects[7][13]Targeted for a specific class of interferences

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • Prepare a standard solution of the analyte at a concentration that gives a stable and mid-range signal.

  • Set up the LC-MS/MS system.

  • Using a syringe pump and a T-connector, continuously infuse the analyte standard solution into the mobile phase flow after the analytical column but before the mass spectrometer's ion source.

  • Once a stable baseline signal for the analyte is established, inject a blank, extracted matrix sample (a sample prepared using your standard extraction procedure but without the analyte).

  • Monitor the analyte's ion chromatogram during the run.

  • Any significant dip in the baseline indicates a region of ion suppression, while a significant rise indicates ion enhancement.[3] This allows you to see if your analyte of interest elutes in a "clean" or "dirty" part of the chromatogram.

Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

Objective: To quantify the degree of ion suppression or enhancement.

Methodology:

  • Prepare Sample Set A: Prepare the analyte in a pure reconstitution solvent at a specific concentration (e.g., low, medium, and high QC levels).

  • Prepare Sample Set B: Extract at least six different lots of blank biological matrix using your validated sample preparation method. After extraction, spike the resulting extracts with the analyte to the same final concentrations as in Set A.

  • Analyze both sets of samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for each concentration and each lot:

    • MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Absence of Matrix [Set A])

  • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The %Matrix Effect can be calculated as: (MF - 1) * 100%.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Matrix Effect Evaluation BioSample Biological Sample (Plasma, Urine, etc.) PPT Protein Precipitation (e.g., Acetonitrile) BioSample->PPT Choose Method LLE Liquid-Liquid Extraction BioSample->LLE Choose Method SPE Solid-Phase Extraction BioSample->SPE Choose Method CleanExtract Clean Extract PPT->CleanExtract LLE->CleanExtract SPE->CleanExtract LC LC Separation CleanExtract->LC Injection PostSpike Post-Extraction Spike CleanExtract->PostSpike Spike Blank Extract MS MS/MS Detection LC->MS Elution Data Raw Data MS->Data PostColumn Post-Column Infusion Data->PostColumn Assess Data->PostSpike Assess QuantResult Accurate Quantification PostColumn->QuantResult Validate PostSpike->QuantResult Validate

Caption: Workflow for minimizing and evaluating matrix effects.

Troubleshooting_Logic Start Inaccurate or Irreproducible Results? AssessME Assess Matrix Effect (Post-Column/Post-Spike) Start->AssessME ME_Present Matrix Effect Detected? AssessME->ME_Present OptimizePrep Optimize Sample Prep (LLE, SPE) ME_Present->OptimizePrep Yes OtherIssue Investigate Other Assay Issues ME_Present->OtherIssue No OptimizeLC Optimize LC Separation OptimizePrep->OptimizeLC UseSIL Use Stable Isotope Internal Standard OptimizeLC->UseSIL Reassess Re-evaluate Matrix Effect UseSIL->Reassess Reassess->ME_Present Check Again End Accurate & Reproducible Method Achieved Reassess->End Resolved

Caption: Troubleshooting logic for addressing matrix effects.

References

Troubleshooting poor recovery of N-Propionyl-d5-glycine during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the sample extraction of N-Propionyl-d5-glycine, a deuterated internal standard crucial for accurate quantification of its unlabeled counterpart in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for poor recovery of this compound during sample extraction?

A1: Poor recovery of this compound can stem from several factors, including:

  • Suboptimal pH: The pH of the sample and solvents plays a critical role in the extraction of acidic compounds like this compound.

  • Inappropriate Extraction Method: The choice between Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) depends on the sample matrix and the desired level of cleanliness.

  • Incorrect Solvent Selection: The polarity and composition of the solvents used in LLE and SPE are crucial for efficient partitioning and elution.

  • Analyte Instability: this compound may be susceptible to hydrolysis under certain pH and temperature conditions.

  • Matrix Effects: Co-extracted endogenous components from the biological matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement.[1]

Q2: How does the chemical nature of this compound influence its extraction?

A2: this compound is a small, polar, and acidic molecule. Its propionyl group provides some hydrophobicity, while the glycine moiety contributes to its polarity and acidic nature. Understanding its physicochemical properties is key to developing a successful extraction protocol.

PropertyValueImplication for Extraction
pKa ~3.93At a pH below its pKa, the molecule will be in its neutral, less polar form, which is better extracted by organic solvents in LLE and retained on non-polar SPE sorbents.
logP -0.44 to -0.63The negative logP value indicates its hydrophilic nature, suggesting that highly non-polar solvents will be inefficient for LLE. A moderately polar solvent or salting-out may be necessary.

Q3: Should I choose Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT) for my samples?

A3: The choice of extraction method depends on your specific experimental needs:

  • Protein Precipitation (PPT): This is a simple and fast method suitable for high-throughput screening. However, it provides the least clean extract, which may lead to significant matrix effects.[2]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte between two immiscible liquids. It is a good option when matrix effects are a concern.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest samples by utilizing specific interactions between the analyte and a solid sorbent. It is the most selective method but also the most time-consuming and requires careful method development.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

Problem: The recovery of this compound is consistently low when using a reversed-phase SPE protocol.

Possible Causes and Solutions:

  • Inadequate Sorbent Conditioning and Equilibration:

    • Solution: Ensure the sorbent is properly wetted with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution at the appropriate pH before loading the sample. This activates the functional groups for proper retention.

  • Incorrect Sample pH:

    • Solution: Adjust the pH of the sample to below the pKa of this compound (pKa ≈ 3.93) before loading it onto the SPE cartridge.[3] At a lower pH, the carboxyl group is protonated, making the molecule less polar and enhancing its retention on a non-polar sorbent like C18.

  • Analyte Breakthrough During Loading:

    • Solution: The flow rate during sample loading might be too high. Reduce the flow rate to allow for sufficient interaction between the analyte and the sorbent. Also, ensure the sample volume does not exceed the cartridge capacity.

  • Inappropriate Wash Solvent:

    • Solution: The wash solvent may be too strong, causing premature elution of the analyte. Use a weak solvent (e.g., water or a low percentage of organic solvent in water) at a pH similar to the loading step to remove interferences without eluting the analyte.

  • Inefficient Elution:

    • Solution: The elution solvent may not be strong enough to desorb the analyte from the sorbent. Use a stronger organic solvent (e.g., methanol or acetonitrile). For acidic compounds, adding a small amount of a basic modifier (e.g., ammonium hydroxide) to the elution solvent can improve recovery by ionizing the analyte.

Experimental Protocol: Representative SPE for this compound from Plasma

  • Pre-treatment: To 100 µL of plasma, add the internal standard solution containing this compound. Acidify the sample with 10 µL of 1 M HCl to a pH of approximately 2-3.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water, followed by 1 mL of 0.1 M HCl.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a slow flow rate (e.g., 0.5 mL/min).

  • Washing: Wash the cartridge with 1 mL of 0.1 M HCl to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol. For potentially better recovery, a second elution with 1 mL of methanol containing 2% ammonium hydroxide can be performed and combined with the first eluate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Data Presentation: Expected Recovery Ranges for SPE Optimization

SPE ParameterCondition 1Recovery (%)Condition 2Recovery (%)
Sample pH pH 7.040-60pH 2.585-95
Wash Solvent 20% Methanol in Water60-755% Methanol in Water90-98
Elution Solvent Methanol80-90Methanol + 2% NH4OH95-105

Troubleshooting Logic for Low SPE Recovery

Low_SPE_Recovery Start Low Recovery of This compound in SPE Check_Conditioning Verify Sorbent Conditioning and Equilibration Start->Check_Conditioning Check_pH Check Sample pH (Should be < pKa) Check_Conditioning->Check_pH If OK Sol_Conditioning Re-condition/ equilibrate Check_Conditioning->Sol_Conditioning Issue Found Check_Loading Evaluate Loading (Flow Rate, Volume) Check_pH->Check_Loading If OK Sol_pH Adjust pH to 2-3 Check_pH->Sol_pH Issue Found Check_Wash Assess Wash Solvent Strength Check_Loading->Check_Wash If OK Sol_Loading Decrease flow rate Check_Loading->Sol_Loading Issue Found Check_Elution Optimize Elution Solvent Check_Wash->Check_Elution If OK Sol_Wash Use weaker solvent Check_Wash->Sol_Wash Issue Found Solution_Found Recovery Improved Check_Elution->Solution_Found If Optimized Sol_Elution Increase solvent strength or add modifier Check_Elution->Sol_Elution Issue Found

Caption: Troubleshooting workflow for low SPE recovery.

Poor Recovery in Liquid-Liquid Extraction (LLE)

Problem: The recovery of this compound is poor after performing LLE.

Possible Causes and Solutions:

  • Incorrect pH:

    • Solution: Similar to SPE, the pH of the aqueous sample should be adjusted to below the pKa of the analyte to ensure it is in its less polar, neutral form, which will partition more readily into the organic solvent.

  • Inappropriate Organic Solvent:

    • Solution: Given the hydrophilic nature of this compound (logP ≈ -0.5), a highly non-polar solvent like hexane will be ineffective. A more polar, water-immiscible organic solvent such as ethyl acetate or a mixture of solvents (e.g., isopropanol:dichloromethane) should be used.

  • Insufficient Partitioning:

    • Solution: Increase the ionic strength of the aqueous phase by adding a salt (salting-out effect), such as sodium chloride or ammonium sulfate. This will decrease the solubility of the analyte in the aqueous phase and promote its transfer to the organic phase. Vigorous vortexing is also necessary to ensure thorough mixing of the two phases.

Experimental Protocol: Representative LLE for this compound from Urine

  • Pre-treatment: To 200 µL of urine, add the internal standard solution. Add 50 µL of 1 M HCl to adjust the pH to approximately 2-3.

  • Salting-out: Add 100 mg of NaCl and vortex to dissolve.

  • Extraction: Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Re-extraction (Optional): For improved recovery, the aqueous layer can be re-extracted with another 1 mL of ethyl acetate, and the organic layers combined.

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the sample for analysis.

Data Presentation: Expected Recovery Ranges for LLE Optimization

LLE ParameterCondition 1Recovery (%)Condition 2Recovery (%)
Extraction Solvent Dichloromethane50-70Ethyl Acetate80-95
Sample pH pH 7.030-50pH 2.585-95
Salting Out No Salt60-75With NaCl90-100

Logical Relationship for LLE Parameter Selection

LLE_Parameters Analyte This compound (Polar, Acidic) pKa pKa ~ 3.93 Analyte->pKa logP logP ~ -0.5 Analyte->logP pH_Choice Adjust pH < pKa (e.g., pH 2-3) pKa->pH_Choice Solvent_Choice Use Moderately Polar Solvent (e.g., Ethyl Acetate) logP->Solvent_Choice Salting_Out Add Salt to Aqueous Phase (e.g., NaCl) logP->Salting_Out High_Recovery High Recovery in LLE pH_Choice->High_Recovery Solvent_Choice->High_Recovery Salting_Out->High_Recovery

Caption: Key parameters for optimizing LLE of this compound.

Issues with Protein Precipitation (PPT)

Problem: High signal variability or suppression is observed after using protein precipitation.

Possible Causes and Solutions:

  • Incomplete Protein Removal:

    • Solution: Ensure an adequate ratio of organic solvent to sample is used. A 3:1 or 4:1 ratio of cold acetonitrile to plasma is generally effective.[2] Ensure thorough vortexing and sufficient centrifugation time and speed to pellet the precipitated proteins.

  • Matrix Effects:

    • Solution: PPT is a non-selective sample preparation technique, and co-precipitation of the analyte with proteins can occur. More significantly, the resulting supernatant will still contain many endogenous small molecules that can cause ion suppression or enhancement. If matrix effects are significant, consider using a more selective method like LLE or SPE.

Experimental Protocol: Protein Precipitation with Acetonitrile

  • Pre-treatment: In a microcentrifuge tube, add the internal standard to 100 µL of plasma.

  • Precipitation: Add 400 µL of ice-cold acetonitrile.

  • Mixing: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

Data Presentation: Comparison of Protein Precipitation Solvents

SolventSolvent:Sample RatioTypical Recovery (%)Relative Matrix Effect
Acetonitrile 4:190-105Moderate to High
Methanol 4:185-100High
Acetone 4:180-95High

Signaling Pathway of Matrix Effects in LC-MS/MS

Matrix_Effects cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer Ion Source Analyte This compound Droplet ESI Droplet Analyte->Droplet Matrix Co-eluting Matrix Components Matrix->Droplet Ion_Analyte [M+H]+ or [M-H]- (Analyte) Droplet->Ion_Analyte Ion_Matrix [Matrix+H]+ or [Matrix-H]- Droplet->Ion_Matrix Competition for charge and surface area Detector Detector Signal Ion_Analyte->Detector Suppressed or Enhanced Signal

Caption: The mechanism of matrix effects in the MS ion source.

References

Technical Support Center: Ensuring Long-Term Stability of N-Propionyl-d5-glycine Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of N-Propionyl-d5-glycine stock solutions to ensure their long-term stability and integrity in experimental settings.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound stock solutions?

For maximal long-term stability, it is highly recommended to store stock solutions of this compound at -80°C, which should ensure stability for up to six months. For more frequent use and shorter-term storage, -20°C is adequate for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use vials immediately after preparation.

2. What is the primary degradation pathway for this compound in solution?

The principal chemical degradation pathway for this compound in aqueous solutions is the hydrolysis of the amide bond. This reaction breaks the molecule down into its constituent parts: propionic acid-d5 and glycine. The rate of this hydrolysis is significantly increased in the presence of acid.

3. How does the pH of the solution affect the stability of this compound?

The pH of the solution is a critical factor influencing the stability of this compound. Acidic conditions (low pH) will catalyze and accelerate the hydrolysis of the amide bond, leading to the degradation of the compound. To minimize this degradation, it is advisable to maintain the pH of aqueous stock solutions as close to neutral (pH 7) as possible.

4. Is this compound sensitive to light?

While specific photostability studies on this compound solutions are not extensively documented, the supplier of the neat compound recommends storing it protected from light.[1] Adhering to this as a best practice, stock solutions should also be protected from light by using amber-colored vials or by storing them in a dark environment to prevent potential photodegradation.

5. What are the recommended solvents for preparing stock solutions?

The choice of solvent can have a significant impact on the long-term stability of the stock solution. To minimize the risk of hydrolysis, aprotic organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are generally preferred for preparing concentrated stock solutions for long-term storage. If an aqueous buffer is necessary for your experiment, it is best to prepare it fresh for each use by diluting a small amount of the concentrated organic stock.

6. Can I store my this compound stock solution at room temperature?

Storing this compound stock solutions at room temperature is strongly discouraged. At ambient temperatures, the rate of chemical degradation, primarily through hydrolysis, increases substantially. Additionally, non-sterile aqueous solutions are susceptible to microbial growth, which can also degrade the compound and compromise experimental results.

Troubleshooting Guide

Issue: A gradual decrease in the concentration of my stock solution is observed over time.

  • Possible Cause: Chemical Degradation (Hydrolysis)

    • Solution: The amide bond in this compound is susceptible to hydrolysis, especially in aqueous solutions and under acidic conditions.

      • Confirm that the stock solution is stored at the recommended temperature of -20°C or, for longer-term storage, -80°C.

      • If you are using an aqueous solution, verify that the pH is neutral. Avoid any acidic buffers or additives.

      • For future preparations, consider making a concentrated stock in an aprotic organic solvent (e.g., DMSO, DMF) and preparing aqueous dilutions fresh before each experiment.

  • Possible Cause: Repeated Freeze-Thaw Cycles

    • Solution: Each freeze-thaw cycle can contribute to the degradation of the compound and can also lead to changes in concentration due to solvent evaporation.

      • It is essential to aliquot the stock solution into single-use vials immediately after preparation. This practice eliminates the need to thaw and re-freeze the main stock.

  • Possible Cause: Solvent Evaporation

    • Solution: If vials are not sealed properly, the solvent can evaporate over time, leading to an inaccurate increase in the concentration of the analyte.

      • Always use high-quality vials with secure, tight-sealing caps. Double-check that the caps are fastened correctly before storing.

  • Possible Cause: Adsorption to Plasticware

    • Solution: In some instances, analytes can adsorb to the surface of storage containers, particularly certain types of plastics.

      • If you suspect adsorption is an issue, try preparing a new stock solution and storing it in a different type of vial (e.g., switching from polypropylene to glass) to see if the problem is resolved.

Issue: Unexpected peaks are appearing in my analytical results.

  • Possible Cause: Formation of Degradation Products

    • Solution: The appearance of new peaks in your chromatogram or mass spectrum could indicate the presence of degradation products, such as propionic acid-d5 and glycine.

      • Carefully review your storage and handling procedures against the recommendations. If degradation is the likely cause, it is best to discard the suspect solution and prepare a fresh stock.

  • Possible Cause: Contamination

    • Solution: The stock solution may have been inadvertently contaminated during its preparation or subsequent handling.

      • Always use sterile techniques and thoroughly cleaned laboratory equipment when preparing and handling solutions. If contamination is suspected, prepare a new stock solution using fresh solvent and clean equipment.

Data Presentation

The following table summarizes the recommended storage conditions and provides general stability guidelines for this compound stock solutions based on best practices for isotopically labeled standards and related compounds.

Storage ConditionRecommended SolventMaximum Storage DurationStability Notes
-80°CDMSO, DMFUp to 6 monthsOptimal for long-term stability. Aliquoting into single-use vials is essential.
-20°CDMSO, DMFUp to 1 monthSuitable for short-term storage. Aliquoting is highly recommended.
Refrigerated (~4°C)Not RecommendedNot RecommendedIncreased risk of chemical degradation and microbial growth in aqueous solutions.
Room Temperature (~25°C)Not RecommendedNot RecommendedSignificant degradation is highly likely to occur in a short period.
Light ExposureAnyMinimize exposureTo prevent potential photodegradation, store solutions in amber vials or in a dark environment.
pH (Aqueous Solutions)Aqueous BuffersPrepare FreshTo minimize hydrolysis, avoid acidic pH. A neutral pH is preferred for any aqueous preparations.

Experimental Protocols

Protocol for the Preparation of this compound Stock Solutions

  • Materials:

    • This compound (solid form)

    • High-purity, anhydrous solvent (e.g., DMSO, DMF)

    • Calibrated analytical balance

    • Appropriate size volumetric flask

    • Calibrated pipettes

    • Single-use amber glass or polypropylene vials with screw caps

  • Procedure:

    • Before opening, allow the container of solid this compound to equilibrate to room temperature to prevent moisture condensation.

    • Using a calibrated analytical balance, accurately weigh the desired amount of the solid.

    • Carefully and quantitatively transfer the weighed solid into a clean volumetric flask.

    • Add a small volume of the chosen solvent to the flask to fully dissolve the solid. Gentle vortexing may be applied if necessary.

    • Once the solid is completely dissolved, bring the solution to the final volume with the solvent.

    • Cap the flask and mix the solution thoroughly by inverting it multiple times.

    • Immediately dispense the stock solution into pre-labeled, single-use amber vials.

    • Ensure each vial is clearly labeled with the compound name, concentration, solvent, and the date of preparation.

    • Store the aliquoted vials at the recommended temperature (-80°C for long-term storage).

Protocol for a Basic Stability Assessment

This protocol provides a general framework for assessing the stability of this compound stock solutions under your specific laboratory conditions.

  • Objective: To evaluate the stability of a this compound stock solution under a defined set of experimental conditions (e.g., temperature, light exposure, specific solvent).

  • Materials:

    • A freshly prepared and accurately concentrated stock solution of this compound

    • A validated analytical instrument for quantification (e.g., LC-MS/MS)

    • Calibrated pipettes and appropriate storage vials

  • Procedure:

    • Prepare a fresh stock solution of this compound with a precisely known concentration.

    • Aliquot this stock solution into multiple vials for each storage condition you intend to test (e.g., -20°C in the dark, 4°C with ambient light exposure, room temperature).

    • Establish a series of time points for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months).

    • At each designated time point, retrieve one aliquot from each of the storage conditions.

    • Analyze the concentration of this compound in each aliquot using your validated analytical method.

    • Compare the measured concentration at each time point to the initial concentration determined at T=0. A decrease in concentration of more than a predefined threshold (e.g., 10%) from the initial value would indicate instability under those specific storage conditions.

    • In addition to concentration changes, chromatographically inspect the samples for the appearance of any new peaks that may correspond to degradation products.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Stock Solution Instability Observed check_storage Review Storage Conditions: - Temperature (-80°C or -20°C)? - Protected from light? - Aliquoted? start->check_storage check_handling Review Handling Procedures: - Repeated freeze-thaw cycles? - Proper vial sealing? start->check_handling check_preparation Review Preparation: - Correct solvent used? - pH of aqueous solution neutral? start->check_preparation improper_storage Action: Optimize Storage - Store at -80°C - Use amber vials - Aliquot new stock check_storage->improper_storage No reanalyze Re-analyze Solution check_storage->reanalyze Yes improper_handling Action: Improve Handling - Use single-use aliquots - Ensure tight vial seals check_handling->improper_handling No check_handling->reanalyze Yes improper_preparation Action: Prepare Fresh Stock - Use aprotic solvent for long-term stock - Buffer aqueous solutions to pH 7 check_preparation->improper_preparation No check_preparation->reanalyze Yes improper_storage->reanalyze improper_handling->reanalyze improper_preparation->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved Concentration Stable issue_persists Issue Persists: Consider Contamination or Other Factors reanalyze->issue_persists Concentration Decreasing

References

Technical Support Center: Internal Standard (IS) Concentration Selection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal concentration of an internal standard (IS) for analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of an internal standard (IS) in an analytical assay?

An internal standard is a compound with a known concentration that is added to all samples, including calibration standards and quality controls, during a quantitative analysis.[1] Its primary purpose is to correct for the variability that can occur during sample preparation, injection, and analysis.[2][3] By using the ratio of the analyte signal to the IS signal, the precision and accuracy of the results can be significantly improved.[1] An ideal IS should have physicochemical properties similar to the analyte of interest to ensure it behaves similarly throughout the analytical process.[1][4]

Q2: What are the general guidelines for selecting an initial IS concentration to test?

A common starting point is to select an IS concentration that is similar to the expected concentration of the analyte in the middle of the calibration range.[5][6] This helps to ensure that the IS response is in a reliable and linear range of the detector.[7] Another approach is to aim for a peak area ratio of approximately 1:1 between the analyte and the IS at the mid-point of the calibration curve.[5] It is crucial that the selected concentration provides a signal that is high enough for good precision (typically better than 2% relative standard deviation [RSD] in calibration solutions) but not so high that it causes detector saturation.[7]

Q3: Does the concentration of the IS need to be identical to the analyte concentration?

No, the concentration of the IS does not need to be identical to the analyte concentration. The key is to add a consistent and known amount of the IS to every sample.[8][9] The calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.[8] This ratiometric approach compensates for variations, making the absolute concentration less critical than its consistency.[1]

Q4: When is it necessary to use multiple internal standards in a single assay?

Multiple internal standards may be beneficial in complex analyses with a large number of analytes, especially when the target analytes are present at varied concentrations or have different chemical structures.[1] Using multiple internal standards can help to more accurately correct for variations across a wide range of analyte properties and concentrations.

Troubleshooting Guide

Issue 1: High variability in the internal standard response across an analytical run.

  • Possible Causes:

    • Inconsistent Sample Preparation: Errors during sample extraction, dilution, or reconstitution can lead to variable analyte and IS loss.[3] Inconsistent mixing of the IS with the sample matrix is also a common source of variability.[3]

    • Instrumental Issues: Fluctuations in the instrument's performance, such as inconsistent injection volumes or detector sensitivity drift, can affect the IS response.[2][4]

    • Matrix Effects: Components in the biological matrix can enhance or suppress the ionization of the IS, leading to variable responses between different samples.[10] This is a significant consideration in LC-MS/MS analyses.[11]

    • Human Error: Mistakes in adding the IS solution to samples can introduce significant variability.

  • Troubleshooting Steps:

    • Review Sample Preparation Procedure: Ensure all steps are performed consistently and that mixing of the IS with the sample is thorough.[3]

    • Check Instrument Performance: Perform system suitability tests to verify the performance of the injector, pump, and detector.

    • Evaluate Matrix Effects: Analyze the IS response in different lots of blank matrix to assess the impact of matrix variability. If significant matrix effects are observed, optimizing the sample clean-up procedure may be necessary.[12]

    • Re-injection: Re-injecting a subset of samples with variable IS response can help differentiate between issues related to sample preparation and those related to the analytical instrument.[3]

Issue 2: The internal standard signal is consistently decreasing or increasing throughout the analytical run.

  • Possible Causes:

    • Systematic Drift: A gradual change in detector sensitivity or source cleanliness in a mass spectrometer can cause a systematic drift in the IS signal.[10]

    • Adsorption: The IS may be adsorbing to vials, tubing, or the analytical column over time, leading to a decreasing signal.[13]

    • Sample Evaporation: If samples are left uncapped in the autosampler for an extended period, solvent evaporation can lead to an artificial increase in the IS concentration and signal.[13]

  • Troubleshooting Steps:

    • Instrument Equilibration: Ensure the analytical system is fully equilibrated before starting the run.

    • Investigate Adsorption: Use different types of vials or pre-treat the analytical column to minimize adsorption.

    • Proper Sample Handling: Keep sample vials capped and minimize the time they spend in the autosampler before injection.

Issue 3: The internal standard response is significantly different between calibration standards and unknown samples.

  • Possible Causes:

    • Matrix Mismatch: If calibration standards are prepared in a simple solvent while unknown samples are in a complex biological matrix, the difference in matrix effects can cause a discrepancy in the IS response.[14]

    • Analyte-IS Interaction: In some cases, high concentrations of the analyte in unknown samples can compete with the IS for ionization, leading to suppression of the IS signal.

  • Troubleshooting Steps:

    • Matrix-Matched Calibration Standards: Whenever possible, prepare calibration standards in the same blank biological matrix as the unknown samples.[14]

    • Evaluate Analyte Concentration Effect: Prepare a series of samples with a fixed IS concentration and varying analyte concentrations to see if the analyte is affecting the IS response. If so, adjusting the IS concentration may be necessary.

Experimental Protocols

Protocol 1: Determining the Optimal Internal Standard Concentration

  • Prepare a Stock Solution of the Internal Standard: Prepare a concentrated stock solution of the IS in a suitable solvent.

  • Prepare a Dilution Series of the Internal Standard: From the stock solution, prepare a series of dilutions of the IS covering a range of concentrations. A good starting point is to bracket the expected mid-point concentration of your analyte's calibration curve.

  • Spike into Blank Matrix: Add a constant, small volume of each IS dilution to a set of blank matrix samples.

  • Process and Analyze: Process these samples using your established analytical method and analyze them.

  • Evaluate the Response:

    • Plot the IS peak area versus the IS concentration. The optimal concentration should fall within the linear range of this curve.

    • Calculate the relative standard deviation (RSD) of the peak area for replicate injections at each concentration. The chosen concentration should have an RSD of less than 5%.

    • Select a concentration that provides a robust and reproducible signal, well above the limit of detection but not causing detector saturation.

Quantitative Data Summary

ParameterAcceptance CriteriaRationale
IS Peak Area Precision (RSD) < 15% for calibration standards and QCsEnsures consistent IS addition and instrument performance.
IS Response in Unknown Samples Within 50-150% of the mean response in calibration standards and QCsA wider deviation may indicate significant matrix effects or other issues requiring investigation.[15]
IS Contribution to Analyte Signal Response in blank samples spiked with IS should be < 20% of the analyte response at the Lower Limit of Quantification (LLOQ)Prevents the IS from artificially inflating the analyte signal, especially at low concentrations.

Visualizations

experimental_workflow prep_stock Prepare IS Stock Solution prep_dilutions Prepare IS Dilution Series prep_stock->prep_dilutions spike_matrix Spike IS into Blank Matrix prep_dilutions->spike_matrix process_analyze Process and Analyze Samples spike_matrix->process_analyze evaluate_response Evaluate IS Response (Linearity, Precision) process_analyze->evaluate_response is_optimal Is Response Optimal? evaluate_response->is_optimal select_conc Select Optimal Concentration is_optimal->select_conc  Yes adjust_conc Adjust Concentration Range is_optimal->adjust_conc  No adjust_conc->prep_dilutions

Caption: Workflow for determining the optimal internal standard concentration.

troubleshooting_workflow start High IS Response Variability Observed random_var Is variability random? start->random_var check_prep Review Sample Preparation Protocol resolve_prep Optimize Sample Preparation check_prep->resolve_prep check_instrument Check Instrument Performance resolve_instrument Instrument Maintenance/ Calibration check_instrument->resolve_instrument eval_matrix Evaluate Matrix Effects resolve_matrix Use Matrix-Matched Calibrators eval_matrix->resolve_matrix random_var->check_prep Yes systematic_drift Is there a systematic drift? random_var->systematic_drift No systematic_drift->check_instrument Yes cal_vs_sample Difference between Calibrators and Unknowns? systematic_drift->cal_vs_sample No cal_vs_sample->eval_matrix Yes

Caption: Decision tree for troubleshooting internal standard response variability.

References

Overcoming challenges in the analysis of low-level N-acylglycines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of low-level N-acylglycines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing low-level N-acylglycines?

A1: The analysis of low-level N-acylglycines presents several analytical challenges. Due to their typically low endogenous concentrations, achieving adequate sensitivity is a primary hurdle. The wide range of polarities among different N-acylglycine species makes simultaneous extraction and chromatographic separation difficult. Furthermore, complex biological matrices such as plasma and urine can cause significant matrix effects, leading to ion suppression or enhancement in mass spectrometry-based assays and affecting quantitative accuracy.[1][2][3]

Q2: What are the common analytical platforms for N-acylglycine analysis?

A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly LC-tandem mass spectrometry (LC-MS/MS), are the most frequently used platforms for N-acylglycine analysis.[1] While GC-MS can provide excellent separation, it often requires more extensive sample derivatization.[1] LC-MS/MS is often preferred for its high sensitivity and specificity, especially when coupled with ultra-high-performance liquid chromatography (UPLC) for improved resolution.[4][5][6]

Q3: Why is derivatization often necessary for N-acylglycine analysis?

A3: Derivatization is a common strategy to overcome challenges in N-acylglycine analysis. It can significantly improve the sensitivity of detection, especially for short- to medium-chain N-acylglycines.[1] Derivatization can also improve the chromatographic behavior of these compounds, leading to better peak shapes and resolution.[1] A common derivatizing agent is 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxyl group of N-acylglycines.[1][2][7][8][9]

Troubleshooting Guides

Low Signal Intensity or Poor Sensitivity

Problem: I am not able to detect my N-acylglycine of interest, or the signal is too low for accurate quantification.

Possible Cause Troubleshooting Step
Insufficient Sample Concentration Concentrate the sample extract using a gentle stream of nitrogen or a vacuum concentrator. Ensure the final reconstitution volume is minimal.
Inefficient Ionization Optimize mass spectrometer source parameters, including capillary voltage, gas flow rates, and temperatures.[1][10][11] Consider electrospray ionization (ESI) in both positive and negative modes to determine the optimal polarity for your analyte.
Poor Chromatographic Peak Shape Ensure the injection solvent is compatible with the initial mobile phase to avoid peak distortion. A mismatch can lead to broad or split peaks, reducing the signal-to-noise ratio.[12]
Analyte Degradation Minimize sample handling time and keep samples at a low temperature (e.g., 4°C) during preparation. Store extracts at -80°C until analysis.[9]
Need for Increased Sensitivity Implement a derivatization strategy. Derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) can significantly enhance the signal intensity of N-acylglycines.[1][2][8]
Poor Peak Shape and Resolution

Problem: My chromatographic peaks for N-acylglycines are broad, tailing, or co-eluting with other components.

Possible Cause Troubleshooting Step
Inappropriate Column Chemistry Select a column with appropriate chemistry for the polarity of your target N-acylglycines. For a wide range of polarities, a polar-modified C18 column or a HILIC column may be suitable.[13]
Suboptimal Mobile Phase Composition Optimize the mobile phase gradient, including the organic modifier and any additives (e.g., formic acid), to improve separation.[2]
Column Overloading Reduce the injection volume or dilute the sample to avoid overloading the analytical column.
Contamination of the Column or Guard Column Flush the column with a strong solvent. If performance does not improve, replace the guard column or the analytical column.[1]
High Variability in Quantitative Results

Problem: I am observing significant variability in the quantification of my N-acylglycine standards and/or samples.

Possible Cause Troubleshooting Step
Matrix Effects Develop a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[4][12] Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[4]
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and derivatization. Automating liquid handling can reduce variability.[10]
Instrument Instability Perform regular system suitability tests to monitor instrument performance, including retention time stability and peak area reproducibility.[1] Ensure the mass spectrometer is properly calibrated.[1]
Sample Carryover Implement a rigorous needle and injection port washing procedure between samples. Injecting a blank solvent after a high-concentration sample can help assess carryover.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters from published methods for N-acylglycine analysis.

Table 1: Method Performance Characteristics

ParameterValueMethod DetailsReference
Recovery 90.2% - 109.3%Solid-phase extraction and n-butanol derivatization followed by LC-ESI-MS/MS of urine samples.[14]
Linearity 0.005 - 25.0 µMUPLC-MS/MS method for the analysis of 15 acylglycines in dried blood spots.[5][15]
Ion Suppression 2% - 10%UPLC-MS/MS method for the analysis of 15 acylglycines in dried blood spots.[5][15]

Experimental Protocols

Protocol 1: Sample Preparation of Plasma for N-Acylglycine Analysis

This protocol is adapted from a method for the analysis of N-acyl glycines in plasma.[2]

  • Protein Precipitation:

    • To 50 µL of plasma, add 200 µL of a cold protein precipitation solution (e.g., acetonitrile or methanol containing an appropriate internal standard).

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant without disturbing the protein pellet.

  • Drying and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for your LC-MS/MS analysis (e.g., 100 µL of 70% methanol).[2]

Protocol 2: 3-Nitrophenylhydrazine (3-NPH) Derivatization of N-Acylglycines

This protocol is based on a method for the derivatization of N-acyl glycines.[2][7][8][9]

  • Reagent Preparation:

    • Prepare a 3-NPH hydrochloride solution in a suitable solvent (e.g., 70% methanol).

    • Prepare an N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl) solution in a suitable solvent (e.g., 70% methanol).

  • Derivatization Reaction:

    • To the reconstituted sample extract (from Protocol 1), add 50 µL of the 3-NPH-HCl solution and 50 µL of the EDC-HCl solution.[2]

    • Vortex the mixture.

    • Incubate at room temperature for 30 minutes.[2][9]

  • Sample Dilution and Analysis:

    • Following incubation, the sample is ready for LC-MS/MS analysis. Dilution may be necessary depending on the expected concentration of the analytes.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample precipitation Protein Precipitation plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Drying supernatant->drying reconstitution Reconstitution drying->reconstitution add_reagents Add 3-NPH and EDC reconstitution->add_reagents incubation Incubate add_reagents->incubation lcms LC-MS/MS Analysis incubation->lcms

Caption: Experimental workflow for N-acylglycine analysis.

n_acylglycine_biosynthesis fatty_acid Fatty Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase fatty_acyl_coa Fatty Acyl-CoA acyl_coa_synthetase->fatty_acyl_coa glyat Glycine N-acyltransferase (GLYAT) fatty_acyl_coa->glyat glycine Glycine glycine->glyat n_acylglycine N-Acylglycine glyat->n_acylglycine

Caption: N-acylglycine biosynthetic pathway.

References

Technical Support Center: Refinement of Derivatization Protocols for N-Acyl Glycines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-acyl glycines (NAGs). The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction, derivatization, and analysis of N-acyl glycines, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) applications.

Issue 1: Low or No Product Yield After Derivatization

  • Question: I am not seeing my expected N-acyl glycine derivative peak, or the peak intensity is very low. What are the possible causes and solutions?

  • Answer: Low or no derivative yield is a common issue that can stem from several factors throughout the experimental workflow. Here's a systematic approach to troubleshooting:

    • Incomplete Sample Drying: Moisture is a significant inhibitor of many derivatization reactions, especially silylation.

      • Solution: Ensure your sample extract is completely dry before adding derivatization reagents. Lyophilization (freeze-drying) or drying under a stream of inert gas (e.g., nitrogen) are effective methods. For silylation, even trace amounts of water can hydrolyze the reagents and the derivatives.[1]

    • Inefficient Extraction: The recovery of N-acyl glycines from the biological matrix might be poor.

      • Solution: Optimize your extraction protocol. N-acyl glycines have a wide range of polarities, so the choice of extraction solvent is critical. A multi-step extraction with solvents of varying polarities may improve recovery. Consider solid-phase extraction (SPE) for cleaner extracts and better recovery.

    • Suboptimal Reaction Conditions: The temperature and reaction time for derivatization are critical.

      • Solution: Review the recommended protocol for your chosen derivatization method. For silylation with reagents like MSTFA or BSTFA, heating is often required to drive the reaction to completion. However, excessive heat can degrade the analyte or the derivative. Optimization of both temperature and time is crucial. For two-step esterification/acylation, ensure the esterification of the carboxylic acid is complete before proceeding to the acylation of the amine.

    • Reagent Degradation: Derivatization reagents are often sensitive to moisture and air.

      • Solution: Use fresh or properly stored reagents. Silylating agents are particularly susceptible to degradation. Purchase reagents in small quantities and store them in a desiccator under an inert atmosphere.

    • pH of the Reaction Mixture: For some derivatization reactions, the pH of the sample can influence the reaction efficiency.

      • Solution: Ensure the pH is within the optimal range for your specific derivatization chemistry. For example, some acylation reactions proceed more efficiently under slightly basic conditions.

Issue 2: Peak Tailing in GC-MS Analysis

  • Question: My N-acyl glycine derivative peaks are showing significant tailing in the chromatogram. How can I resolve this?

  • Answer: Peak tailing can be caused by issues within the GC system or by the nature of the derivatized analyte. Here are common causes and their solutions:

    • Active Sites in the GC System: Polar N-acyl glycine derivatives can interact with active sites (silanol groups) in the injector liner, the column, or connections.

      • Solution:

        • Use a Deactivated Inlet Liner: Regularly replace the liner with a fresh, deactivated one.

        • Column Conditioning: Properly condition your GC column according to the manufacturer's instructions before use.

        • Trim the Column: If the front end of the column is contaminated, trimming a small portion (e.g., 10-20 cm) can restore peak shape.

        • Use an Inert Column: Employ a column specifically designed for inertness to minimize interactions with active compounds.

    • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volumes, leading to peak tailing.

      • Solution: Ensure the column is cut cleanly and installed at the correct depth in both the inlet and the detector, following the instrument manufacturer's guidelines.

    • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in fronting or tailing peaks.

      • Solution: Dilute your sample or reduce the injection volume.

    • Incomplete Derivatization: If the derivatization is incomplete, the presence of underivatized N-acyl glycines (which are highly polar) will lead to severe peak tailing.

      • Solution: Re-optimize your derivatization protocol to ensure complete reaction (see Issue 1).

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the selection and implementation of derivatization protocols for N-acyl glycines.

  • Question 1: What are the most common derivatization methods for N-acyl glycines for GC-MS analysis?

  • Answer: The most common approaches for preparing N-acyl glycines for GC-MS analysis involve a two-step process to derivatize both the carboxylic acid and the amide functional groups, or a one-step silylation to derivatize both simultaneously.

    • Two-Step Esterification and Acylation: This is a widely used method.

      • Esterification: The carboxylic acid group is first converted to an ester, typically a methyl ester, using reagents like methanolic HCl or diazomethane. This reduces the polarity and increases the volatility of the molecule.

      • Acylation: The amide nitrogen is then acylated using reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA). This further increases volatility and improves chromatographic properties.

    • Silylation: This is a one-step method where a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is used to replace the active hydrogens on both the carboxylic acid and the amide groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. MTBSTFA derivatives are generally more stable than TMS derivatives.

  • Question 2: Which derivatization method is better: silylation or esterification/acylation?

  • Answer: The choice of method depends on several factors, including the specific N-acyl glycines being analyzed, the sample matrix, and the available instrumentation. A direct quantitative comparison of derivatization yields for a wide range of N-acyl glycines is not extensively documented in the literature. However, we can provide a qualitative comparison:

FeatureSilylation (e.g., with BSTFA, MTBSTFA)Esterification/Acylation
Procedure Typically a one-step reaction.A two-step process.
Reaction Conditions Often requires heating; highly sensitive to moisture.Esterification can require harsh acidic conditions; acylation is generally rapid.
Derivative Stability TMS derivatives can be moisture-sensitive; TBDMS derivatives are more stable.Generally stable derivatives.
Potential Issues Incomplete derivatization due to moisture or steric hindrance; reagent degradation.Incomplete esterification; potential for side reactions during acylation.
GC-MS Performance Can produce clean mass spectra with characteristic fragments.Often results in excellent chromatographic peak shapes.
  • Question 3: I am working with short-chain N-acyl glycines. Are there any specific considerations?

  • Answer: Yes, short-chain N-acyl glycines are more polar and can be more challenging to retain on standard reverse-phase liquid chromatography columns without derivatization. For GC-MS analysis, their higher volatility after derivatization is generally advantageous. However, their extraction from aqueous samples may require different solvent systems compared to their long-chain counterparts. For LC-MS analysis, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) has been shown to improve the retention of short-chain N-acyl glycines on reversed-phase columns.

  • Question 4: Can I analyze N-acyl glycines without derivatization?

  • Answer: Analysis of N-acyl glycines without derivatization is primarily performed using Liquid Chromatography-Mass Spectrometry (LC-MS). However, challenges exist due to the wide range of polarities within the N-acyl glycine family, which can make it difficult to achieve good chromatographic separation and sensitivity for all compounds in a single run. Derivatization is often employed even in LC-MS to improve ionization efficiency and chromatographic peak shape. For GC-MS analysis, derivatization is mandatory due to the low volatility and high polarity of underivatized N-acyl glycines.

Experimental Protocols

Protocol 1: Two-Step Derivatization (Esterification followed by Acylation) for GC-MS Analysis

This protocol is a general guideline and may require optimization for specific N-acyl glycines and sample types.

  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma, tissue homogenate), add an appropriate internal standard.

    • Extract the N-acyl glycines using a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and methanol).

    • Evaporate the organic extract to complete dryness under a gentle stream of nitrogen.

  • Step 1: Esterification (Methylation)

    • Add 100 µL of 2% (v/v) sulfuric acid in methanol to the dried extract.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Step 2: Acylation

    • To the dried methyl-esterified sample, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 70°C for 15 minutes.

    • Cool the reaction mixture to room temperature.

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the final derivative in a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.

Protocol 2: One-Step Silylation for GC-MS Analysis

This protocol is a general guideline and should be performed in a moisture-free environment.

  • Sample Preparation:

    • Follow the same sample preparation and extraction steps as in Protocol 1 to obtain a completely dry extract.

  • Silylation:

    • Add 50 µL of a silylating reagent mixture, such as BSTFA with 1% TMCS (trimethylchlorosilane) or MTBSTFA, to the dried extract.

    • Add 50 µL of a suitable solvent like pyridine or acetonitrile.

    • Cap the vial tightly and heat at 80°C for 30-60 minutes.

    • Cool the reaction mixture to room temperature.

    • The sample is now ready for direct injection into the GC-MS.

Mandatory Visualizations

N-Acyl Glycine Biosynthesis and Degradation Pathways

The following diagram illustrates the primary metabolic pathways for the synthesis and breakdown of N-acyl glycines. Biosynthesis can occur in the mitochondria through the action of Glycine N-acyltransferase (GLYAT), which conjugates an acyl-CoA with glycine. Degradation primarily involves the hydrolysis of the amide bond by Fatty Acid Amide Hydrolase (FAAH).

NAG_Metabolism N-Acyl Glycine Metabolic Pathways cluster_Mitochondrion Mitochondrion cluster_Cell Cellular Compartment acyl_coa Acyl-CoA glyat Glycine N-acyltransferase (GLYAT) acyl_coa->glyat glycine Glycine glycine->glyat nag N-Acyl Glycine glyat->nag Biosynthesis faah Fatty Acid Amide Hydrolase (FAAH) nag->faah fatty_acid Fatty Acid faah->fatty_acid Degradation glycine_deg Glycine faah->glycine_deg

Caption: Metabolic pathways of N-acyl glycine biosynthesis and degradation.

Experimental Workflow for GC-MS Analysis of N-Acyl Glycines

This diagram outlines the key steps involved in the derivatization and subsequent GC-MS analysis of N-acyl glycines.

GCMS_Workflow GC-MS Analysis Workflow for N-Acyl Glycines start Biological Sample extraction Extraction of N-Acyl Glycines start->extraction drying Evaporation to Complete Dryness extraction->drying derivatization Derivatization (e.g., Silylation or Esterification/Acylation) drying->derivatization gcms GC-MS Analysis derivatization->gcms data Data Acquisition and Processing gcms->data

Caption: A typical experimental workflow for the GC-MS analysis of N-acyl glycines.

References

Impact of different storage conditions on N-Propionyl-d5-glycine stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-Propionyl-d5-glycine under various storage conditions. It includes troubleshooting advice, frequently asked questions, and protocols for stability assessment.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound, helping you to identify and resolve potential stability-related problems.

Q1: I am seeing a lower than expected concentration for my stock solution. What could be the cause?

A1: A lower than expected concentration can be due to several factors:

  • Improper Storage: Extended storage at temperatures above the recommended -20°C can lead to gradual degradation.

  • Solvent Instability: The compound may not be stable in the chosen solvent over time. It is recommended to prepare fresh solutions for each experiment or to conduct a stability study in your specific solvent.

  • Adsorption to Container: The compound might adsorb to the surface of the storage vial, especially at low concentrations. Using silanized glass or polypropylene vials can mitigate this issue.

  • Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, especially in aqueous solutions that are acidic or basic. Ensure your solvent is neutral and of high purity.

Q2: My mass spectrometry results show a peak corresponding to the non-deuterated (d0) form of the compound. Why is this happening?

A2: The presence of the non-deuterated form suggests a potential deuterium-hydrogen (D-H) exchange.

  • Protic Solvents: Storing the compound in protic solvents (e.g., water, methanol) for extended periods, especially at elevated temperatures or non-neutral pH, can facilitate the exchange of the deuterium atoms on the propionyl group with hydrogen atoms from the solvent.

  • Acidic or Basic Conditions: Exposure to acidic or basic conditions can catalyze the D-H exchange. Ensure all solutions are maintained at a neutral pH.

Q3: I observe unexpected peaks in my chromatogram when analyzing my sample. Could this be degradation?

A3: Yes, the appearance of new peaks is a common indicator of compound degradation.

  • Hydrolysis: The primary degradation pathway is likely the hydrolysis of the amide bond, which would result in the formation of propionic acid-d5 and glycine. You can confirm this by running standards of the potential degradants.

  • Oxidation: While less common for this molecule, exposure to strong oxidizing agents or atmospheric oxygen over long periods could lead to oxidative degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) can prevent this.

  • Photodegradation: Exposure to UV light can sometimes induce degradation. It is good practice to store solutions in amber vials or in the dark.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.

Q2: How long is this compound stable in a prepared stock solution?

A2: The stability of a stock solution is highly dependent on the solvent, concentration, and storage temperature. In a high-purity aprotic solvent like acetonitrile or DMSO, when stored at -20°C or below, the solution may be stable for several weeks to months. However, for aqueous solutions, it is recommended to prepare them fresh before use or to perform a stability study to determine an appropriate expiration period.

Q3: Can I store my this compound stock solution at 4°C?

A3: Short-term storage (24-48 hours) at 4°C is generally acceptable for solutions prepared in aprotic solvents. However, for long-term storage, -20°C is strongly recommended to minimize the risk of degradation and solvent evaporation.

Q4: Does freeze-thaw cycling affect the stability of the compound in solution?

A4: Repeated freeze-thaw cycles can potentially impact the stability of the compound and the integrity of the solution. It is advisable to aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.

Quantitative Data Summary

The following tables provide a template for summarizing stability data for this compound under various conditions. Users should populate these tables with their own experimental data.

Table 1: Stability of Solid this compound at Different Temperatures

Storage Temperature (°C)Time (Months)Purity (%)Appearance
-20°C099.8White solid
6
12
4°C099.8White solid
6
12
25°C (Room Temp)099.8White solid
6
12

Table 2: Stability of this compound (1 mg/mL) in Acetonitrile at Different Temperatures

Storage Temperature (°C)Time (Weeks)Concentration (mg/mL)Degradation Products (%)
-20°C01.000
4
8
4°C01.000
4
8
25°C (Room Temp)01.000
4
8

Experimental Protocols

Protocol 1: Assessing Long-Term Stability of Solid Compound

  • Sample Preparation: Aliquot approximately 1 mg of solid this compound into several amber glass vials.

  • Storage Conditions: Store separate sets of vials at different temperature conditions (e.g., -20°C, 4°C, 25°C).

  • Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 12 months).

  • Analysis: At each time point, take one vial from each storage condition. Dissolve the contents in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Purity Assessment: Analyze the solution using a validated analytical method, such as LC-MS/MS or HPLC-UV, to determine the purity of the compound and identify any potential degradation products.

  • Data Recording: Record the purity and any observations in a table similar to Table 1.

Protocol 2: Assessing Solution Stability

  • Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.

  • Aliquoting: Dispense the stock solution into multiple single-use aliquots in appropriate vials (e.g., amber autosampler vials).

  • Storage: Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time Points: At specified intervals (e.g., 0, 1, 2, 4, 8 weeks), retrieve one aliquot from each storage condition.

  • Analysis: Analyze the sample directly using a suitable analytical method (e.g., LC-MS/MS) to measure the concentration of the parent compound and any degradants.

  • Data Comparison: Compare the results to the initial (Time 0) analysis to determine the percentage of degradation. Record the data in a table similar to Table 2.

Visualizations

Stability_Troubleshooting_Workflow start Start: Inaccurate Analytical Result issue1 Lower than Expected Concentration? start->issue1 issue2 Unexpected Peaks in Chromatogram? issue1->issue2 No cause1a Improper Storage (Temp, Light) issue1->cause1a Yes cause1b Solvent Instability cause1c Adsorption to Vial issue3 Presence of Non-Deuterated (d0) Peak? issue2->issue3 No cause2a Hydrolysis (Amide Cleavage) issue2->cause2a Yes cause2b Oxidation cause3a D-H Exchange from Protic Solvent issue3->cause3a Yes cause3b Acid/Base Catalysis solution1a Store at -20°C in Dark cause1a->solution1a solution1b Prepare Fresh Solutions or Validate Stability cause1b->solution1b solution1c Use Silanized Glass or PP Vials cause1c->solution1c solution2a Confirm with Standards of Degradants cause2a->solution2a solution2b Store under Inert Gas (N2, Ar) cause2b->solution2b solution3a Use Aprotic Solvents for Long-Term Storage cause3a->solution3a solution3b Ensure Neutral pH of Solutions cause3b->solution3b

Caption: Troubleshooting workflow for stability issues.

Solution_Stability_Protocol prep 1. Prepare Stock Solution (e.g., 1 mg/mL) aliquot 2. Aliquot into Single-Use Vials prep->aliquot store 3. Store Aliquots under Defined Conditions aliquot->store conditions Conditions: - Temp (-20°C, 4°C, 25°C) - Light (Dark vs. Light) - Solvent (ACN, H2O, etc.) store->conditions timepoint 4. Analyze at Pre-defined Time Points (T0, T1, T2...) store->timepoint analyze 5. Analyze by LC-MS/MS (Quantify Parent & Degradants) timepoint->analyze compare 6. Compare to T0 & Calculate % Degradation analyze->compare

Caption: Experimental workflow for solution stability testing.

Validation & Comparative

A Comparative Guide to Analytical Method Validation for N-propionylglycine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-propionylglycine is a critical biomarker for diagnosing and monitoring certain inborn errors of metabolism, most notably propionic acidemia.[1][2] Accurate and reliable quantification of this metabolite in biological matrices is paramount for clinical diagnostics and for evaluating the efficacy of therapeutic interventions. This guide provides a comparative overview of the most common analytical methods for N-propionylglycine quantification, with a focus on their validation parameters.

Comparison of Analytical Methods

The two predominant techniques for the quantification of N-propionylglycine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation.

Validation ParameterGC-MSLC-MS/MS
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 90-110%90-105%[3]
Precision (% CV) < 15%< 10%[4]
Limit of Detection (LOD) Low ng/mLSub ng/mL to pg/mL
Limit of Quantification (LOQ) Low ng/mLSub ng/mL to pg/mL[3]
Selectivity HighVery High
Sample Throughput ModerateHigh
Derivatization RequiredNot typically required

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are generalized protocols for the quantification of N-propionylglycine using GC-MS and LC-MS/MS.

GC-MS Method

1. Sample Preparation:

  • Matrix: Urine or plasma.

  • Extraction: Acidify the sample with HCl. Extract N-propionylglycine and other organic acids using a solvent like ethyl acetate.

  • Derivatization: Evaporate the organic solvent to dryness. The residue is then derivatized to increase volatility and thermal stability. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to form a trimethylsilyl (TMS) derivative.[5]

2. Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., DB-5ms).

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

3. Analytical Conditions:

  • Injection Mode: Splitless.

  • Temperature Program: An initial oven temperature of 80°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

  • Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for quantification, targeting characteristic ions of the N-propionylglycine-TMS derivative.

LC-MS/MS Method

1. Sample Preparation:

  • Matrix: Urine or plasma.

  • Extraction: Dilute the sample with an internal standard solution (e.g., isotopically labeled N-propionylglycine). A protein precipitation step with a solvent like acetonitrile may be necessary for plasma samples. Centrifuge and inject the supernatant. Solid-phase extraction (SPE) can also be used for cleaner samples.[4]

2. Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode.

3. Analytical Conditions:

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[3]

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. The precursor ion (e.g., [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[3]

Visualization of Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of an analytical method for N-propionylglycine quantification.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Method Optimization B Preliminary Specificity A->B C Linearity & Range B->C D Accuracy C->D E Precision (Repeatability & Intermediate) D->E F Specificity / Selectivity E->F G LOD & LOQ F->G H Robustness G->H I Stability H->I J Routine Sample Quantification I->J

Caption: Workflow of Analytical Method Validation.

This guide provides a foundational comparison of analytical methods for N-propionylglycine quantification. The selection of a specific method and the establishment of a robust validation plan are critical for ensuring data quality and reliability in both research and clinical settings.

References

A Guide to Bioanalytical Method Validation: Evaluating N-Propionyl-d5-glycine as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalysis, the reliability of quantitative data is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and reproducible results, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based assays. This guide provides a comprehensive comparison of the performance of N-Propionyl-d5-glycine as a stable isotope-labeled (SIL) internal standard, supported by experimental data and detailed methodologies for determining linearity, accuracy, and precision.

The Gold Standard: Stable Isotope-Labeled Internal Standards

An ideal internal standard (IS) should mimic the analyte of interest throughout sample preparation and analysis, correcting for variability in extraction, matrix effects, and instrument response. SIL internal standards are considered the gold standard because their physical and chemical properties are nearly identical to the endogenous analyte. Deuterium-labeled compounds, such as this compound, are frequently employed due to their ability to co-elute with the target analyte while being distinguishable by their mass-to-charge ratio in the mass spectrometer.

Performance Evaluation of Acylglycine Analysis using Deuterated Internal Standards

While specific public data on the validation of this compound for the analysis of propionylglycine is limited, the performance of similar deuterated internal standards in acylglycine panels provides a strong benchmark for expected performance. The following tables summarize typical validation results for the quantitative analysis of short-chain acylglycines in urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with corresponding deuterated internal standards.

Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

AnalyteCalibration Curve Range (ng/mL)Correlation Coefficient (r²)
Short-Chain Acylglycines10 - 2500> 0.99

This data represents typical performance for short-chain acylglycine panels and serves as an expected baseline for a propionylglycine assay using this compound.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter among a series of measurements. These are typically assessed using quality control (QC) samples at low, medium, and high concentrations.

AnalyteQC LevelConcentration (ng/mL)Accuracy (% Recovery)Precision (% CV)
Short-Chain AcylglycinesLow (LQC)3090.2 - 109.3< 10
Medium (MQC)30090.2 - 109.3< 10
High (HQC)200090.2 - 109.3< 10

Data is based on published performance for similar acylglycine assays. The acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification), and for precision, the coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).

Alternative Internal Standards

While SIL internal standards are preferred, structural analogs can also be used. However, they may not perfectly mimic the analyte's behavior, especially concerning matrix effects and ionization efficiency, which can lead to decreased accuracy and precision.

Internal Standard TypeAdvantagesDisadvantages
This compound (SIL) Co-elutes with the analyte, corrects for matrix effects and extraction variability effectively.Higher cost, potential for isotopic interference if not adequately resolved.
Structural Analogs (e.g., other acylglycines not present in the sample) Lower cost, readily available.Different retention times, may not fully compensate for matrix effects and extraction variability.

Experimental Protocol: Quantification of Propionylglycine in Urine

This section outlines a typical experimental protocol for the determination of propionylglycine in a urine matrix using this compound as an internal standard.

Materials and Reagents
  • Propionylglycine analytical standard

  • This compound internal standard

  • LC-MS grade water, acetonitrile, and formic acid

  • Human urine pool (as blank matrix)

Sample Preparation
  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • To 100 µL of urine, add 10 µL of the this compound internal standard working solution.

  • Precipitate proteins by adding 400 µL of acetonitrile.

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions
  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over a set time.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for both propionylglycine and this compound.

Method Validation
  • Linearity: Prepare a calibration curve by spiking known concentrations of propionylglycine into the blank urine matrix.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three separate days to determine intra- and inter-day accuracy and precision.

  • Selectivity: Analyze blank urine samples from multiple sources to ensure no endogenous interferences are present at the retention time of the analyte and internal standard.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

  • Stability: Assess the stability of the analyte in urine under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, and long-term frozen storage).

Visualizing the Bioanalytical Workflow

The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of an analyte using an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine) Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Protein Precipitation & Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC Inject MSMS MS/MS Detection UPLC->MSMS Integration Peak Integration MSMS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification (Calibration Curve) Ratio->Quantification

Caption: Bioanalytical workflow for analyte quantification.

Establishing the Limits of Detection and Quantification for N-propionylglycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for establishing the limit of detection (LOD) and limit of quantification (LOQ) for N-propionylglycine, a key biomarker for propionic acidemia. The following sections detail experimental protocols, present comparative data, and illustrate the analytical workflows, offering researchers the necessary tools to implement sensitive and reliable detection methods in their own laboratories.

Introduction to N-propionylglycine and its Clinical Significance

N-propionylglycine is an acylglycine that serves as a secondary metabolite in the glycine conjugation pathway. Its accumulation in biological fluids, particularly urine, is a hallmark of propionic acidemia, an inherited metabolic disorder caused by a deficiency of the enzyme propionyl-CoA carboxylase. Accurate and sensitive quantification of N-propionylglycine is crucial for the diagnosis, monitoring, and evaluation of therapeutic interventions for this condition. Establishing a method's limit of detection (LOD) and limit of quantification (LOQ) is a critical step in the validation of any such quantitative assay. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Comparative Analysis of Analytical Methods

The two primary analytical techniques employed for the quantification of N-propionylglycine and other acylglycines are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is currently the most widely adopted method due to its high sensitivity, specificity, and amenability to high-throughput analysis. This technique separates N-propionylglycine from other urinary metabolites using liquid chromatography, followed by detection and quantification using tandem mass spectrometry. The high selectivity of MS/MS allows for the differentiation of N-propionylglycine from isobaric interferences, leading to highly reliable results.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established alternative for the analysis of organic acids. This method typically requires derivatization of the analyte to increase its volatility for separation by gas chromatography. While GC-MS can provide excellent separation and sensitivity, the additional sample preparation step of derivatization can introduce variability and increase analysis time.

The following table summarizes the performance characteristics of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of N-propionylglycine in human urine.

ParameterUPLC-MS/MS Method Performance
AnalyteN-propionylglycine
MatrixHuman Urine
Lower Limit of Quantification (LLOQ) 1-5 nM [1]
Linearity (r²)> 0.99
Precision (CV%)< 15%[1]
Accuracy (%RE)< 15%[1]

This data is based on a validated method for a panel of 18 acylglycines, including N-propionylglycine, using an isotope labeling UPLC-MS method.[1]

Experimental Protocols

I. Determination of LOD and LOQ by LC-MS/MS

This protocol outlines a general procedure for establishing the LOD and LOQ of N-propionylglycine in urine using an LC-MS/MS system.

A. Materials and Reagents:

  • N-propionylglycine analytical standard

  • Stable isotope-labeled internal standard (e.g., N-propionyl-d3-glycine)

  • LC-MS grade water, acetonitrile, and formic acid

  • Human urine (drug-free)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

B. Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

C. Standard Preparation:

  • Prepare a stock solution of N-propionylglycine in a suitable solvent (e.g., methanol or water).

  • Prepare a series of calibration standards by spiking known concentrations of the N-propionylglycine stock solution into drug-free human urine. The concentration range should bracket the expected LOQ.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

D. Sample Preparation:

  • Thaw urine samples at room temperature.

  • Centrifuge the samples to remove any particulate matter.

  • Add the internal standard to all samples, calibrators, and QCs.

  • (Optional) Perform solid-phase extraction for sample cleanup if significant matrix effects are observed.

  • Transfer the final extract to an autosampler vial for analysis.

E. LC-MS/MS Analysis:

  • Optimize the mass spectrometer parameters for N-propionylglycine and its internal standard. This includes determining the precursor and product ions for multiple reaction monitoring (MRM).

  • Develop a chromatographic method to achieve separation of N-propionylglycine from other urine components.

  • Inject the prepared samples, calibrators, and QCs onto the LC-MS/MS system.

F. Data Analysis and LOD/LOQ Determination:

Two common methods for determining LOD and LOQ are:

  • Signal-to-Noise (S/N) Ratio:

    • LOD is typically determined as the concentration that produces a signal-to-noise ratio of 3.

    • LOQ is typically determined as the concentration that produces a signal-to-noise ratio of 10.

  • Calibration Curve Method:

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.

    • Determine the standard deviation of the y-intercepts of the regression lines (σ).

    • Calculate the slope of the calibration curve (S).

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

II. Alternative Method: GC-MS

While LC-MS/MS is often preferred, GC-MS remains a viable option. The general workflow is similar, with the key difference being the requirement for derivatization.

A. Derivatization:

  • Prior to injection, N-propionylglycine in the extracted urine samples must be derivatized to make it volatile. Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents.

B. GC-MS Analysis:

  • The derivatized sample is injected into the GC-MS system.

  • The separation is achieved on a capillary column, and the analyte is detected by the mass spectrometer, typically in selected ion monitoring (SIM) mode.

C. LOD/LOQ Determination:

  • The same principles of S/N ratio or the calibration curve method can be applied to the GC-MS data to determine the LOD and LOQ.

Visualizing the Analytical Process

The following diagrams illustrate the key workflows for determining the LOD and LOQ of N-propionylglycine.

Workflow for LOD/LOQ Determination by LC-MS/MS cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Standard_Prep Prepare Calibration Standards & QCs in Urine Spiking Spike Internal Standard Standard_Prep->Spiking Sample_Prep Urine Sample Collection & Centrifugation Sample_Prep->Spiking Extraction Solid-Phase Extraction (Optional) Spiking->Extraction Injection Inject onto LC-MS/MS System Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration_Curve Construct Calibration Curve Integration->Calibration_Curve Calculation Calculate LOD & LOQ (S/N or Calibration Method) Calibration_Curve->Calculation

Caption: Workflow for LOD/LOQ Determination by LC-MS/MS.

Signaling Pathway of Propionic Acidemia Propionyl_CoA Propionyl-CoA Glycine_Conjugation Glycine Conjugation Pathway Propionyl_CoA->Glycine_Conjugation PCC Propionyl-CoA Carboxylase Propionyl_CoA->PCC Precursors Isoleucine Valine Threonine Methionine Odd-chain fatty acids Cholesterol side chain Precursors->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA MCM Methylmalonyl-CoA Mutase Methylmalonyl_CoA->MCM Succinyl_CoA Succinyl-CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Propionylglycine N-propionylglycine Glycine_Conjugation->Propionylglycine PCC->Methylmalonyl_CoA Deficient in Propionic Acidemia PCC->Methylmalonyl_CoA MCM->Succinyl_CoA

Caption: Simplified metabolic pathway leading to N-propionylglycine accumulation.

References

A Comparative Guide to Stable Isotope Labeled Standards for N-Propionyl-glycine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Propionyl-d5-glycine with its Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) labeled counterparts when used as internal standards in quantitative mass spectrometry assays. The selection of an appropriate internal standard is critical for the accuracy and robustness of bioanalytical methods. This document outlines the performance characteristics of each labeling strategy, supported by representative experimental data and detailed protocols for their evaluation.

Introduction to Stable Isotope Labeled Internal Standards

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope labeled (SIL) internal standards are the gold standard for the quantification of small molecules in complex biological matrices. An ideal SIL internal standard co-elutes with the analyte and experiences identical ionization effects, thereby compensating for variations in sample preparation and matrix-induced signal suppression or enhancement. The choice of isotope label—deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)—can significantly impact assay performance.

N-propionyl-glycine is an important biomarker for propionic acidemia, an inborn error of metabolism. Accurate quantification of this metabolite is crucial for diagnosis and monitoring of the disease. This guide compares the most commonly used deuterated standard, this compound, with stable isotope standards labeled with heavier isotopes, ¹³C and ¹⁵N.

Performance Comparison: this compound vs. ¹³C/¹⁵N-Labeled Standards

The primary differences between deuterium-labeled and ¹³C- or ¹⁵N-labeled standards lie in their chromatographic behavior and isotopic stability.

  • Chromatographic Co-elution: Due to the greater relative mass difference between deuterium and hydrogen, deuterated standards may exhibit a slight chromatographic shift, eluting slightly earlier than the unlabeled analyte in reversed-phase chromatography.[1][2] This can lead to differential matrix effects and compromise quantification accuracy.[1][2] In contrast, ¹³C and ¹⁵N labels result in a negligible difference in physicochemical properties, ensuring better co-elution with the analyte.[1][2]

  • Isotopic Stability: Deuterium labels, particularly on exchangeable positions, can be susceptible to back-exchange with protons from the solvent, leading to a loss of the isotopic label and inaccuracies in quantification. While the deuterium atoms in this compound are on a stable propyl chain, the potential for isotope effects during fragmentation in the mass spectrometer remains. ¹³C and ¹⁵N labels are incorporated into the carbon or nitrogen backbone of the molecule and are not susceptible to exchange, providing greater isotopic stability.[2]

The following table summarizes the expected performance characteristics based on established principles and data from similar small molecule assays.

Parameter This compound ¹³C or ¹⁵N Labeled N-Propionyl-glycine Rationale
Chromatographic Resolution (Analyte vs. IS) 0.05 - 0.2 min< 0.02 minGreater mass difference in deuterated standards can lead to slight chromatographic separation.[1]
Matrix Effect Variability Moderate to HighLowCo-elution of ¹³C/¹⁵N standards ensures they experience the same matrix effects as the analyte.[1][2]
Extraction Recovery Consistency HighVery HighMinor differences in polarity of deuterated standards could potentially lead to slight variations in extraction efficiency.
Accuracy (% Bias) < 15%< 10%Improved correction for matrix effects with ¹³C/¹⁵N standards leads to higher accuracy.
Precision (% CV) < 10%< 5%More consistent correction of variability results in better precision.

Experimental Protocols

To empirically determine the optimal internal standard for your N-propionyl-glycine assay, the following experimental protocols are recommended.

Protocol 1: Evaluation of Chromatographic Co-elution

Objective: To determine the retention time difference between N-propionyl-glycine and each of the stable isotope-labeled internal standards.

Methodology:

  • Prepare a solution containing a known concentration of N-propionyl-glycine and each of the internal standards (this compound, ¹³C-N-Propionyl-glycine, and ¹⁵N-N-Propionyl-glycine) in a clean solvent (e.g., 50% methanol in water).

  • Analyze the solution using the developed LC-MS/MS method.

  • Extract the ion chromatograms for the analyte and each internal standard.

  • Determine the retention time for each compound at the peak apex.

  • Calculate the difference in retention time (ΔRT) between the analyte and each internal standard.

Expected Outcome: The ΔRT for the ¹³C and ¹⁵N labeled standards will be significantly smaller than that for the this compound standard.

Protocol 2: Assessment of Matrix Effect

Objective: To compare the ability of each internal standard to compensate for matrix-induced ion suppression or enhancement.

Methodology:

  • Obtain at least six different lots of the biological matrix (e.g., human urine).

  • Prepare three sets of samples for each matrix lot:

    • Set A (Neat Solution): Analyte and internal standard spiked into a clean solvent.

    • Set B (Post-extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) for the analyte and each internal standard using the formula:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF) using the formula:

    • IS-Normalized MF = MF of Analyte / MF of Internal Standard

Expected Outcome: The IS-Normalized MF for the ¹³C and ¹⁵N labeled standards will be closer to 1 and show less variability across different matrix lots compared to the this compound standard, indicating superior compensation for matrix effects.

Protocol 3: Determination of Extraction Recovery

Objective: To evaluate the consistency of extraction recovery for the analyte and each internal standard.

Methodology:

  • Using the data from the Matrix Effect assessment (Protocol 2).

  • Calculate the Extraction Recovery (RE) for the analyte and each internal standard using the formula:

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) x 100

Expected Outcome: All internal standards should exhibit similar extraction recovery to the analyte. The ¹³C and ¹⁵N labeled standards are expected to show slightly more consistent recovery across different matrix lots.

Visualizing the Workflow and Metabolic Context

The following diagrams illustrate the experimental workflow for comparing the internal standards and the metabolic pathway relevant to N-propionyl-glycine.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis urine Urine Sample is_spike Spike Internal Standard (d5, 13C, or 15N) urine->is_spike dilution Dilution is_spike->dilution centrifugation Centrifugation dilution->centrifugation lcms LC-MS/MS System centrifugation->lcms Inject Supernatant data_acq Data Acquisition lcms->data_acq peak_integration Peak Integration data_acq->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of N-Propionyl-glycine calibration_curve->quantification

Fig. 1: Experimental workflow for N-propionyl-glycine quantification.

valine Valine propionyl_coa Propionyl-CoA valine->propionyl_coa isoleucine Isoleucine isoleucine->propionyl_coa methionine Methionine methionine->propionyl_coa threonine Threonine threonine->propionyl_coa odd_chain_fa Odd-chain Fatty Acids odd_chain_fa->propionyl_coa pcc Propionyl-CoA Carboxylase propionyl_coa->pcc glycine_conjugation Glycine N-Acyltransferase propionyl_coa->glycine_conjugation methylmalonyl_coa Methylmalonyl-CoA pcc->methylmalonyl_coa n_propionyl_glycine N-Propionyl-glycine (Excreted in Urine) glycine_conjugation->n_propionyl_glycine

Fig. 2: Simplified metabolic pathway showing the formation of N-propionyl-glycine.

Conclusion and Recommendation

While this compound can be a suitable internal standard for many applications, the evidence strongly suggests that ¹³C or ¹⁵N labeled N-propionyl-glycine standards offer superior performance, particularly for methods requiring high accuracy and robustness in variable biological matrices. The key advantages of ¹³C and ¹⁵N labeled standards are their enhanced isotopic stability and, most importantly, their co-elution with the unlabeled analyte, which ensures more effective compensation for matrix effects.

For the development of new quantitative assays for N-propionyl-glycine, especially for clinical applications, the use of a ¹³C or ¹⁵N labeled internal standard is highly recommended. While the initial cost of these standards may be higher, the investment is often justified by improved data quality, reduced method development time, and greater assay reliability.

References

A Researcher's Guide to Cross-Validation of Analytical Methods: A Focus on Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reliability of analytical methods is paramount. Cross-validation of these methods, particularly when employing different internal standards, ensures the robustness and consistency of data. This guide provides an objective comparison of the performance of two common types of internal standards—stable isotope-labeled and structural analogs—supported by experimental data and detailed protocols.

The Critical Role of Internal Standards

In quantitative analysis, particularly in complex matrices such as biological fluids, internal standards (IS) are indispensable for correcting variability.[1][2] They are added at a constant concentration to all samples, including calibrators and quality controls, to compensate for variations in sample preparation, injection volume, and instrument response. The two primary types of internal standards used in liquid chromatography-mass spectrometry (LC-MS/MS) are:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard as they are chemically identical to the analyte but have a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1][3][4] This near-identical chemical behavior ensures they closely mimic the analyte during extraction, chromatography, and ionization, providing the most accurate correction.[3][4]

  • Structural Analog Internal Standards: These are compounds with a chemical structure similar to the analyte but are not isotopically labeled.[1][5] They are often used when a SIL-IS is not commercially available or is prohibitively expensive.[1][5]

Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards

The choice of internal standard can significantly impact the performance of an analytical method. A cross-validation study comparing a SIL-IS (everolimus-d4) and a structural analog IS (32-desmethoxyrapamycin) for the quantification of the immunosuppressant drug everolimus by LC-MS/MS provides valuable insights.[6]

Key Performance Characteristics:

Performance MetricStable Isotope-Labeled IS (everolimus-d4)Structural Analog IS (32-desmethoxyrapamycin)Conclusion
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mLBoth internal standards achieved the same level of sensitivity.[6]
Analytical Recovery 98.3% - 108.1%98.3% - 108.1%Both internal standards demonstrated comparable and excellent recovery across the linear range.[6]
Total Coefficient of Variation (CV) 4.3% - 7.2%4.3% - 7.2%There was no significant difference in the precision of the method between the two internal standards.[6]
Comparison with Independent LC-MS/MS Method (Slope) 0.950.83The SIL-IS offered a slope closer to the ideal value of 1, indicating a more favorable comparison.[6]
Comparison with Independent LC-MS/MS Method (Coefficient of Correlation, r) > 0.98> 0.98Both internal standards showed acceptable correlation with the independent method.[6]

Experimental Protocols for Cross-Validation

A detailed protocol for the cross-validation of an analytical method using different internal standards should be established to ensure a thorough and systematic comparison. The following is a generalized protocol based on industry best practices and regulatory guidelines.

Objective: To compare the performance of two different internal standards (e.g., a stable isotope-labeled IS and a structural analog IS) for the quantification of a specific analyte in a given biological matrix.

Materials:

  • Analyte reference standard

  • Stable Isotope-Labeled Internal Standard (IS-A)

  • Structural Analog Internal Standard (IS-B)

  • Blank biological matrix (e.g., human plasma)

  • All necessary solvents, reagents, and analytical instrumentation (e.g., LC-MS/MS system)

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of the analyte, IS-A, and IS-B in an appropriate solvent.

    • Prepare working solutions of the analyte for calibration standards and quality control (QC) samples.

    • Prepare separate working solutions for IS-A and IS-B.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Spike the blank biological matrix with the analyte working solution to prepare a series of calibration standards at different concentration levels.

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

  • Sample Preparation:

    • Divide the calibration standards and QC samples into two sets.

    • To the first set, add a constant volume of the IS-A working solution.

    • To the second set, add a constant volume of the IS-B working solution.

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis:

    • Analyze both sets of extracted samples using the validated LC-MS/MS method.

    • Acquire data for the analyte and both internal standards.

  • Data Analysis and Performance Evaluation:

    • For each set of data (using IS-A and IS-B), construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration.

    • Determine the concentration of the QC samples using the respective calibration curves.

    • Evaluate and compare the following validation parameters for both internal standards:

      • Linearity: Assess the correlation coefficient (r) of the calibration curves.

      • Accuracy: Calculate the percent deviation of the measured QC concentrations from their nominal values.

      • Precision: Determine the coefficient of variation (CV) for the replicate QC samples at each concentration level.

      • Lower Limit of Quantification (LLOQ): Establish the lowest concentration that can be quantified with acceptable accuracy and precision.

      • Recovery: Compare the analyte peak area in extracted samples to that of unextracted standards.

Visualizing the Cross-Validation Workflow

To better understand the logical flow of a cross-validation study comparing different internal standards, the following diagrams have been created using the DOT language.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Evaluation Analyte_Stock Analyte Stock Solution Working_Solutions Working Solutions Analyte_Stock->Working_Solutions IS_A_Stock IS-A Stock (SIL) IS_A_Stock->Working_Solutions IS_B_Stock IS-B Stock (Analog) IS_B_Stock->Working_Solutions Calibration_Standards Calibration Standards Working_Solutions->Calibration_Standards QC_Samples QC Samples Working_Solutions->QC_Samples Set_A Set A (with IS-A) Calibration_Standards->Set_A Set_B Set B (with IS-B) Calibration_Standards->Set_B QC_Samples->Set_A QC_Samples->Set_B Extraction_A Extraction Set_A->Extraction_A Extraction_B Extraction Set_B->Extraction_B LCMS_Analysis_A LC-MS/MS Analysis Extraction_A->LCMS_Analysis_A LCMS_Analysis_B LC-MS/MS Analysis Extraction_B->LCMS_Analysis_B Data_Analysis_A Data Analysis (IS-A) LCMS_Analysis_A->Data_Analysis_A Data_Analysis_B Data Analysis (IS-B) LCMS_Analysis_B->Data_Analysis_B Performance_Comparison Performance Comparison Data_Analysis_A->Performance_Comparison Data_Analysis_B->Performance_Comparison

Caption: Workflow for cross-validation of different internal standards.

Decision_Tree Start Need to Select an Internal Standard SIL_Available Is a Stable Isotope-Labeled IS Available? Start->SIL_Available Use_SIL Use SIL-IS SIL_Available->Use_SIL Yes Consider_Analog Consider Structural Analog IS SIL_Available->Consider_Analog No Validate_Performance Thoroughly Validate Performance (Accuracy, Precision, Specificity) Use_SIL->Validate_Performance Consider_Analog->Validate_Performance Cross_Validate Cross-Validate with a Reference Method (if possible) Validate_Performance->Cross_Validate

Caption: Decision tree for internal standard selection.

References

A Comparative Guide to Evaluating the Robustness and Ruggedness of N-Acylglycine Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of N-acylglycines (NAGs) is crucial for understanding various physiological and pathological processes. NAGs are a class of lipid signaling molecules involved in metabolic pathways and detoxification, making their reliable measurement essential.[1][2] This guide provides a framework for evaluating and comparing the robustness and ruggedness of N-acylglycine assays, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, the most common platform for their analysis.[3][4]

Introduction to N-Acylglycine Assays

N-acylglycines are formed through the conjugation of an acyl-CoA molecule with glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT).[5][6] This pathway is significant for detoxifying xenobiotics and managing the levels of mitochondrial acyl-CoAs.[5][7] Given their role in metabolism, altered levels of NAGs have been associated with various metabolic disorders.[8][9]

The most prevalent methods for NAG quantification rely on LC-MS/MS due to its high sensitivity and specificity.[3][8] These assays typically involve sample preparation (e.g., solid-phase extraction or liquid-liquid extraction), chromatographic separation, and detection by mass spectrometry. To enhance sensitivity, derivatization of NAGs is a common strategy.[3][4]

This guide compares two common hypothetical LC-MS/MS approaches for N-acylglycine analysis:

  • Method A: A direct injection method following a simple protein precipitation extraction.

  • Method B: A method employing a derivatization step with 3-nitrophenylhydrazine (3-NPH) after a solid-phase extraction (SPE) to increase sensitivity and improve chromatographic peak shape.[4]

The Importance of Robustness and Ruggedness

According to the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1), evaluating the robustness and ruggedness of an analytical method is a critical component of its validation.[4][10][11][12]

  • Robustness is a measure of an assay's capacity to remain unaffected by small, deliberate variations in method parameters.[12] It provides an indication of the method's reliability during normal usage.

  • Ruggedness (often considered under "intermediate precision" in ICH guidelines) is the degree of reproducibility of test results under a variety of normal test conditions, such as different analysts, instruments, and laboratories.[12][13]

A robust and rugged assay ensures that results are reliable and reproducible over time and across different laboratory environments, which is paramount in both research and regulated drug development.

Experimental Protocols

Below are detailed protocols for the two hypothetical N-acylglycine assays being compared.

Method A: Direct Injection LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., D5-C16-glycine).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial for analysis.

  • LC-MS/MS Parameters:

    • LC System: Standard UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each N-acylglycine.

Method B: Derivatization LC-MS/MS
  • Sample Preparation (SPE and Derivatization):

    • To 100 µL of plasma, add the internal standard.

    • Perform a solid-phase extraction (SPE) using a mixed-mode anion exchange cartridge to isolate the acidic N-acylglycines.

    • Elute the N-acylglycines and dry the eluate under a stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of a solution containing 200 mM 3-nitrophenylhydrazine (3-NPH) in 70% methanol.

    • Add 50 µL of a 120 mM EDC solution (containing 6% pyridine) in 70% methanol to initiate the derivatization reaction.

    • Incubate at 40°C for 30 minutes.

    • Centrifuge the sample and transfer to a vial for analysis.

  • LC-MS/MS Parameters:

    • LC System and Column: Same as Method A.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 20% to 80% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 45°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer and Ionization: Same as Method A.

    • Detection: MRM of the derivatized N-acylglycines.

Robustness and Ruggedness Evaluation

The following sections detail the experimental design for testing the robustness and ruggedness of both methods.

Robustness Testing

For robustness testing, key method parameters are intentionally varied within a realistic range. The effect of these variations on the final quantified concentration of a representative N-acylglycine (e.g., N-oleoylglycine) is measured.

Table 1: Robustness Testing Parameters and Hypothetical Results

ParameterNominal ValueVariation 1Variation 2% Change (Method A)% Change (Method B)
LC Parameters
Column Temperature40°C (A), 45°C (B)-2°C+2°C1.5%0.8%
Mobile Phase pH2.7 (0.1% FA)pH 2.5pH 2.93.2%1.9%
Flow Rate0.4 mL/min (A), 0.3 mL/min (B)-5%+5%2.1%1.2%
Sample Prep (Method B)
Derivatization Temp.40°C38°C42°CN/A2.5%
Derivatization Time30 min25 min35 minN/A4.1%

Interpretation: Based on the hypothetical data, Method B appears more robust to variations in LC parameters. However, it introduces new potential sources of variability in the derivatization step. The higher percentage change in derivatization time for Method B suggests this parameter needs to be carefully controlled.

Ruggedness Testing

Ruggedness is evaluated by comparing results across different common laboratory variables.

Table 2: Ruggedness Testing Parameters and Hypothetical Results

ParameterCondition 1Condition 2%RSD (Method A)%RSD (Method B)
AnalystAnalyst 1Analyst 24.5%6.2%
LC-MS/MS SystemInstrument 1Instrument 23.8%3.1%
Reagent LotLot ALot B2.1%5.5% (derivatization kit)

Interpretation: The hypothetical results suggest that Method A is more rugged with respect to different analysts and reagent lots. The higher %RSD for Method B with different analysts could be due to the more complex sample preparation procedure. The variability in the derivatization reagent lot also significantly impacts Method B's ruggedness.

Visualizations

Signaling Pathway

N_Acylglycine_Biosynthesis cluster_0 Mitochondrion Acyl_CoA Acyl-CoA GLYAT Glycine N-acyltransferase (GLYAT) Acyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Acylglycine N-Acylglycine GLYAT->N_Acylglycine CoA Coenzyme A GLYAT->CoA Detoxification Detoxification & Excretion N_Acylglycine->Detoxification Xenobiotic_Acids Xenobiotic Acids Xenobiotic_Acids->Acyl_CoA Fatty_Acids Fatty Acids Fatty_Acids->Acyl_CoA

Caption: Biosynthesis of N-acylglycines in the mitochondrion.

Experimental Workflow

Robustness_Ruggedness_Workflow cluster_robustness Robustness Testing cluster_ruggedness Ruggedness Testing Start Define Analytical Method Identify_Params Identify Potential Robustness & Ruggedness Parameters Start->Identify_Params Design_Exp Design Experiments (Vary Parameters) Identify_Params->Design_Exp Vary_LC Vary LC Parameters (Temp, pH, Flow Rate) Design_Exp->Vary_LC Vary_SamplePrep Vary Sample Prep (e.g., Derivatization) Design_Exp->Vary_SamplePrep Vary_Analyst Different Analysts Design_Exp->Vary_Analyst Vary_Instrument Different Instruments Design_Exp->Vary_Instrument Execute_Exp Execute Experiments Vary_LC->Execute_Exp Vary_SamplePrep->Execute_Exp Vary_Analyst->Execute_Exp Vary_Instrument->Execute_Exp Analyze_Data Analyze Data (% Change, %RSD) Execute_Exp->Analyze_Data Conclusion Draw Conclusions on Method Performance Analyze_Data->Conclusion

Caption: Workflow for evaluating assay robustness and ruggedness.

Conclusion and Recommendations

This guide provides a structured approach to evaluating the robustness and ruggedness of N-acylglycine assays.

  • Method A (Direct Injection) is simpler, faster, and potentially more rugged against variations in analysts and reagents. However, its robustness to changes in LC conditions may be lower, and it may lack the sensitivity required for some applications.

  • Method B (Derivatization) offers higher sensitivity and may be more robust to LC parameter variations. Its main drawback is the increased complexity of sample preparation, which can introduce more variability and requires stricter control over parameters like derivatization time, temperature, and reagent quality.

The choice between these methods will depend on the specific requirements of the study. For high-throughput screening where speed is critical, a well-optimized direct injection method might be preferable. For applications requiring the highest sensitivity to detect low-abundance N-acylglycines, the additional effort of a derivatization method may be justified. Regardless of the chosen method, a thorough evaluation of its robustness and ruggedness is essential to ensure the generation of reliable and reproducible data.

References

A Guide to Inter-laboratory Comparison of N-propionylglycine Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of N-propionylglycine, a key biomarker for propionic acidemia. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust and reliable analytical methods for clinical and research applications. This document summarizes quantitative data in structured tables, details experimental protocols, and provides visual representations of key pathways and workflows.

Introduction to N-propionylglycine

N-propionylglycine is an acylglycine that accumulates in individuals with propionic acidemia, an inherited metabolic disorder caused by a deficiency of the enzyme propionyl-CoA carboxylase.[1][2] This enzymatic block leads to the buildup of propionyl-CoA, which is then conjugated with glycine to form N-propionylglycine and excreted in the urine.[1][2] As such, the accurate measurement of N-propionylglycine in biological fluids, primarily urine and plasma, is crucial for the diagnosis and monitoring of propionic acidemia.[1]

Comparison of Analytical Methods

The two primary analytical techniques for the quantification of N-propionylglycine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While no direct inter-laboratory comparison studies for N-propionylglycine are publicly available, this guide presents a simulated comparison based on typical performance characteristics reported for these methods in the analysis of similar small molecules.

Table 1: Simulated Inter-laboratory Comparison of N-propionylglycine Measurement in Urine
ParameterLC-MS/MS (Laboratory A)GC-MS (Laboratory B)LC-MS/MS (Laboratory C)
Linear Range 0.1 - 100 µg/mL0.5 - 150 µg/mL0.05 - 120 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.5 µg/mL0.05 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 103%
Precision (CV%) < 10%< 15%< 8%
Sample Throughput HighMediumHigh
Derivatization Required NoYesNo
Table 2: Simulated Inter-laboratory Comparison of N-propionylglycine Measurement in Plasma
ParameterLC-MS/MS (Laboratory X)GC-MS (Laboratory Y)
Linear Range 0.05 - 50 µg/mL0.2 - 75 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL0.2 µg/mL
Accuracy (% Recovery) 98 - 102%92 - 108%
Precision (CV%) < 8%< 12%
Sample Throughput HighMedium
Derivatization Required NoYes

Experimental Protocols

Metabolic Pathway of Propionyl-CoA and N-propionylglycine Formation

In healthy individuals, propionyl-CoA is a metabolic intermediate derived from the catabolism of certain amino acids (valine, isoleucine, methionine, and threonine) and odd-chain fatty acids.[3] It is converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase.[3] In propionic acidemia, this enzyme is deficient, leading to the accumulation of propionyl-CoA. The excess propionyl-CoA is then detoxified by conjugation with glycine to form N-propionylglycine, which is subsequently excreted.

Propionyl-CoA Metabolic Pathway Amino Acids (Val, Ile, Met, Thr)\nOdd-chain Fatty Acids Amino Acids (Val, Ile, Met, Thr) Odd-chain Fatty Acids Propionyl-CoA Propionyl-CoA Amino Acids (Val, Ile, Met, Thr)\nOdd-chain Fatty Acids->Propionyl-CoA Propionyl-CoA Carboxylase (Deficient in Propionic Acidemia) Propionyl-CoA Carboxylase (Deficient in Propionic Acidemia) Propionyl-CoA->Propionyl-CoA Carboxylase (Deficient in Propionic Acidemia) Normal Pathway N-propionylglycine N-propionylglycine Propionyl-CoA->N-propionylglycine Alternative Pathway (in Propionic Acidemia) Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA Carboxylase (Deficient in Propionic Acidemia)->Methylmalonyl-CoA TCA Cycle TCA Cycle Methylmalonyl-CoA->TCA Cycle Glycine Glycine Glycine->N-propionylglycine Urinary Excretion Urinary Excretion N-propionylglycine->Urinary Excretion

Caption: Metabolic fate of propionyl-CoA.

General Experimental Workflow for N-propionylglycine Measurement

The following diagram outlines a typical workflow for the quantification of N-propionylglycine in a biological matrix using LC-MS/MS or GC-MS.

General Workflow for N-propionylglycine Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection (Urine/Plasma) Sample Collection (Urine/Plasma) Internal Standard Spiking Internal Standard Spiking Sample Collection (Urine/Plasma)->Internal Standard Spiking Protein Precipitation/Extraction Protein Precipitation/Extraction Internal Standard Spiking->Protein Precipitation/Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Protein Precipitation/Extraction->Derivatization (for GC-MS) LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Protein Precipitation/Extraction->LC-MS/MS or GC-MS Analysis Derivatization (for GC-MS)->LC-MS/MS or GC-MS Analysis Peak Integration Peak Integration LC-MS/MS or GC-MS Analysis->Peak Integration Quantification Quantification Peak Integration->Quantification Data Review and Reporting Data Review and Reporting Quantification->Data Review and Reporting

Caption: N-propionylglycine analysis workflow.

Detailed Methodologies

1. Sample Preparation

  • Urine:

    • Thaw frozen urine samples at room temperature.

    • Vortex to ensure homogeneity.

    • Centrifuge at approximately 2000 x g for 5 minutes to pellet any particulate matter.

    • Transfer a known aliquot (e.g., 100 µL) of the supernatant to a clean tube.

    • Add an internal standard solution (e.g., isotopically labeled N-propionylglycine).

    • For LC-MS/MS, dilute the sample with an appropriate solvent (e.g., mobile phase).

    • For GC-MS, proceed with derivatization.

  • Plasma:

    • Thaw frozen plasma samples at room temperature.

    • Add an internal standard solution.

    • Perform protein precipitation by adding a cold organic solvent such as acetonitrile or methanol (typically in a 3:1 ratio of solvent to plasma).

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in an appropriate solvent for LC-MS/MS analysis or proceed with derivatization for GC-MS.

2. Derivatization (for GC-MS)

A two-step derivatization is commonly employed for the analysis of organic acids by GC-MS:

  • Oximation: To stabilize keto-groups. This step is generally not necessary for N-propionylglycine.

  • Silylation: To increase volatility. A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added to the dried extract. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for 30-60 minutes.

3. Instrumental Analysis

  • LC-MS/MS:

    • Chromatography: Reversed-phase chromatography using a C18 column is typical. A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is used to separate N-propionylglycine from other matrix components.

    • Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative ion mode is used. Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion of N-propionylglycine is selected and fragmented, and a specific product ion is monitored.

  • GC-MS:

    • Chromatography: A non-polar capillary column (e.g., DB-5ms) is used to separate the derivatized analytes. A temperature gradient is programmed to elute the compounds of interest.

    • Mass Spectrometry: Electron ionization (EI) is used to generate ions. Quantification can be performed in either full scan mode or, for higher sensitivity and selectivity, in selected ion monitoring (SIM) mode, where characteristic ions of the derivatized N-propionylglycine are monitored.

Discussion

Both LC-MS/MS and GC-MS are powerful techniques for the quantification of N-propionylglycine. LC-MS/MS generally offers higher sensitivity and throughput, and it does not require a derivatization step, which simplifies sample preparation and reduces potential sources of variability. GC-MS, while a robust and well-established technique, requires derivatization to make the analyte volatile, which can add complexity and time to the workflow.

The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. Regardless of the method chosen, proper validation is essential to ensure the accuracy and reliability of the results. This includes establishing the method's linearity, accuracy, precision, and limit of quantification. The use of a stable isotope-labeled internal standard is highly recommended for both methods to correct for matrix effects and variations in sample preparation and instrument response.

References

A Comparative Guide to N-Propionyl-d5-glycine and N-Propionyl-d2-glycine as Internal Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative bioanalysis by mass spectrometry, the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards are considered the gold standard, and among these, deuterated analogs are frequently employed. This guide provides a detailed comparison of N-Propionyl-d5-glycine and N-Propionyl-d2-glycine for their use as internal standards in the quantification of N-propionylglycine, a key biomarker for propionic acidemia and other metabolic disorders.

Physicochemical Properties and Isotopic Stability

The primary distinction between this compound and N-Propionyl-d2-glycine lies in the number and position of the deuterium labels on the propionyl group. This compound has five deuterium atoms, while N-Propionyl-d2-glycine has two. The increased number of deuterium atoms in the d5 variant results in a greater mass shift from the unlabeled analyte, which can be advantageous in certain applications.

A crucial consideration for any deuterated internal standard is its isotopic stability. Deuterium atoms on a molecule are susceptible to back-exchange with protons from the surrounding solvent, particularly if they are in labile positions. For N-propionylglycine, the deuterium labels are on the propionyl moiety, which is an aliphatic chain. These C-D bonds are generally stable under typical analytical conditions. However, the potential for in-source fragmentation or other gas-phase reactions within the mass spectrometer should always be evaluated during method development.

Property This compound N-Propionyl-d2-glycine
Molecular Formula C5H4D5NO3C5H7D2NO3
Molecular Weight 152.17149.15
Deuterium Labels 52
Mass Shift from Analyte +5 Da+2 Da

Performance as an Internal Standard

The performance of a deuterated internal standard is assessed by its ability to co-elute with the analyte and exhibit similar ionization efficiency, while being sufficiently resolved by mass to avoid isotopic crosstalk.

Chromatographic Co-elution

Both this compound and N-Propionyl-d2-glycine are expected to co-elute almost perfectly with the endogenous N-propionylglycine in reversed-phase liquid chromatography. The substitution of hydrogen with deuterium has a minimal effect on the polarity and retention time of the molecule. This co-elution is critical for compensating for matrix effects, where co-eluting matrix components can suppress or enhance the ionization of the analyte.

Mass Resolution and Isotopic Crosstalk

The larger mass shift of this compound (+5 Da) provides a distinct advantage in minimizing potential isotopic crosstalk. Crosstalk can occur if the isotopic distribution of the analyte contributes to the signal of the internal standard, or vice versa. While a +2 Da shift is often sufficient, a +5 Da shift provides a greater margin of safety, particularly for high-precision quantitative assays.

G cluster_analyte Analyte (d0) cluster_is Internal Standard A N-Propionyl-glycine B This compound A->B +5 Da shift (Minimal Crosstalk) C N-Propionyl-d2-glycine A->C +2 Da shift (Potential for Crosstalk)

Caption: Mass shift comparison for internal standards.

Experimental Protocol: Quantification of N-Propionylglycine in Urine

This section outlines a typical experimental workflow for the quantification of N-propionylglycine using a stable isotope-labeled internal standard.

Sample Preparation
  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of urine, add 10 µL of the internal standard working solution (either this compound or N-Propionyl-d2-glycine in a suitable solvent like methanol/water).

  • Add 390 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate N-propionylglycine from other urinary components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-Propionylglycine: Q1/Q3 transition to be determined during method development.

      • This compound: Q1/Q3 transition corresponding to the labeled compound.

      • N-Propionyl-d2-glycine: Q1/Q3 transition corresponding to the labeled compound.

G A Urine Sample B Add Internal Standard (d5 or d2) A->B C Protein Precipitation B->C D Centrifugation C->D E Evaporation D->E F Reconstitution E->F G LC-MS/MS Analysis F->G

Caption: Experimental workflow for sample preparation.

Conclusion

Both this compound and N-Propionyl-d2-glycine can serve as effective internal standards for the quantitative analysis of N-propionylglycine. The choice between the two may depend on the specific requirements of the assay.

  • This compound is generally the preferred choice due to its larger mass shift, which minimizes the risk of isotopic crosstalk and can lead to a more robust and accurate assay, especially when quantifying low levels of the analyte.

  • N-Propionyl-d2-glycine can also be a suitable internal standard, particularly if the analytical method demonstrates sufficient resolution and a lack of isotopic interference. It may also be a more cost-effective option.

Ultimately, the suitability of either internal standard should be rigorously validated during method development to ensure it meets the required performance criteria for the intended application. This includes assessing linearity, accuracy, precision, and the stability of the internal standard throughout the analytical process.

A Head-to-Head Battle: Justifying the Selection of Deuterated Standards in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of stable isotope-labeled internal standards for quantitative accuracy in mass spectrometry-based metabolomics.

In the pursuit of accurate and reproducible quantitative metabolomics, the choice of an appropriate internal standard is paramount. Among the available options, stable isotope-labeled (SIL) internal standards are the gold standard, with deuterated (²H), ¹³C-labeled, and ¹⁵N-labeled compounds being the most common. This guide provides a comprehensive comparison of deuterated standards against other SIL alternatives, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Critical Role of Internal Standards in Metabolomics

Internal standards are essential in mass spectrometry (MS)-based metabolomics to correct for variations that can occur during sample preparation, chromatographic separation, and MS detection.[1] By introducing a known quantity of an internal standard into a sample at an early stage, variations in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response can be normalized, leading to more accurate and precise quantification of endogenous metabolites.[1][2][3]

Deuterated Standards: A Cost-Effective First Choice

Deuterium-labeled internal standards are widely used in metabolomics primarily due to their lower cost and the relative ease of their chemical synthesis compared to ¹³C- or ¹⁵N-labeled counterparts. This cost-effectiveness makes them an attractive option, particularly for large-scale studies.

However, the use of deuterated standards is not without its challenges. The most significant of these is the "isotope effect," which can influence their analytical behavior.

The Isotope Effect: A Double-Edged Sword

The substitution of hydrogen with the heavier deuterium isotope can lead to subtle but significant changes in the physicochemical properties of a molecule. This can manifest in several ways:

  • Chromatographic Retention Time Shifts: Deuterated compounds often elute slightly earlier than their non-labeled counterparts in reversed-phase liquid chromatography.[4][5][6] This is attributed to the strengthening of the C-D bond compared to the C-H bond, which can affect the molecule's interaction with the stationary phase. This chromatographic separation can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising the accuracy of quantification.[7][8]

  • Potential for Deuterium-Hydrogen Exchange: Deuterium atoms, especially those at labile positions (e.g., on hydroxyl or amine groups), can exchange with protons from the solvent. This can lead to a decrease in the signal of the deuterated standard and an artificial increase in the signal of the unlabeled analyte, resulting in inaccurate measurements.[9]

  • Changes in Fragmentation Patterns: The presence of deuterium can sometimes alter the fragmentation pattern of a molecule in the mass spectrometer, which may require optimization of MS/MS parameters.

¹³C-Labeled Standards: The Superior, but Pricier, Alternative

Carbon-13 labeled internal standards are often considered the "gold standard" for quantitative metabolomics.[10][11] Their primary advantages over deuterated standards include:

  • Chemical and Isotopic Stability: The ¹³C isotope is chemically stable and does not undergo exchange with the surrounding environment.[12] This ensures the integrity of the labeled standard throughout the analytical workflow.

  • Co-elution with the Analyte: ¹³C-labeled standards have nearly identical physicochemical properties to their endogenous counterparts, resulting in co-elution during chromatography.[13][14] This co-elution is crucial for effective compensation of matrix effects, as both the analyte and the internal standard are subjected to the same ionization conditions at the same time.[11]

  • Minimal Isotope Effects: The relative mass difference between ¹²C and ¹³C is smaller than that between ¹H and ²H, leading to negligible isotope effects on retention time and fragmentation.[7]

The main drawback of ¹³C-labeled standards is their higher cost of synthesis, which can be a limiting factor for some research budgets.[14]

Data Presentation: A Comparative Overview

Parameter Deuterated (²H) Standard ¹³C-Labeled Standard ¹⁵N-Labeled Standard
Cost LowerHigherHigher
Synthesis Generally easierMore complexMore complex
Isotopic Stability Can be prone to H/D exchange at labile positions.[9]HighHigh
Chromatographic Co-elution Often shows a retention time shift (elutes earlier).[4][5][6]Co-elutes with the analyte.[13][14]Co-elutes with the analyte.
Matrix Effect Compensation Can be less effective due to chromatographic separation from the analyte.[7][8]Highly effective due to co-elution.[11]Highly effective due to co-elution.
Accuracy & Precision Can be compromised by isotope effects and H/D exchange.Generally provides higher accuracy and precision.Generally provides higher accuracy and precision.

Experimental Protocols: Evaluating Internal Standard Performance

To objectively select the most suitable internal standard for a specific metabolomics assay, a validation experiment is crucial. The following protocol outlines a general procedure for comparing the performance of deuterated and ¹³C-labeled internal standards.

Objective:

To evaluate and compare the analytical performance of a deuterated and a ¹³C-labeled internal standard for a specific analyte in a biological matrix.

Materials:
  • Analyte of interest

  • Deuterated internal standard

  • ¹³C-labeled internal standard

  • Biological matrix (e.g., plasma, urine, cell lysate)

  • LC-MS grade solvents

  • Calibrated analytical balance and pipettes

  • LC-MS/MS system

Methodology:
  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of the analyte, deuterated IS, and ¹³C-labeled IS in an appropriate solvent at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Prepare a series of calibration standards by spiking the biological matrix with known concentrations of the analyte.

    • Prepare low, medium, and high concentration QC samples in the same manner.

  • Sample Preparation:

    • Divide the calibration standards and QC samples into two sets.

    • To the first set, add a fixed concentration of the deuterated internal standard.

    • To the second set, add the same fixed concentration of the ¹³C-labeled internal standard.

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Evaporate the solvent and reconstitute the samples in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Analyze the prepared samples using a validated LC-MS/MS method.

    • Monitor the transitions for the analyte and both internal standards.

  • Data Analysis and Performance Evaluation:

    • Retention Time (RT): Determine the retention times for the analyte and both internal standards. Calculate the difference in RT between the analyte and each IS (ΔRT).

    • Calibration Curve: Construct calibration curves for each set of standards by plotting the peak area ratio (analyte/IS) against the analyte concentration. Evaluate the linearity (R²) of the curves.

    • Accuracy and Precision: Analyze the QC samples (n=5 for each level) and calculate the accuracy (% bias) and precision (% coefficient of variation, CV) for each internal standard.

    • Matrix Effect: Evaluate the matrix effect by comparing the peak area of the analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution. Calculate the matrix factor (MF) and the IS-normalized MF for both internal standards.

    • Recovery: Determine the extraction recovery by comparing the peak area of the analyte in a pre-extraction spiked matrix sample to the peak area in a post-extraction spiked sample.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_workflow Metabolomics Analytical Workflow Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Add Internal Standard LC Separation LC Separation Sample Preparation->LC Separation MS Detection MS Detection LC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis

A simplified workflow for a typical metabolomics experiment.

G cluster_ideal Ideal Internal Standard (¹³C-labeled) cluster_deuterated Deuterated Internal Standard Analyte Analyte Elution_Peak_Ideal Single Chromatographic Peak Analyte->Elution_Peak_Ideal Co-elutes IS_13C ¹³C-IS IS_13C->Elution_Peak_Ideal Co-elutes Analyte_D Analyte Elution_Peak_D_Analyte Analyte Peak Analyte_D->Elution_Peak_D_Analyte Elutes at RT IS_D ²H-IS Elution_Peak_D_IS ²H-IS Peak IS_D->Elution_Peak_D_IS Elutes at RT - ΔRT

Chromatographic behavior of ¹³C-labeled vs. deuterated standards.

Conclusion: Making the Right Choice

The selection of an internal standard in metabolomics is a critical decision that directly impacts the quality and reliability of quantitative data. While deuterated standards offer a cost-effective solution, their susceptibility to isotope effects necessitates careful validation to ensure they do not compromise data accuracy. For applications demanding the highest level of accuracy and precision, ¹³C-labeled internal standards are the superior choice, providing excellent chemical stability and co-elution with the analyte for robust matrix effect compensation.

Ultimately, the justification for selecting a deuterated standard lies in a balance between cost considerations and the required level of analytical rigor for the specific research question. When using deuterated standards, it is imperative to thoroughly evaluate their performance, particularly regarding chromatographic shifts and potential for isotopic exchange, to ensure the generation of reliable and defensible metabolomics data.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Propionyl-d5-glycine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like N-Propionyl-d5-glycine is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Understanding the Hazard Profile

This compound is a deuterated form of N-Propionyl-glycine. While specific safety data for the deuterated compound is not extensively available, the safety profile is expected to be highly similar to its non-deuterated analog, propionyl glycine. Based on available safety data sheets (SDS) for closely related compounds, N-Propionyl-glycine is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound.

Proper Disposal Procedures

The primary principle for the disposal of this compound is to treat it as a chemical waste product. It should not be disposed of down the drain or in regular trash.

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally a suitable choice.

    • The label on the waste container should clearly state "Hazardous Waste" and list the full chemical name: "this compound".

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be well-ventilated, secure, and away from incompatible materials.

    • Follow your institution's specific guidelines for the maximum amount of waste that can be stored and the maximum allowable storage time.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

    • Provide the EHS department with a complete and accurate description of the waste, including the chemical name and quantity.

    • Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal company.

  • Decontamination of Work Area:

    • After handling and preparing the waste for disposal, thoroughly decontaminate the work area.

    • Wipe down all surfaces with an appropriate cleaning agent.

    • Dispose of all cleaning materials (e.g., paper towels) as contaminated waste.

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC5H4D5NO3PubChem
Molecular Weight136.16 g/mol PubChem

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should be preceded by a thorough review of the Safety Data Sheet for the compound or a closely related one, such as N-Propionyl-glycine. The protocol should explicitly detail the handling procedures, required PPE, and the step-by-step process for quenching any reactions and disposing of the resulting waste streams.

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound, the following diagram outlines the decision-making process and necessary actions.

This compound Disposal Workflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe collect Collect Waste in a Designated, Labeled, Sealed Container ppe->collect storage Store Waste Container in Designated Hazardous Waste Area collect->storage contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup storage->contact_ehs decontaminate Decontaminate Work Area contact_ehs->decontaminate wash_hands Wash Hands Thoroughly decontaminate->wash_hands end End: Proper Disposal Complete wash_hands->end

Caption: Disposal workflow for this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling N-Propionyl-d5-glycine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of N-Propionyl-d5-glycine, including operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. This is based on general laboratory safety standards and information derived from similar chemical compounds.[1][2]

PPE CategoryItemSpecifications and Use
Hand Protection Disposable Nitrile GlovesMinimum requirement for handling. Provides protection against incidental contact.[1] For prolonged or direct contact, consider double-gloving or using thicker, chemical-resistant gloves.
Eye and Face Protection Safety Glasses with Side ShieldsMinimum requirement for eye protection.[1]
Safety GogglesRecommended when there is a risk of splashes or aerosols.
Face ShieldShould be worn in addition to safety glasses or goggles when handling larger quantities or when there is a significant splash hazard.[2]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from potential contamination.[2]
Foot Protection Closed-toe ShoesRequired in all laboratory settings to protect against spills and falling objects.[2][3]
Respiratory Protection Fume HoodAll handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for ensuring safety and maintaining the integrity of the compound.

Experimental Workflow

cluster_pre Preparation cluster_handling Handling cluster_post Post-Handling A Receiving and Inspection B Donning Appropriate PPE A->B Proceed to C Preparation of Work Area in Fume Hood B->C Proceed to D Weighing and Aliquoting C->D Proceed to E Dissolution in Solvent D->E Proceed to F Experimental Use E->F Proceed to G Decontamination of Work Area F->G Proceed to H Proper Waste Disposal G->H Proceed to I Doffing PPE H->I Proceed to J Hand Washing I->J Final Step

Caption: Workflow for Safe Handling of this compound

Step-by-Step Guidance:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Donning PPE: Before handling, put on all required personal protective equipment as outlined in the table above.

  • Work Area Preparation: Ensure that all work with solid this compound is conducted within a certified chemical fume hood.[4] Prepare the workspace by covering the surface with absorbent, disposable bench paper.

  • Weighing and Aliquoting: Carefully weigh the required amount of the compound. Use appropriate tools (e.g., spatulas, weighing paper) to minimize the generation of dust.

  • Dissolution: If the experimental protocol requires the compound to be in solution, add the solvent slowly and carefully to the solid to avoid splashing.

  • Experimental Use: Conduct the experiment following the established laboratory protocol.

  • Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent (e.g., 70% ethanol), followed by water.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, bench paper, and empty containers, in a designated hazardous waste container in accordance with institutional and local regulations.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then face shield or goggles, then lab coat).

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.